molecular formula C43H47N2NaO6S2 B1671883 Indocyanine Green CAS No. 3599-32-4

Indocyanine Green

Katalognummer: B1671883
CAS-Nummer: 3599-32-4
Molekulargewicht: 775.0 g/mol
InChI-Schlüssel: MOFVSTNWEDAEEK-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Indocyanine Green (ICG) is a water-soluble, tricarbocyanine dye with a peak spectral absorption at approximately 800 nm and a fluorescence emission peak at 813 nm . This near-infrared (NIR) fluorescence, particularly its emission tail extending into the shortwave infrared (SWIR, 1,000–2,000 nm) region, makes it an invaluable contrast agent for deep-tissue optical imaging, offering enhanced resolution and penetration compared to visible light imaging . As an FDA-approved compound for decades, it serves as a critical benchmark in the development of new NIR and SWIR imaging agents and applications . In biomedical research, ICG is extensively utilized for in vivo imaging of vasculature, including ophthalmic angiography for studying choroidal circulation, and for lymphatic, biliary, and intestinal functional imaging . Its utility is rooted in its photophysical properties and pharmacokinetics. ICG exhibits high protein binding (98%), which confines it largely within the vascular system and minimizes leakage, allowing for clear visualization of blood vessels . It is exclusively eliminated by the liver via bile with a short plasma half-life of 150 to 180 seconds, making it also useful for hepatic function and liver blood flow studies . Research has shown that its optical properties are highly dependent on the solvent environment; its fluorescence quantum yield and brightness are significantly enhanced in biological media like fetal bovine serum and whole blood compared to aqueous solution . Furthermore, studies indicate that ultrasound waves can modify its optical properties, enhancing absorption, fluorescence, and stability when complexed with proteins like bovine serum albumin (BSA) . This product is supplied as a sterile, dark green lyophilized powder. It is For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should note that the optical properties of ICG can vary with concentration, temperature, and the presence of serum proteins, which should be optimized for specific experimental conditions .

Eigenschaften

Key on ui mechanism of action

Indocyanine green is a fluorescent dye that works by absorbing light at a specific wavelength and re-emitting light at a longer wavelength. The mechanism of action of Indocyanine green involves its interaction with biological molecules and structures, specifically the intermolecular forces between the dye and biological molecules.

When Indocyanine green is introduced into a biological system, it binds to plasma proteins, such as albumin, through non-covalent interactions, such as hydrogen bonding and van der Waals forces. The binding of Indocyanine green to plasma proteins helps to distribute the dye throughout the body and increases its persistence in the bloodstream.

Once in the bloodstream, Indocyanine green can be used to visualize blood flow, monitor the distribution of intravenous drugs, and assess cardiac function. For example, Indocyanine green can be used in near-infrared spectroscopy (Indocyanine GreenS) to monitor blood oxygenation levels in real-time, as the dye absorbs and re-emits light in the near-infrared spectrum.

In addition to its use in monitoring blood flow and blood oxygenation levels, Indocyanine green has been used in a variety of other applications, including the visualization of the lymphatic system, the assessment of liver function, and the detection of cancerous tissues.

Biochemical and Physiological Effects

Indocyanine green is a fluorescent dye that is used in medical and biological research due to its ability to interact with biological molecules and structures. The biochemical and physiological effects of Indocyanine green are dependent on its interaction with these biological systems.

When Indocyanine green is introduced into a biological system, it binds to plasma proteins, such as albumin, through non-covalent interactions, such as hydrogen bonding and van der Waals forces. The binding of Indocyanine green to plasma proteins helps to distribute the dye throughout the body and increases its persistence in the bloodstream.

Once in the bloodstream, Indocyanine green can have a variety of biochemical and physiological effects, depending on the application. For example, Indocyanine green has been used to monitor blood flow and blood oxygenation levels, and to assess cardiac function.

In addition to its use in monitoring blood flow and blood oxygenation levels, Indocyanine green has been used in a variety of other applications, including the visualization of the lymphatic system, the assessment of liver function, and the detection of cancerous tissues.

The physiological effects of Indocyanine green are generally considered to be minimal and reversible, with no significant adverse effects reported in clinical studies. However, it is important to note that Indocyanine green is a foreign substance that is introduced into the body and may interact with biological systems in unexpected ways.

CAS-Nummer

3599-32-4

Molekularformel

C43H47N2NaO6S2

Molekulargewicht

775.0 g/mol

IUPAC-Name

sodium 4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate

InChI

InChI=1S/C43H48N2O6S2.Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;/h5-13,18-27H,14-17,28-31H2,1-4H3,(H-,46,47,48,49,50,51);/q;+1/p-1

InChI-Schlüssel

MOFVSTNWEDAEEK-UHFFFAOYSA-M

Verunreinigungen

...COMMERCIAL PRODUCT CONTAINS MOISTURE & ABOUT 5% SODIUM IODIDE AS CONTAMINANT.

Isomerische SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+]

Kanonische SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+]

Aussehen

Solid powder

Color/Form

DARK GREEN, BLUE-GREEN, OLIVE BROWN, DARK BLUE, OR BLACK POWDER, SOLN ARE DEEP EMERALD-GREEN IN COLOR

Andere CAS-Nummern

3599-32-4

Physikalische Beschreibung

Dark green, blue-green, olive brown, dark blue, or black solid;  Solutions are deep emerald-green;  [HSDB]

Piktogramme

Irritant

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

UNSTABLE IN SOLN.
Solutions are stable only for a few hours and cannot be kept overnight.

Löslichkeit

SOL IN WATER & METHANOL;  PRACTICALLY INSOL IN MOST OTHER ORG SOLVENTS
Soluble in water, less soluble in ethanol.

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Cardio Green
Cardio-Green
Cardiogreen
Green, Indocyanine
Indocyanine Green
Ujoveridin
Vofaverdin
Vophaverdin
Wofaverdin

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Indocyanine Green (ICG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA) for various diagnostic applications.[1][2] Beyond its imaging capabilities, ICG is increasingly recognized for its therapeutic potential, acting as a potent photosensitizer for both photothermal therapy (PTT) and photodynamic therapy (PDT).[3] This technical guide provides a comprehensive overview of the in vitro mechanism of action of ICG, detailing its photophysical properties, cellular uptake pathways, and the cytotoxic effects it induces upon photoactivation. We consolidate quantitative data from key studies, provide detailed experimental protocols for its in vitro evaluation, and present visual diagrams of critical pathways and workflows to facilitate a deeper understanding for researchers in oncology and drug development.

Core Mechanisms of Action: A Dual Photothermal and Photodynamic Effect

The therapeutic efficacy of ICG is rooted in its ability to convert near-infrared (NIR) light into two distinct forms of energy: heat and reactive oxygen species (ROS). This dual mechanism allows for a multi-pronged attack on target cells.

  • Photothermal Therapy (PTT): Upon irradiation with NIR light (typically around 808 nm), ICG absorbs the light energy and efficiently converts it into heat through non-radiative decay. This localized hyperthermia induces thermal ablation, protein denaturation, and cell membrane disruption, leading to cell death.

  • Photodynamic Therapy (PDT): Simultaneously, the excited ICG molecule can transfer its energy to molecular oxygen, generating cytotoxic ROS, such as singlet oxygen (¹O₂) and superoxide radicals (•O₂⁻). These highly reactive species inflict severe oxidative damage to cellular components, including lipids, proteins, and nucleic acids, triggering cell death pathways like apoptosis and ferroptosis.

Some studies have explored the formation of ICG J-aggregates, which are ordered molecular assemblies that exhibit a red-shifted absorption peak (around 896 nm) and possess enhanced photostability and superior photothermal conversion efficiency compared to monomeric ICG.

Cellular Uptake and Subcellular Localization

The entry of ICG into cells is a critical prerequisite for its therapeutic action. In vitro studies have shown that cellular uptake is a dynamic process influenced by several factors.

  • Mechanism of Entry: The primary pathway for ICG internalization in several cancer cell lines, including sarcoma, is clathrin-mediated endocytosis (CME). This is supported by experiments showing that inhibiting this pathway significantly reduces ICG accumulation within cells.

  • Influencing Factors: ICG uptake is dependent on both the extracellular concentration of the dye and the incubation time, with maximum accumulation observed at 24 hours in some cell lines. A strong positive correlation exists between the rate of cell proliferation and the efficiency of ICG uptake, suggesting that more aggressive, rapidly dividing cancer cells may accumulate the dye more readily.

  • Subcellular Destination: Once inside the cell, ICG is predominantly localized within the cytoplasm and is trafficked to lysosomal compartments. This compartmentalization is significant, as lysosomal integrity is crucial for cell survival, and its disruption can trigger cell death.

G cluster_workflow Experimental Workflow: ICG Cellular Uptake Analysis cluster_analysis Analysis A Seed Cells (e.g., 6-well plate or chamber slides) B Incubate with ICG (e.g., 25 µM for 30 min / 24h) A->B C Wash Cells (3x with PBS) B->C Prep_D Trypsinize & Resuspend in Flow Buffer C->Prep_D For Flow Cytometry Prep_E Fix with 4% PFA & Mount C->Prep_E For Microscopy D Flow Cytometry (Quantitative Uptake) E Fluorescence Microscopy (Subcellular Localization) Prep_D->D Prep_E->E

Diagram 1: Workflow for studying ICG cellular uptake.

Quantitative Analysis of In Vitro Efficacy

The cytotoxic effects of ICG-mediated phototherapy have been quantified across various cancer cell lines. The tables below summarize key findings from the literature.

Table 1: ICG Cellular Uptake Parameters

Cell Line(s) ICG Concentration Incubation Time Key Finding Citation(s)
Sarcoma Panel, MCF-7 25 µM 15 min - 48 h Max uptake at 24 h. Uptake strongly correlates with proliferation rate (Spearman's ρ = 1.0).
HT-1080 50 µg/mL 1 - 2 h Uptake enhanced in cells expressing OATP1B3 transporter.

| HT-1080 | 50 µM | 30 min | Notable background signal at higher concentrations. | |

Table 2: ICG-Mediated Phototherapy Efficacy

Cell Line ICG Formulation Laser Parameters Temperature Change (ΔT) Cell Viability Citation(s)
HCT116, HT29 sCA-ICG + Albumin 808 nm, 1 W/cm² +27.1 °C Drastic reduction (not quantified)
4T1 ICG J-aggregate (5 µg/mL) 1 W/cm², 5 min Not specified <10%
4T1 Free ICG (5 µg/mL) 1 W/cm², 5 min Not specified ~70%
Oral Cancer Cells Lipo-ICG 780 nm, 14 min +13.5 °C (to 42.8 °C) ~66% (after 20 min)
HepG-2 ICG@MoS₂ (50 µg/mL) 808 nm, 1.2 W/cm², 3 min Not specified ~22.3%

| HT-1080 (OATP1B3+) | Free ICG (200 µg/mL) | 808 nm | +18.3 °C (to 47.4 °C) | Not specified | |

Signaling Pathways of Cell Death

Upon NIR irradiation, ICG-induced hyperthermia and oxidative stress converge to activate programmed cell death pathways.

The generation of ROS by PDT is a key initiator of downstream signaling. ROS can cause lipid peroxidation, mitochondrial membrane depolarization, and DNA damage, which are potent triggers for apoptosis. This is often characterized by the activation of caspase cascades. Furthermore, recent evidence indicates that ICG-mediated PDT can also induce ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. RNA sequencing analyses have confirmed the upregulation of genes involved in both apoptosis and ferroptosis pathways following Lipo-ICG treatment.

G cluster_pathway ICG-Mediated Cytotoxicity Signaling Pathway ICG Intracellular ICG ExcitedICG Excited ICG* ICG->ExcitedICG Light NIR Light (e.g., 808 nm) Light->ICG Irradiation PTT Photothermal Effect (PTT) ExcitedICG->PTT Non-Radiative Decay PDT Photodynamic Effect (PDT) ExcitedICG->PDT Energy Transfer to O₂ Heat Heat Generation (Hyperthermia) PTT->Heat Damage_PTT Protein Denaturation Membrane Disruption Heat->Damage_PTT CellDeath Cell Death Damage_PTT->CellDeath ROS Reactive Oxygen Species (ROS) Generation PDT->ROS Damage_PDT Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->Damage_PDT Apoptosis Apoptosis Damage_PDT->Apoptosis Ferroptosis Ferroptosis Damage_PDT->Ferroptosis Apoptosis->CellDeath Ferroptosis->CellDeath

References

Indocyanine Green (ICG) Fluorescence Spectrum Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of Indocyanine Green (ICG) fluorescence spectrum analysis. ICG, a near-infrared (NIR) fluorescent dye approved by the FDA, is extensively utilized in various biomedical applications, from diagnostics to image-guided surgery.[1] Understanding its spectral properties is paramount for its effective application. This guide details the photophysical characteristics of ICG, experimental protocols for its analysis, and its application in relevant biological pathways.

Core Photophysical Properties of this compound

This compound is a tricarbocyanine dye known for its absorption and fluorescence in the near-infrared range, a region where biological tissues exhibit minimal absorbance and autofluorescence, allowing for deeper tissue penetration of light.[2] The spectral characteristics of ICG are highly sensitive to its environment, including the solvent, concentration, and binding to plasma proteins.[3]

Spectral Characteristics

The excitation and emission spectra of ICG are crucial for designing imaging systems and interpreting fluorescence data. In aqueous solutions, ICG tends to form aggregates, which significantly alters its spectral properties. When bound to plasma proteins like albumin, its fluorescence quantum yield is enhanced, and its spectral peaks experience a red shift.

Table 1: Spectral Properties of this compound (ICG) in Various Media

MediumExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
Water~780~810~0.025 - 0.05
Ethanol~780~820~0.12 - 0.22
DMSO~789~813~0.42
Blood/Plasma (protein-bound)~805~830~0.14
Fetal Bovine Serum (FBS)Red-shifted from water-Enhanced vs. water

Note: The exact values can vary depending on the specific experimental conditions such as concentration and temperature.

Factors Influencing ICG Fluorescence

Several factors can significantly impact the fluorescence spectrum and quantum yield of ICG:

  • Solvent Polarity: The nature of the solvent affects the dye's molecular conformation and, consequently, its photophysical properties.

  • Concentration and Aggregation: At high concentrations in aqueous solutions, ICG molecules tend to form non-fluorescent or weakly fluorescent H-aggregates, leading to a blue shift in the absorption spectrum and quenching of fluorescence. In some conditions, J-aggregates with red-shifted absorption can also form.

  • Protein Binding: Binding to proteins, particularly albumin, restricts the non-radiative decay pathways of ICG, leading to a significant enhancement in its fluorescence quantum yield. This interaction also causes a bathochromic (red) shift in both the absorption and emission spectra.

  • Photobleaching: Like many fluorescent dyes, ICG is susceptible to photobleaching, the irreversible loss of fluorescence upon prolonged exposure to excitation light.

Experimental Protocols for ICG Fluorescence Spectrum Analysis

Accurate characterization of ICG's fluorescence spectrum requires meticulous experimental procedures. The following outlines a general methodology for such an analysis.

Preparation of ICG Solutions
  • Stock Solution: Prepare a high-concentration stock solution of ICG in a suitable organic solvent like dimethyl sulfoxide (DMSO) where it is more stable and less prone to aggregation.

  • Working Solutions: Dilute the stock solution to the desired final concentrations in the solvent or biological medium of interest (e.g., water, ethanol, phosphate-buffered saline, plasma, or a solution of bovine serum albumin). It is crucial to use freshly prepared solutions for experiments, as ICG is unstable in aqueous solutions.

Measurement of Fluorescence Spectra
  • Instrumentation: Utilize a spectrofluorometer capable of operating in the near-infrared region.

  • Excitation and Emission Wavelengths:

    • To determine the emission spectrum, excite the sample at its absorption maximum (e.g., ~780 nm).

    • To determine the excitation spectrum, set the emission monochromator to the emission maximum (e.g., ~820 nm) and scan a range of excitation wavelengths.

  • Data Acquisition: Record the fluorescence intensity as a function of wavelength. It is important to correct for instrument-specific factors and background fluorescence.

The following diagram illustrates a typical workflow for measuring the fluorescence spectrum of ICG.

G Experimental Workflow for ICG Fluorescence Spectroscopy cluster_prep Solution Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis stock Prepare ICG Stock Solution (e.g., in DMSO) dilute Dilute Stock to Working Concentrations in Desired Media stock->dilute spectrofluorometer Utilize NIR Spectrofluorometer dilute->spectrofluorometer Introduce Sample set_params Set Excitation and Emission Wavelengths spectrofluorometer->set_params measure Acquire Fluorescence Data set_params->measure correct Correct for Background and Instrument Response measure->correct plot Plot Fluorescence Intensity vs. Wavelength correct->plot analyze Analyze Spectral Peaks and Quantum Yield plot->analyze

Caption: Workflow for ICG fluorescence spectrum measurement.

Applications in Drug Development and Research

The unique spectral properties of ICG make it an invaluable tool in various research and drug development applications.

Tumor Imaging and Surgical Guidance

ICG is widely used for intraoperative tumor visualization. Due to the enhanced permeability and retention (EPR) effect, ICG can accumulate in tumor tissues. When excited with NIR light, the resulting fluorescence allows surgeons to delineate tumor margins with high precision.

Lymphatic System Mapping

ICG is also employed for mapping lymphatic vessels and sentinel lymph nodes, which is crucial for cancer staging. After injection, ICG is taken up by the lymphatic system, enabling real-time visualization of lymphatic drainage pathways.

The diagram below illustrates the conceptual pathway of ICG in tumor and lymphatic imaging.

G ICG in Tumor and Lymphatic Imaging cluster_injection Administration cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_lymph Lymphatic System cluster_imaging Fluorescence Imaging injection Intravenous or Interstitial Injection of ICG binding ICG binds to Plasma Proteins (e.g., Albumin) injection->binding uptake Uptake by Lymphatic Vessels injection->uptake circulation Circulation in Vasculature binding->circulation epr Enhanced Permeability and Retention (EPR) Effect circulation->epr accumulation ICG Accumulation in Tumor Interstitium epr->accumulation excitation NIR Light Excitation accumulation->excitation mapping Transport to Sentinel Lymph Nodes uptake->mapping mapping->excitation emission NIR Fluorescence Emission excitation->emission detection Detection by Imaging System emission->detection

References

The Historical Development of Indocyanine Green (ICG) for Medical Imaging: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG), a tricarbocyanine dye, has traversed a remarkable journey from its origins in photography to becoming an indispensable tool in modern medical imaging. Initially developed by Kodak during World War II for color imaging, its unique fluorescent properties in the near-infrared (NIR) spectrum have paved the way for a multitude of diagnostic and surgical applications.[1] This in-depth guide explores the historical evolution of ICG, its physicochemical properties, key experimental protocols, and the underlying mechanisms of its action in medical imaging.

A Journey Through Time: Key Milestones in ICG Development

The story of ICG in medicine began in the mid-20th century, with its approval by the U.S. Food and Drug Administration (FDA) in 1959 marking a pivotal moment.[1] Its initial applications were centered on assessing physiological functions, a testament to its favorable safety profile and pharmacokinetic properties.

The timeline of ICG's medical adoption highlights its expanding role:

  • 1950s: Developed for photography and first tested for human medical use at the Mayo Clinic.[2]

  • 1959: FDA approval for clinical use.[1]

  • 1960s: Primarily used for determining hepatic function and cardiac output.[1] Its application expanded to measuring renal blood flow.

  • Late 1960s-1970s: Pioneering use in ophthalmology for choroidal angiography, offering deeper visualization than existing methods. The discovery of its fluorescent properties during this period was a critical turning point.

  • 1980s: Technological advancements in cameras and photometric devices overcame many technical hurdles, enhancing the quality of ICG-based imaging.

  • 1990s-Present: The advent of high-resolution digital imaging systems propelled the widespread use of ICG fluorescence angiography and lymphography. Its application has since burgeoned into various surgical fields, including oncology for sentinel lymph node mapping and tumor visualization, as well as in assessing tissue perfusion.

Physicochemical and Pharmacokinetic Properties of ICG

ICG's utility in medical imaging is intrinsically linked to its unique optical and biological properties. It is a water-soluble, anionic dye that, upon intravenous administration, rapidly binds to plasma proteins, primarily albumin and lipoproteins. This binding confines it to the vascular space, preventing significant leakage into the interstitium under normal physiological conditions.

Optical Properties

ICG's absorption and emission spectra lie within the near-infrared (NIR) window (700-900 nm), a range where biological tissues exhibit minimal absorption and autofluorescence. This allows for deeper tissue penetration of light and a high signal-to-background ratio, crucial for in vivo imaging.

PropertyValueSolvent/Condition
Absorption Maximum (λmax) ~800 nmIn blood
787 nm
789 nmEthanol
Emission Maximum (λem) 815 nm
~830 nmIn blood
Molar Extinction Coefficient (ε) 223,000 M⁻¹cm⁻¹
194,000 M⁻¹cm⁻¹ at 789 nmEthanol
Quantum Yield (Φ) 0.14
0.05Ethanol

Data compiled from multiple sources.

Pharmacokinetics

ICG is exclusively cleared by the liver and excreted unchanged into the bile, with no known metabolites. This rapid hepatic clearance is a key feature for its use in liver function tests.

ParameterValue
Half-life 150 to 180 seconds
Clearance Exclusively by the liver into bile
Protein Binding Tightly binds to plasma proteins

Key Experimental Protocols

The application of ICG in medical imaging spans various specialties, each with its specific protocols. Below are detailed methodologies for two prominent applications.

This compound Angiography in Ophthalmology

This procedure is used to visualize the choroidal and retinal circulation.

  • Patient Preparation: Obtain informed consent and inquire about any iodine allergies. The patient's pupils should be well-dilated.

  • ICG Preparation and Administration: A standard dose of 25 mg of ICG is dissolved in 5 ml of sterile water. The solution is administered as a bolus injection into a peripheral vein.

  • Imaging Sequence:

    • Early Phase (0-60 seconds): Images are captured every few seconds to visualize the filling of choroidal arteries and choriocapillaris.

    • Mid Phase (5-15 minutes): Images are taken at longer intervals to observe the complete filling of the choroidal vasculature.

    • Late Phase (15-30 minutes): This phase is crucial for detecting abnormalities such as choroidal neovascularization, which appear as hyperfluorescent spots.

Sentinel Lymph Node Biopsy in Breast Cancer

ICG fluorescence is used to map the lymphatic drainage from a tumor to the sentinel lymph nodes.

  • Patient Preparation: After the induction of general anesthesia, the surgical site is sterilized.

  • ICG Administration: A 1 ml solution of 0.5% ICG is injected into the periareolar area.

  • Fluorescence Imaging: A near-infrared camera system is used to visualize the fluorescent lymphatic channels on the skin surface within seconds of injection.

  • Node Identification and Excision: The surgeon follows the fluorescent pathways to locate the sentinel lymph nodes, which appear as bright fluorescent spots. These nodes are then meticulously dissected and removed for pathological analysis.

Mechanisms of Action and Experimental Workflows

The accumulation of ICG in pathological tissues, particularly tumors, is a complex process that is not fully understood but is largely attributed to the Enhanced Permeability and Retention (EPR) effect.

The EPR Effect Signaling Pathway

EPR_Effect cluster_tumor Tumor Microenvironment Tumor_Vasculature Leaky Tumor Vasculature (Fenestrations) Extravasation Extravasation Tumor_Vasculature->Extravasation Impaired_Drainage Impaired Lymphatic Drainage Accumulation ICG Accumulation Impaired_Drainage->Accumulation Prevents clearance Tumor_Interstitium Tumor Interstitium Tumor_Interstitium->Accumulation ICG_in_Blood ICG-Protein Complex in Bloodstream ICG_in_Blood->Extravasation Flows to Tumor Extravasation->Tumor_Interstitium Passes through fenestrations Fluorescence Enhanced Fluorescence Signal Accumulation->Fluorescence

Caption: The Enhanced Permeability and Retention (EPR) effect pathway for ICG accumulation in tumors.

General Experimental Workflow for ICG-Guided Surgery

ICG_Workflow Start Patient Selection & Consent Preparation ICG Preparation (Dilution) Start->Preparation Administration ICG Administration (e.g., Intravenous, Intradermal) Preparation->Administration Incubation Waiting Period (Application Dependent) Administration->Incubation Imaging_Setup Positioning of NIR Camera System Incubation->Imaging_Setup Surgery Surgical Procedure (e.g., Resection, Biopsy) Imaging_Setup->Surgery Visualization Real-time Fluorescence Visualization Surgery->Visualization Completion Procedure Completion Surgery->Completion Guidance Surgical Decision Making & Guidance Visualization->Guidance Guidance->Surgery

Caption: A generalized experimental workflow for utilizing ICG in fluorescence-guided surgery.

Future Directions

The journey of this compound in medical imaging is far from over. Ongoing research is focused on developing novel ICG formulations, such as nanoparticle-based carriers, to improve its targeting specificity and therapeutic efficacy. Furthermore, advancements in imaging technology continue to expand the horizons of what is possible with this versatile dye, promising even more precise and minimally invasive diagnostic and therapeutic interventions in the years to come.

References

Indocyanine Green (ICG): A Technical Guide to its Chemical Structure and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG) is a tricarbocyanine dye that has been a cornerstone in medical diagnostics for over half a century.[1][2] Its utility stems from its unique optical properties in the near-infrared (NIR) spectrum, a region where light can penetrate biological tissues with greater depth.[3] This guide provides an in-depth look at the fundamental chemical and physical properties of ICG, focusing on its structure and solubility, which are critical for its application in research and clinical settings.

Chemical Structure and Identification

ICG is a sterile, anionic, and water-soluble compound with a complex molecular architecture.[1] Its structure is characterized by two benzo[e]indole rings linked by a heptamethine chain, with sulfobutyl groups that enhance its aqueous solubility.

The key identifiers and structural details of this compound are summarized in the table below.

IdentifierDataReference
IUPAC Name sodium 4-[2-[(1E,3E,5E,7Z)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate[4]
CAS Number 3599-32-4
Molecular Formula C₄₃H₄₇N₂NaO₆S₂
Molecular Weight 774.97 g/mol
Synonyms Cardiogreen, Foxgreen, IC-Green, Ujoviridin

Solubility Profile

The solubility of ICG is highly dependent on the solvent. While it is readily soluble in water and methanol, it is practically insoluble in many other organic solvents. The sodium salt form of ICG is typically supplied as a powder, and for clinical use, formulations often include a small percentage of sodium iodide to improve solubility.

Quantitative Solubility Data

The following table summarizes the solubility of ICG in various common laboratory solvents.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
Water 38.7550
Dimethyl sulfoxide (DMSO) 15.520
Dimethylformamide (DMF) ~10Not Specified
Ethanol ~1Not Specified
Phosphate-Buffered Saline (PBS, pH 7.2) ~0.5Not Specified

Note: Solubility values can be batch-dependent due to variations in hydration and the presence of inorganic salts.

Mechanism of Action & Clearance Pathway

Upon intravenous administration, ICG rapidly binds to plasma proteins, primarily albumin and lipoproteins, which confines it to the vascular space. This binding is crucial for its use in angiography and perfusion studies. The clearance of ICG is almost exclusively performed by the liver; it is taken up by hepatocytes and excreted unchanged into the bile. This rapid hepatic clearance, with a half-life of 150 to 180 seconds, forms the basis of its use in liver function tests.

ICG_Mechanism cluster_vascular Vascular Compartment cluster_hepatic Hepatic System cluster_clearance Clearance IV_Admin Intravenous Administration of ICG ICG_Plasma ICG in Plasma IV_Admin->ICG_Plasma Enters bloodstream Protein_Binding Binding to Plasma Proteins (Albumin, Lipoproteins) ICG_Plasma->Protein_Binding Rapid binding (98%) Hepatic_Uptake Uptake by Hepatocytes Protein_Binding->Hepatic_Uptake Transport to Liver Biliary_Excretion Excretion into Bile (Unconjugated) Hepatic_Uptake->Biliary_Excretion Secretion Elimination Elimination from Body Biliary_Excretion->Elimination Via GI Tract

ICG's mechanism of action and clearance pathway.

Experimental Protocols & Workflows

Protocol for Determining ICG Solubility

This protocol provides a general method for determining the solubility of ICG in a given solvent.

Objective: To determine the maximum concentration of ICG that can be dissolved in a specific solvent at a controlled temperature.

Materials:

  • This compound (ICG) powder

  • Selected solvent (e.g., deionized water, DMSO)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Vortex mixer and/or magnetic stirrer

  • Spectrophotometer

  • Temperature-controlled environment (e.g., water bath)

Methodology:

  • Preparation of Stock Solutions: Prepare a series of supersaturated ICG solutions. Accurately weigh increasing amounts of ICG powder and add them to separate volumetric flasks containing a fixed volume of the solvent.

  • Equilibration: Seal the flasks and agitate them (using a vortex mixer or stirrer) in a temperature-controlled environment for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute: After equilibration, allow the solutions to stand undisturbed for a sufficient time for the excess, undissolved ICG to sediment. Centrifuge the samples to ensure a clear supernatant.

  • Quantification: Carefully pipette an aliquot of the clear supernatant from each flask. Dilute the aliquot with the solvent to a concentration that falls within the linear range of a spectrophotometer.

  • Spectrophotometric Analysis: Measure the absorbance of the diluted samples at ICG's maximum absorption wavelength (λmax ≈ 780-800 nm, dependent on solvent).

  • Calculation: Use a pre-established calibration curve (absorbance vs. concentration) to determine the concentration of ICG in the supernatant. The concentration of the saturated solution represents the solubility of ICG in that solvent at that temperature.

Experimental Workflow for Fluorescence-Guided Surgery

ICG is widely used for real-time intraoperative imaging, such as visualizing blood flow, biliary ducts, or mapping lymph nodes.

FGS_Workflow cluster_preop Pre-Operative cluster_intraop Intra-Operative cluster_postop Outcome Patient_Prep Patient Preparation (e.g., ureteral catheter insertion) ICG_Admin ICG Administration (Intravenous or Direct Instillation) Patient_Prep->ICG_Admin ICG_Prep ICG Reconstitution (Dissolve powder in sterile water) ICG_Prep->ICG_Admin Incubation Incubation Period (Allow for circulation/uptake) ICG_Admin->Incubation 5-10 min NIR_Activation Activate NIR Imaging Mode on surgical camera system Incubation->NIR_Activation Visualization Real-Time Visualization of fluorescent structures NIR_Activation->Visualization Guidance Surgical Guidance (e.g., identify margins, vessels, nodes) Visualization->Guidance Decision Informed Surgical Decision & Procedure Completion Guidance->Decision

A typical workflow for using ICG in fluorescence-guided surgery.

References

A Comprehensive Technical Guide to the Pharmacokinetics and Biodistribution of Indocyanine Green

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a fluorescent tricarbocyanine dye that has been a valuable tool in medical diagnostics for several decades. Its unique properties, including a strong absorption and fluorescence in the near-infrared (NIR) spectrum, high protein-binding affinity, and rapid and exclusive elimination by the liver, make it an ideal agent for various clinical applications. This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of ICG, offering valuable insights for researchers, scientists, and professionals involved in drug development and biomedical imaging.

Pharmacokinetics of this compound

The pharmacokinetic profile of ICG is characterized by its rapid distribution and elimination from the body. Following intravenous administration, ICG quickly binds to plasma proteins, primarily lipoproteins and to a lesser extent albumin, which confines it to the intravascular space.[1][2] This high degree of protein binding limits its extravasation into tissues.

Absorption and Distribution

Being administered intravenously, ICG bypasses absorption barriers and is immediately available in the systemic circulation. Its distribution is largely restricted to the plasma volume due to its extensive protein binding.[3] The volume of distribution of ICG is often used as a measure of plasma volume.[1]

Metabolism and Excretion

A key feature of ICG is its lack of metabolism in the body. It is not chemically altered before its excretion.[4] The clearance of ICG from the circulation is almost exclusively handled by the liver. Hepatocytes actively take up ICG from the sinusoidal blood. This uptake is mediated by specific transporters, including the organic anion-transporting polypeptide (OATP) and Na+-taurocholate cotransporting polypeptide (NTCP). Following its uptake into hepatocytes, ICG is then secreted unchanged into the bile. This process is facilitated by the multidrug resistance-associated protein 2 (MRP2), an ATP-dependent export pump located on the canalicular membrane of hepatocytes. ICG does not undergo enterohepatic recirculation.

The plasma half-life of ICG is very short, typically ranging from 150 to 180 seconds (2.5 to 3 minutes) in healthy individuals. This rapid clearance is a key advantage for many of its diagnostic applications.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound in humans and various animal models.

ParameterHumanRatMouseDogReference
Half-life (t½) 150 - 180 s3.1 ± 0.5 min--
3.2 ± 0.6 min
Plasma Clearance (CL) 500-700 mL/min/m²---
11.1 ± 7.1 %/min (survivors)---
4.8 ± 4.3 %/min (non-survivors)
14.6 ± 5.3 mL/kg/min (pre-anesthesia)---
Volume of Distribution (Vd) 44 ± 5 mL/kg---
1662 ± 176 mL/m²

Biodistribution of this compound

The biodistribution of ICG is intrinsically linked to its pharmacokinetic properties. Due to its high protein binding and rapid hepatic clearance, the highest concentrations of ICG are found in the blood pool and the liver shortly after injection.

Organ Distribution

Following intravenous injection, ICG is rapidly distributed throughout the circulatory system. The liver is the primary organ of accumulation and clearance. In healthy subjects, ICG is efficiently taken up by hepatocytes and excreted into the bile, leading to a transient high concentration in the liver followed by its appearance in the biliary tree and intestines.

In certain pathological conditions, such as cancer, the biodistribution of ICG can be altered. Tumors often exhibit what is known as the enhanced permeability and retention (EPR) effect, characterized by leaky blood vessels and poor lymphatic drainage. This allows macromolecules and nanoparticles, including protein-bound ICG, to accumulate preferentially in the tumor interstitium. Furthermore, some cancer cells have been shown to internalize ICG, potentially through endocytosis, contributing to its retention in the tumor tissue.

Quantitative Biodistribution Data

The following table summarizes the biodistribution of free ICG in various organs of healthy mice at different time points post-injection, expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Organ2.5 min5 min10 min20 min30 min60 minReference
Blood/Plasma HighDecreasingLowVery LowVery LowNegligible
Liver IncreasingPeakDecreasingDecreasingLowVery Low
Spleen LowLowLowLowLowLow
Kidneys LowLowLowLowLowLow
Lungs LowLowLowLowLowLow
Heart LowLowLowLowLowLow

Note: The values in the table are qualitative representations based on the provided search results. For precise quantitative data, refer to the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of ICG pharmacokinetics and biodistribution.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical procedure for assessing the pharmacokinetic profile of ICG in rats.

Materials:

  • This compound (ICG) solution (e.g., 5 mg/kg)

  • Anesthetic agent (e.g., a mixture of zoletil and xylazine)

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • Heparinized centrifuge tubes

  • UPLC-MS/MS system or spectrophotometer

  • Internal standard (e.g., rutin) for UPLC-MS/MS analysis

Procedure:

  • Animal Preparation: Anesthetize the rats according to an approved protocol. For imaging studies, the surgical area (e.g., for liver imaging) may be shaved.

  • ICG Administration: Administer a bolus intravenous injection of the ICG solution (e.g., 5 mg/kg) via the tail vein or other suitable vessel.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the caudal vein into heparinized centrifuge tubes at predetermined time points (e.g., 2, 10, 15, 30, 45, 60, 120, 180, and 240 minutes) after ICG administration.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation for Analysis:

    • For UPLC-MS/MS: Precipitate plasma proteins by adding a suitable solvent like acetonitrile-methanol. Add an internal standard.

    • For Spectrophotometry: Dilute the plasma samples as needed.

  • ICG Quantification:

    • UPLC-MS/MS: Analyze the samples using a validated UPLC-MS/MS method to determine the concentration of ICG.

    • Spectrophotometry: Measure the absorbance of the plasma samples at the peak absorption wavelength of ICG (around 800-805 nm).

  • Pharmacokinetic Analysis: Plot the plasma concentration of ICG versus time and use appropriate pharmacokinetic modeling software to calculate parameters such as half-life, clearance, and volume of distribution.

Biodistribution Study in Mice

This protocol outlines a common method for determining the organ distribution of ICG in mice.

Materials:

  • ICG solution (e.g., 2 mg/kg) or ICG-loaded nanoparticles

  • Anesthetic agent

  • Swiss Webster mice (or other suitable strain)

  • Surgical instruments for dissection

  • Sensitive fluorescence imaging system or a method for ICG extraction and quantification

Procedure:

  • Animal Preparation and ICG Administration: Anesthetize the mice and administer the ICG formulation intravenously via the tail vein.

  • Euthanasia and Organ Harvesting: At predetermined time points (e.g., 2.5, 5, 10, 20, 30, and 60 minutes) post-injection, euthanize the mice.

  • Blood Collection: Collect a blood sample via cardiac puncture.

  • Organ Dissection: Carefully dissect and harvest major organs of interest (e.g., liver, spleen, kidneys, lungs, heart).

  • Ex Vivo Imaging (Optional): If using a fluorescence imaging system, image the harvested organs to visualize the distribution of ICG.

  • ICG Extraction and Quantification:

    • Homogenize the harvested organs.

    • Extract ICG from the tissue homogenates using a suitable solvent (e.g., DMSO).

    • Quantify the amount of ICG in each organ extract using fluorescence measurements and compare to a standard curve.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

Visualizations

Hepatic Uptake and Biliary Excretion of ICG

G Hepatic Uptake and Biliary Excretion of ICG cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_transporters Transporters cluster_bile Bile Duct ICG_LP ICG-Lipoprotein Complex OATP OATP ICG_LP->OATP Uptake NTCP NTCP ICG_LP->NTCP Uptake ICG_intra Intracellular ICG MRP2 MRP2 ICG_intra->MRP2 Transport ICG_bile ICG in Bile Canaliculus Bile Excretion into Bile ICG_bile->Bile OATP->ICG_intra NTCP->ICG_intra MRP2->ICG_bile Secretion

Caption: Hepatic uptake and biliary excretion pathway of this compound (ICG).

Experimental Workflow for a Pharmacokinetic Study

G Experimental Workflow for ICG Pharmacokinetic Study start Start admin IV Administration of ICG start->admin sampling Serial Blood Sampling admin->sampling plasma_sep Plasma Separation sampling->plasma_sep analysis ICG Quantification (Spectrophotometry/UPLC-MS/MS) plasma_sep->analysis pk_model Pharmacokinetic Modeling analysis->pk_model end End pk_model->end G Experimental Workflow for ICG Biodistribution Study start Start admin IV Administration of ICG start->admin euthanasia Euthanasia at Time Points admin->euthanasia harvest Organ Harvesting euthanasia->harvest quant ICG Quantification in Organs harvest->quant analysis Data Analysis (%ID/g) quant->analysis end End analysis->end

References

Indocyanine Green (ICG) Protein Binding Characteristics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye extensively utilized in medical diagnostics, including ophthalmic angiography, cardiac output determination, and fluorescence-guided surgery. Its in vivo behavior, pharmacokinetics, and imaging properties are critically influenced by its interactions with plasma proteins. This technical guide provides a comprehensive overview of the protein binding characteristics of ICG, focusing on its interactions with major plasma proteins, the quantitative parameters governing these interactions, and the experimental methodologies used for their characterization.

ICG Binding to Plasma Proteins

Upon intravenous administration, ICG rapidly binds to various plasma proteins. This binding is primarily non-covalent and significantly impacts ICG's spectral properties, circulation half-life, and biodistribution. The primary plasma proteins that interact with ICG are Human Serum Albumin (HSA), lipoproteins (High-Density Lipoprotein - HDL and Low-Density Lipoprotein - LDL), and to some extent, globulins.[1][2]

Human Serum Albumin (HSA)

HSA is the most abundant protein in human plasma and is a major carrier for ICG.[3] The binding of ICG to HSA enhances its fluorescence quantum yield and shifts its absorption maximum from approximately 780 nm to 805 nm in blood.[4][5] This interaction is predominantly hydrophobic, with ICG molecules occupying specific binding sites within the protein structure.

Lipoproteins (HDL and LDL)

Electrophoretic studies have demonstrated that ICG also binds to lipoproteins. Specifically, ICG exhibits intense binding to High-Density Lipoprotein (HDL) and moderate binding to Low-Density Lipoprotein (LDL). The lipid components of these lipoproteins, particularly phospholipids, are thought to be the primary binding sites for the lipophilic ICG molecule. Furthermore, studies have indicated that ICG has a high affinity for Apolipoprotein B (Apo-B), a primary protein component of LDL.

Other Proteins

ICG has also been shown to bind to other proteins, such as Secreted Protein Acidic and Rich in Cysteine (SPARC), an extracellular matrix glycoprotein that is often overexpressed in tumor tissues. This interaction has significant implications for tumor imaging and targeted drug delivery.

Quantitative Binding Data

The affinity of ICG for various proteins has been quantified using techniques such as Surface Plasmon Resonance (SPR). The key parameters include the association rate constant (Ka), the dissociation rate constant (Kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value indicates a higher binding affinity.

LigandAnalyteAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Dissociation Constant (KD) (μM)Reference
Human Serum Albumin (HSA)ICG1930.0079241.1
SPARCICG1260.0047137.3

Note: Quantitative binding data for ICG with HDL and LDL is not extensively available in the reviewed literature, which primarily describes the interaction qualitatively as "intense" and "moderate," respectively.

Experimental Protocols

Several experimental techniques are employed to characterize the protein binding of ICG. Below are detailed methodologies for some of the key experiments.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Objective: To determine the association and dissociation rate constants and the equilibrium dissociation constant of ICG binding to a protein.

Methodology:

  • Immobilization of the Ligand:

    • The protein of interest (e.g., HSA or SPARC) is immobilized on a sensor chip surface (e.g., a carboxymethylated dextran surface).

    • The surface is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • The protein solution is injected over the activated surface, leading to the formation of covalent amide bonds between the protein's amine groups and the activated surface.

    • Any remaining active sites on the surface are deactivated using an injection of ethanolamine.

  • Binding Analysis:

    • A solution containing the analyte (ICG) at various concentrations is flowed over the sensor surface at a constant flow rate.

    • The binding of ICG to the immobilized protein is monitored in real-time by detecting changes in the refractive index at the sensor surface, which is proportional to the mass of bound analyte. This is recorded as a sensorgram (response units vs. time).

    • The association phase is monitored during the injection of the ICG solution.

    • The dissociation phase is monitored when the ICG solution is replaced by a continuous flow of buffer.

  • Data Analysis:

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka.

Equilibrium Dialysis

Equilibrium dialysis is a classic technique for measuring the binding of a small molecule (ligand) to a macromolecule (protein).

Objective: To determine the fraction of ICG bound to plasma proteins.

Methodology:

  • Apparatus Setup:

    • A dialysis chamber is divided into two compartments by a semi-permeable membrane with a molecular weight cutoff that allows the passage of free ICG but retains the larger protein molecules and ICG-protein complexes.

    • A multi-well plate format (e.g., 96-well) with individual dialysis cells is commonly used for higher throughput.

  • Sample Preparation and Incubation:

    • One compartment (the plasma chamber) is filled with plasma or a solution of the purified protein of interest, to which a known concentration of ICG is added.

    • The other compartment (the buffer chamber) is filled with a protein-free buffer (e.g., phosphate-buffered saline, PBS).

    • The system is incubated with gentle agitation at a controlled temperature (e.g., 37°C) for a sufficient period to allow equilibrium to be reached (typically several hours).

  • Quantification:

    • After equilibrium is established, the concentration of ICG in both the plasma and buffer chambers is measured. The concentration in the buffer chamber represents the free (unbound) ICG concentration.

    • Analytical techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry (LC-MS) are used for accurate quantification.

  • Calculation of Percent Binding:

    • The percentage of ICG bound to protein (% Bound) is calculated using the following formula: % Bound = [ (Total ICG concentration - Free ICG concentration) / Total ICG concentration ] * 100

Agarose Gel Electrophoresis

This technique can be used to qualitatively assess the binding of ICG to different plasma proteins.

Objective: To identify which plasma protein fractions ICG binds to.

Methodology:

  • Sample Preparation:

    • Plasma samples containing ICG (either from in vitro mixing or from in vivo administration) are prepared.

  • Electrophoresis:

    • The plasma samples are loaded onto an agarose gel.

    • Electrophoresis is performed to separate the plasma proteins based on their charge and size.

  • Detection:

    • The gel can be stained with a protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands.

    • The location of ICG is detected by its intrinsic near-infrared fluorescence using an appropriate imaging system.

    • By comparing the fluorescent bands with the protein-stained bands or by using immunoelectrophoresis with specific antibodies against different proteins (e.g., anti-Apo-A for HDL, anti-Apo-B for LDL), the protein(s) to which ICG is bound can be identified.

Analytical Ultracentrifugation

Analytical ultracentrifugation can be used to study the size and shape of ICG-protein complexes.

Objective: To determine the stoichiometry and binding affinity of ICG-protein interactions.

Methodology:

  • Sample Preparation:

    • Solutions containing ICG and the protein of interest at various molar ratios are prepared.

  • Sedimentation Velocity or Sedimentation Equilibrium:

    • In a sedimentation velocity experiment, the sample is subjected to a high centrifugal force, and the rate at which the molecules sediment is monitored over time. The formation of a larger ICG-protein complex will result in a faster sedimentation rate compared to the individual components.

    • In a sedimentation equilibrium experiment, a lower centrifugal force is applied until the sedimentation and diffusion forces reach equilibrium. The resulting concentration gradient is used to determine the molar mass of the species in solution.

  • Data Analysis:

    • The sedimentation data is analyzed using specialized software to determine the sedimentation coefficient, molar mass, and stoichiometry of the ICG-protein complex. This information can then be used to calculate the binding affinity.

Influence of Environmental Factors

The binding of ICG to proteins can be influenced by environmental factors such as pH and temperature.

  • pH: Changes in pH can alter the ionization state of both the ICG molecule and the amino acid residues of the protein, which can affect the electrostatic and hydrophobic interactions involved in binding. While specific quantitative data on the effect of pH on ICG-protein binding constants is limited, it is known that the fluorescence of protein-dye complexes can be pH-dependent. For instance, conformational changes in proteins at different pH values can expose or conceal binding sites.

  • Temperature: Temperature can influence the kinetics and thermodynamics of protein-ligand interactions. Generally, an increase in temperature leads to an increase in both the association and dissociation rates. The overall effect on the binding affinity (KD) depends on the relative changes in these rates. Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of binding can be determined by measuring the binding affinity at different temperatures.

Visualizations

ICG Protein Binding in Bloodstream

ICG_Binding_Partners cluster_proteins Plasma Proteins ICG This compound (ICG) HSA Human Serum Albumin (HSA) ICG->HSA Major Carrier (High Affinity) HDL High-Density Lipoprotein (HDL) ICG->HDL Intense Binding LDL Low-Density Lipoprotein (LDL) ICG->LDL Moderate Binding SPARC SPARC (in tumor microenvironment) ICG->SPARC Tumor-associated Binding

Caption: Major binding partners of this compound (ICG) in the bloodstream and tumor microenvironment.

Experimental Workflow for Characterizing ICG-Protein Binding

Experimental_Workflow cluster_prep Preparation cluster_binding_studies Binding Characterization cluster_analysis Data Analysis & Interpretation prep_icg Prepare ICG Solution qualitative Qualitative Analysis (e.g., Gel Electrophoresis) prep_icg->qualitative quantitative Quantitative Analysis (e.g., SPR, Equilibrium Dialysis) prep_icg->quantitative prep_protein Prepare Protein Solution (e.g., HSA, Lipoproteins) prep_protein->qualitative prep_protein->quantitative identify_partners Identify Binding Partners qualitative->identify_partners determine_affinity Determine Binding Constants (Ka, Kd, KD) quantitative->determine_affinity thermodynamics Analyze Thermodynamics (pH, Temperature Effects) determine_affinity->thermodynamics

Caption: A generalized workflow for the experimental characterization of ICG-protein binding.

SPARC-Mediated Cellular Uptake of ICG-HSA Complex

SPARC_Uptake_Pathway ICG_HSA ICG-HSA Complex SPARC SPARC (Secreted Protein Acidic and Rich in Cysteine) ICG_HSA->SPARC Binding TumorCell Tumor Cell SPARC->TumorCell Interaction with Cell Surface Receptors Endocytosis Endocytosis TumorCell->Endocytosis Internalization Accumulation Intracellular Accumulation of ICG Endocytosis->Accumulation

Caption: Simplified signaling pathway of SPARC-mediated uptake of the ICG-HSA complex by tumor cells.

References

Understanding Indocyanine Green's Near-Infrared Window Absorption: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG) is a tricarbocyanine dye with significant applications in medical diagnostics and therapeutics, primarily due to its strong absorption and fluorescence in the near-infrared (NIR) window (700-900 nm).[1][2] This spectral range is advantageous for in vivo applications because it allows for deeper tissue penetration of light compared to the visible spectrum.[1] This guide provides an in-depth overview of the core principles governing ICG's NIR absorption, factors influencing its photophysical properties, and its application in photothermal and photodynamic therapies.

Core Photophysical Properties of this compound

The utility of ICG is rooted in its distinct photophysical characteristics, which are highly sensitive to its environment. Key parameters include its absorption and emission maxima, molar extinction coefficient, and fluorescence quantum yield.

Factors Influencing ICG's Optical Properties

The absorption and emission spectra of ICG are not static but are influenced by several factors:

  • Solvent Polarity: The nature of the solvent medium significantly affects ICG's spectral properties.[3] In aqueous solutions, ICG tends to form non-fluorescent H-aggregates, leading to a blue-shifted absorption peak around 700 nm.[3] In organic solvents like ethanol and DMSO, ICG predominantly exists as a monomer, exhibiting a strong absorption peak around 780-800 nm.

  • Concentration: At high concentrations in aqueous media, ICG molecules self-aggregate, which alters the absorption spectrum. This aggregation can lead to a decrease in fluorescence quantum yield. The formation of H-aggregates is a concentration-dependent phenomenon, whereas in solvents like ethanol, the absorption spectrum remains largely independent of concentration.

  • Protein Binding: Upon entering the bloodstream, ICG rapidly binds to plasma proteins, particularly albumin. This binding event causes a redshift in the absorption maximum to approximately 805 nm and enhances its fluorescence and photostability.

  • J-Aggregates: Under specific conditions of concentration and temperature, ICG can form "head-to-tail" J-aggregates. These aggregates are characterized by a distinct, red-shifted absorption peak around 896 nm, which is beneficial for applications requiring even deeper tissue penetration.

The interplay of these factors dictates the in vivo behavior of ICG and is a critical consideration for its application in imaging and therapy.

G cluster_factors Influencing Factors cluster_properties Resulting Photophysical Properties ICG This compound (ICG) Solvent Solvent Polarity ICG->Solvent Concentration Concentration ICG->Concentration ProteinBinding Protein Binding (e.g., Albumin) ICG->ProteinBinding JAggregates J-Aggregate Formation ICG->JAggregates Absorption Absorption Spectrum (Peak Shift, Aggregation Bands) Solvent->Absorption Fluorescence Fluorescence (Quantum Yield, Emission Peak) Solvent->Fluorescence Concentration->Absorption Concentration->Fluorescence ProteinBinding->Absorption ProteinBinding->Fluorescence Stability Photostability ProteinBinding->Stability JAggregates->Absorption

Factors influencing ICG's photophysical properties.

Quantitative Photophysical Data

The following tables summarize the key quantitative photophysical properties of ICG in various environments.

Table 1: Absorption and Emission Maxima of ICG

Solvent/MediumConcentrationAbsorption Max (λabs, nm)Emission Max (λem, nm)Reference(s)
WaterDilute780820-830
WaterHigh700 (H-aggregate)-
Ethanol0.08 - 100 µM780806
DMSO0.08 - 100 µM801815
Plasma/Albumin-~805~840
J-Aggregates-~896-

Table 2: Molar Extinction Coefficient and Quantum Yield of ICG

Solvent/MediumMolar Extinction Coefficient (ε, M-1cm-1)Fluorescence Quantum Yield (ΦF)Reference(s)
Water1.55 x 1050.029
Ethanol2.53 x 1050.12 - 0.22
DMSO-0.13 - 0.42
Fetal Bovine Serum (FBS)1.96 x 1050.13
Whole Blood-0.14

Experimental Protocols

Measurement of ICG Absorption Spectrum

Objective: To determine the absorption spectrum and molar extinction coefficient of ICG in a given solvent.

Materials:

  • This compound (ICG) powder

  • Solvent of interest (e.g., deionized water, ethanol, DMSO)

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of ICG powder and dissolve it in the chosen solvent to prepare a concentrated stock solution of known molarity.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations. For monomeric ICG analysis, low micromolar concentrations are typically used.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan, typically from 600 nm to 900 nm.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Starting with the most dilute solution, rinse the cuvette with the sample, then fill it and place it in the spectrophotometer. Record the absorbance spectrum.

  • Data Analysis: The peak absorbance wavelength (λmax) is identified from the spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Determination of Fluorescence Quantum Yield

Objective: To measure the fluorescence quantum yield (ΦF) of ICG relative to a standard dye.

Materials:

  • ICG solution of known absorbance

  • Standard dye solution with a known quantum yield in the same solvent (e.g., Methylene Blue)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of ICG and the standard dye in the same solvent, with absorbance values at the excitation wavelength typically below 0.1 to minimize inner filter effects.

  • Fluorometer Setup: Set the excitation wavelength and record the emission spectrum over the appropriate range for both the ICG sample and the standard.

  • Data Acquisition: Measure the integrated fluorescence intensity (F) and the absorbance (A) at the excitation wavelength for both the unknown sample (x) and the standard (st).

  • Quantum Yield Calculation: The quantum yield of the unknown sample (Φx) is calculated using the following equation: Φx = Φst * (Fx / Fst) * (Ast / Ax) * (nx2 / nst2) where n is the refractive index of the solvent.

Mechanisms of Action in Phototherapy

ICG's strong NIR absorption makes it an effective agent for both photothermal therapy (PTT) and photodynamic therapy (PDT).

Photodynamic Therapy (PDT)

In PDT, ICG acts as a photosensitizer. Upon excitation by NIR light, the ICG molecule transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (1O2) and other reactive oxygen species (ROS). These ROS induce oxidative stress, leading to cellular damage and triggering cell death pathways such as apoptosis and ferroptosis.

G ICG ICG ICG_Excited Excited State ICG ICG->ICG_Excited Absorption NIR_Light NIR Light (e.g., 808 nm) NIR_Light->ICG Oxygen Molecular Oxygen (³O₂) ICG_Excited->Oxygen Energy Transfer ROS Reactive Oxygen Species (e.g., ¹O₂) Oxygen->ROS CellularDamage Oxidative Stress & Cellular Damage ROS->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis Ferroptosis Ferroptosis CellularDamage->Ferroptosis

ICG-mediated photodynamic therapy signaling pathway.

Photothermal Therapy (PTT)

In PTT, the absorbed light energy is converted into heat through non-radiative decay processes. This localized hyperthermia can induce tumor cell death. The efficiency of this process is dependent on the photothermal conversion efficiency of the ICG formulation. The generated heat can also enhance the permeability of tumor vasculature, potentially improving the delivery of other therapeutic agents.

In Vivo Fluorescence Imaging Workflow

A typical workflow for in vivo fluorescence imaging using ICG in a preclinical mouse model is outlined below.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis TumorModel Establish Tumor Model (e.g., subcutaneous xenograft) Injection Administer ICG (e.g., intravenous injection) TumorModel->Injection ICG_Prep Prepare ICG Solution ICG_Prep->Injection Anesthesia Anesthetize Animal Injection->Anesthesia Imaging Acquire Fluorescence Images (NIR camera system) Anesthesia->Imaging Biodistribution Analyze Biodistribution (Signal intensity in organs) Imaging->Biodistribution Tumor_Accumulation Quantify Tumor Accumulation Imaging->Tumor_Accumulation

Experimental workflow for in vivo ICG fluorescence imaging.

Protocol for In Vivo Imaging:

  • Animal Model: A suitable tumor model, such as a subcutaneous xenograft in an immunodeficient mouse, is established.

  • ICG Administration: ICG, dissolved in a biocompatible solvent, is administered to the animal, typically via intravenous injection. The dosage can vary depending on the application.

  • Imaging: At a predetermined time point post-injection (to allow for tumor accumulation), the animal is anesthetized and placed in an in vivo imaging system equipped with a NIR laser source and a sensitive camera.

  • Image Acquisition and Analysis: Fluorescence images are captured, and the signal intensity in the tumor and other organs is quantified to assess the biodistribution and tumor-targeting efficacy of the ICG formulation.

Conclusion

This compound's unique absorption properties in the near-infrared window, coupled with its responsiveness to its local environment, make it a versatile tool in biomedical research and clinical applications. A thorough understanding of the factors that modulate its photophysical behavior is paramount for the rational design of ICG-based diagnostic and therapeutic agents. This guide provides a foundational understanding of these principles, offering researchers and drug development professionals a framework for harnessing the full potential of this important NIR dye.

References

Indocyanine Green in Human Plasma: A Technical Guide to Half-Life Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indocyanine green (ICG) is a fluorescent dye with a long history of use in medical diagnostics, particularly for assessing cardiac output and hepatic function. Its rapid removal from circulation is a key characteristic, making its plasma half-life a critical parameter. This technical guide provides an in-depth overview of the half-life of ICG in human plasma, detailing the experimental methodologies used for its determination and the physiological pathways governing its clearance.

Quantitative Analysis of this compound Half-Life

The half-life of this compound in healthy human subjects is consistently reported to be in the range of 2 to 4 minutes.[1] This rapid clearance is almost exclusively mediated by the liver. The following table summarizes quantitative data from various sources.

Half-Life (t½)Analytical Method EmployedSubject PopulationReference
3.2 +/- 0.6 minutesDensitometryHealthy Volunteers--INVALID-LINK--[2]
2.5 - 3.0 minutesNot SpecifiedNot Specified--INVALID-LINK--
Approximately 3 to 4 minutesNot SpecifiedNot Specified--INVALID-LINK--[3]
120–240 secondsNot SpecifiedNot Specified--INVALID-LINK--[1][4]
150 to 180 secondsNot SpecifiedNot Specified--INVALID-LINK--, --INVALID-LINK--

Experimental Protocols for Half-Life Determination

The determination of ICG's plasma half-life involves the intravenous administration of the dye followed by the collection of serial blood samples to measure the rate of its disappearance from the circulation. The two primary analytical techniques used for quantifying ICG in plasma are spectrophotometry and high-performance liquid chromatography (HPLC).

General Clinical Protocol

This protocol outlines the key steps for an in vivo study to determine ICG plasma half-life in human subjects.

  • Subject Selection: Recruit healthy adult volunteers with no history of hepatic or renal impairment. All participants should provide informed consent.

  • ICG Administration: Administer a bolus intravenous injection of ICG at a dose of 0.25 mg/kg body weight. The ICG solution is typically prepared in sterile water.

  • Blood Sampling:

    • Insert an intravenous catheter into the contralateral arm from the injection site to avoid contamination.

    • Draw a baseline blood sample (approximately 5 mL) into a heparinized tube immediately before ICG injection.

    • Collect serial blood samples at precise intervals post-injection. A typical schedule includes samples at 1, 2, 3, 4, 5, 7, 10, and 15 minutes.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.

  • Pharmacokinetic Analysis: Plot the plasma ICG concentration against time on a semi-logarithmic scale. The half-life is determined from the slope of the linear portion of the decay curve.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying ICG in plasma.

  • Sample Preparation:

    • To 100 µL of plasma, add 200 µL of ice-cold methanol to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 0.1 M sodium phosphate with 5 mM sodium dodecyl sulfate, pH 7.4).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector set at 800 nm.

  • Quantification: Generate a standard curve using known concentrations of ICG in plasma to quantify the ICG concentration in the subject samples.

Analytical Methodology: Spectrophotometry

Spectrophotometry offers a simpler, though potentially less specific, method for ICG quantification.

  • Sample Preparation: Plasma samples can often be analyzed directly after centrifugation.

  • Measurement:

    • Use a spectrophotometer to measure the absorbance of the plasma samples at the maximum absorption wavelength of ICG in plasma, which is approximately 805 nm.

    • Use the pre-injection plasma sample as a blank to correct for background absorbance.

  • Quantification: A standard curve prepared with known concentrations of ICG in plasma is used to determine the concentration in the experimental samples.

Visualization of Key Pathways and Workflows

Hepatic Clearance of this compound

The rapid clearance of ICG from the plasma is a multi-step process involving uptake by hepatocytes, intracellular transport, and excretion into the bile. This process is mediated by specific transporters on the hepatocyte membrane.

ICG_Hepatic_Clearance cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus ICG_Albumin ICG-Albumin Complex OATP1B3 OATP1B3 ICG_Albumin->OATP1B3 Uptake NTCP NTCP ICG_Albumin->NTCP Uptake ICG_Intracellular Intracellular ICG OATP1B3->ICG_Intracellular NTCP->ICG_Intracellular MDRP2 MDRP2 (ABCC2) ICG_Intracellular->MDRP2 Excretion ICG_Bile ICG in Bile MDRP2->ICG_Bile

Caption: Hepatic uptake and biliary excretion pathway of this compound.

Experimental Workflow for ICG Half-Life Determination

The following diagram illustrates the sequential steps involved in a typical clinical study to determine the plasma half-life of ICG.

ICG_HalfLife_Workflow start Start subject_prep Subject Preparation (Fasting, IV Line) start->subject_prep baseline_sample Collect Baseline Blood Sample subject_prep->baseline_sample icg_injection Administer ICG (0.25 mg/kg IV Bolus) baseline_sample->icg_injection serial_sampling Serial Blood Sampling (1-15 min) icg_injection->serial_sampling plasma_separation Centrifugation for Plasma Separation serial_sampling->plasma_separation analysis ICG Quantification (HPLC or Spectrophotometry) plasma_separation->analysis data_analysis Pharmacokinetic Analysis (Half-Life Calculation) analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining ICG plasma half-life.

Conclusion

The half-life of this compound in human plasma is a well-established parameter, crucial for its application in diagnostic medicine. The methodologies for its determination, primarily involving intravenous administration and subsequent plasma concentration monitoring via HPLC or spectrophotometry, are robust and well-documented. The rapid clearance is attributed to efficient hepatic uptake and biliary excretion, a process mediated by specific membrane transporters. This technical guide provides a comprehensive resource for researchers and professionals in drug development, offering both the foundational knowledge and the practical details necessary for understanding and investigating the pharmacokinetics of this compound.

References

Navigating Preclinical Safety: A Technical Guide to the Biocompatibility and Toxicity of Indocyanine green

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a long history of clinical use in applications such as retinal angiography, cardiac output monitoring, and liver function assessment.[1][2] In recent years, its utility in preclinical and translational research has expanded significantly, particularly in the fields of image-guided surgery, photodynamic therapy, and targeted drug delivery. This guide provides an in-depth technical overview of the biocompatibility and toxicity profile of ICG as observed in preclinical studies. It is designed to equip researchers, scientists, and drug development professionals with the critical information needed to design safe and effective preclinical studies involving this versatile imaging agent.

In Vitro Biocompatibility and Cytotoxicity

The in vitro toxicity of ICG has been evaluated across a range of cell lines, revealing a dose- and exposure-time-dependent effect that is often potentiated by light.

Quantitative Data Summary

The following tables summarize the quantitative findings from key in vitro cytotoxicity studies.

Table 1: Cytotoxicity of this compound in Retinal Cell Lines

Cell LineICG ConcentrationExposure TimeIllumination ConditionsCell Viability/SurvivalCitation
Human RPE> 0.1%3 minIlluminatedReduced vitality[3]
Human RPE0.5 mg/mL3 minNot specified92.8% survival[4]
Human RPE5.0 mg/mL3 minNot specified26.1% survival[4]
Human RPE1 mg/mL, 5 mg/mL, 20 mg/mL30 minNot specifiedStatistically significant increase in apoptosis
Porcine RPE0.1%1 minWith and without illuminationNo increase in TUNEL-positive cells
Porcine RPE1%1 minWith and without illuminationModerate apoptosis
Porcine RPE0.1%30 minWith and without illuminationModerate apoptosis
Porcine RPE1%30 minWith and without illuminationSevere apoptosis
Rat RGC-51.25 mg/mL1 minNot specified29% reduction in cell viability
Rat RGC-5≥ 0.50 mg/mL1 minNot specified~50% increase in apoptosis
Rat RGC-5All concentrations5 minNot specified>2-fold increase in cell loss

Table 2: Cytotoxicity of this compound in Other Cell Lines

Cell LineICG ConcentrationExposure TimeIllumination ConditionsCell Viability/SurvivalCitation
Human Keratinocytes50 µg/mL5 minWith Vis + wIRA irradiation25% viable
Human Keratinocytes150 µg/mL5 minWith Vis + wIRA irradiation4% viable
4T1 (Murine Breast Cancer)300 µg/mLNot specifiedWith 808 nm laser (10 min)32% viability
Sarcoma and Breast CancerNot specified30 minNot specifiedUptake correlates with proliferation rate

In Vivo Biocompatibility and Toxicity

Animal studies have been crucial in understanding the systemic and localized toxicity of ICG. These studies often focus on retinal toxicity due to its ophthalmic applications, as well as biodistribution and clearance when used systemically.

Quantitative Data Summary

Table 3: In Vivo Toxicity of this compound in Animal Models

Animal ModelICG Dose/ConcentrationRoute of AdministrationKey FindingsCitation
Sprague-Dawley Rats5µl of 5 mg/mL and 25 mg/mLIntravitreal injectionSignificant reduction in ERG a- and b-wave amplitudes; decrease in retinal ganglion cell number; thinning and degradation of photoreceptor layer.
Rats5 µl of 5 or 25 mg/mlIntravitreous injectionDose-dependent degeneration of all retinal layers in the central retinal area.
RabbitsNot specifiedSubretinal injectionDestructive degeneration of photoreceptors and RPE cells.
MiceNot specifiedIntravenous (NanoICG)High signal in liver and kidneys; higher signal in tumor compared to surrounding tissues.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical findings. The following sections outline the core experimental protocols used to assess the biocompatibility and toxicity of ICG.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • ICG Treatment: Prepare various concentrations of ICG in a suitable solvent (e.g., sterile water or 5% glucose solution) and dilute to the final desired concentrations in cell culture medium. Remove the old medium from the cells and add the ICG-containing medium.

  • Incubation: Incubate the cells with ICG for specific time periods (e.g., 1 minute to 24 hours). For phototoxicity studies, expose the cells to a light source for a defined duration.

  • MTT Addition: After incubation, remove the ICG-containing medium and wash the cells with phosphate-buffered saline (PBS). Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the MTT incubation, remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

G Experimental Workflow: MTT Assay for ICG Cytotoxicity A Seed cells in 96-well plate B Incubate overnight A->B D Treat cells with ICG B->D C Prepare ICG solutions C->D E Incubate for specified time D->E F (Optional) Expose to light E->F G Add MTT solution E->G F->G H Incubate for 3-4 hours G->H I Add solubilization solution H->I J Measure absorbance at 570 nm I->J K Calculate cell viability J->K

Caption: Workflow for assessing ICG cytotoxicity using the MTT assay.

In Vitro Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Culture and Treatment: Culture cells on coverslips or in chamber slides and treat with ICG as described for the MTT assay.

  • Fixation: After treatment, fix the cells with a solution of 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize them with a solution of 0.1% Triton X-100 in PBS for 2-5 minutes on ice.

  • TUNEL Reaction: Wash the cells again with PBS and then incubate with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP or a fluorescently labeled dUTP), for 60 minutes at 37°C in a humidified chamber.

  • Detection:

    • For BrdUTP-labeled cells, incubate with a fluorescently labeled anti-BrdU antibody.

    • For directly labeled fluorescent nucleotides, proceed to counterstaining.

  • Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI or Hoechst.

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show a strong fluorescent signal in the nucleus.

G Experimental Workflow: TUNEL Assay for ICG-Induced Apoptosis A Culture and treat cells with ICG B Fix cells with 4% PFA A->B C Permeabilize with Triton X-100 B->C D Incubate with TUNEL reaction mix C->D E Detection (e.g., anti-BrdU antibody) D->E F Counterstain nuclei (DAPI) E->F G Fluorescence microscopy F->G

Caption: Workflow for detecting apoptosis using the TUNEL assay.

In Vivo Retinal Toxicity Assessment in a Rat Model
  • Animal Model: Use adult Sprague-Dawley rats.

  • Anesthesia: Anesthetize the animals according to approved institutional protocols.

  • Intravitreal Injection: Under a surgical microscope, perform a pars plana injection of a small volume (e.g., 5 µL) of ICG solution at the desired concentration into the vitreous cavity of one eye. The contralateral eye can be injected with the vehicle as a control.

  • Post-injection Monitoring: Monitor the animals for any signs of distress or ocular inflammation.

  • Functional Assessment (Electroretinography - ERG): At specified time points post-injection (e.g., 1, 3, and 7 days), perform ERG to assess retinal function.

  • Histopathology: At the end of the study period, euthanize the animals and enucleate the eyes. Fix the eyes in an appropriate fixative (e.g., 4% paraformaldehyde or Davidson's solution). Process the eyes for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) for morphological evaluation of the retinal layers.

  • Immunohistochemistry: Perform immunohistochemical staining on retinal sections for specific markers of retinal cell types or damage (e.g., GFAP for glial activation, TUNEL for apoptosis).

G Experimental Workflow: In Vivo Retinal Toxicity Study A Anesthetize rat B Intravitreal injection of ICG A->B C Post-injection monitoring B->C D Electroretinography (ERG) C->D at specified time points E Euthanasia and eye enucleation C->E at study endpoint D->E at study endpoint F Fixation and tissue processing E->F G Histopathology (H&E staining) F->G H Immunohistochemistry F->H G ICG-Mediated Phototoxicity ICG This compound ExcitedICG Excited State ICG ICG->ExcitedICG Absorption Light Light Exposure Light->ExcitedICG ROS Reactive Oxygen Species (ROS) ExcitedICG->ROS Energy Transfer to O2 CellDamage Cellular Damage (Lipid peroxidation, DNA damage) ROS->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis G ICG-Induced Apoptosis Pathway ICG_Light ICG + Light ROS ROS Production ICG_Light->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax activation Mito->Bax Bcl2 Bcl-2 inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G Cellular Uptake of ICG via Clathrin-Mediated Endocytosis ICG This compound Membrane Cell Membrane ICG->Membrane Receptor Receptor Binding Membrane->Receptor Pit Clathrin-Coated Pit Formation Receptor->Pit Vesicle Vesicle Scission (Dynamin-dependent) Pit->Vesicle Endosome Early Endosome Vesicle->Endosome Lysosome Lysosome Endosome->Lysosome

References

Methodological & Application

Application Notes and Protocols for In Vivo Fluorescence Imaging with Indocyanine Green (ICG)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye that has been approved by the Food and Drug Administration (FDA) for various diagnostic applications.[1] Its utility in in vivo fluorescence imaging stems from its favorable spectral properties, with an absorption peak around 780 nm and an emission peak around 820 nm, allowing for deep tissue penetration of light and minimal autofluorescence.[1][2] Upon intravenous administration, ICG rapidly binds to plasma proteins, primarily albumin, and is exclusively taken up by the liver and excreted into the bile.[1] This pharmacokinetic profile makes it an excellent agent for a variety of imaging applications, including angiography, perfusion assessment, and lymphatic mapping.

Recent advancements in imaging systems have expanded the use of ICG in both preclinical and clinical research.[3] Its applications in oncology are particularly noteworthy, aiding in sentinel lymph node biopsy, tumor localization, and image-guided surgery. This document provides a comprehensive overview of the protocols for using ICG in in vivo fluorescence imaging, with a focus on preclinical models.

Mechanism of ICG Fluorescence

The fluorescence of ICG is activated by near-infrared light. When excited by light at its absorption maximum, ICG molecules are elevated to a higher energy state. As they return to their ground state, they emit photons of a longer wavelength, which are then detected by a specialized imaging system. This process allows for real-time visualization of ICG distribution within the body.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of ICG in in vivo fluorescence imaging, compiled from various studies.

Table 1: Recommended ICG Dosing for In Vivo Imaging in Mice

ApplicationMouse ModelRoute of AdministrationDose Range (mg/kg)Reference(s)
Tumor ImagingFootpad TumorIntravenous0.5 - 5
Tumor ImagingSubcutaneous TumorIntravenous0.1 - 1
Tumor ImagingHT-29 Solid TumorIntravenous1 - 4
Necrosis ImagingHind Limb NecrosisIntravenous (Bolus)2
Necrosis ImagingHind Limb NecrosisIntravenous (Intermittent)0.5 (4 injections)
General Tumor ImagingTumor-bearing nude miceIntraperitoneal10

Table 2: Pharmacokinetic Parameters of ICG

ParameterValueSpeciesReference(s)
Plasma Half-life3-4 minutesHuman
Excitation Peak~760-780 nm-
Emission Peak~820-835 nm-
Primary Route of EliminationHepatic metabolism and biliary excretionHuman

Experimental Protocols

Protocol 1: General In Vivo Fluorescence Imaging of Tumors in Mice

This protocol provides a general workflow for imaging subcutaneous tumors in mice using ICG.

Materials:

  • This compound (ICG) powder

  • Sterile Water for Injection or Phosphate-Buffered Saline (PBS)

  • Tumor-bearing mice (e.g., with subcutaneous xenografts)

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum, Shimadzu LIGHTVISION)

  • Anesthesia system (e.g., isoflurane)

  • Syringes and needles for injection

Procedure:

  • ICG Preparation:

    • Aseptically dissolve ICG powder in sterile Water for Injection or a 1:4 mixture of Water:PBS to achieve the desired stock concentration. For example, to prepare a 0.25 mg/mL solution, dissolve 2.5 mg of ICG in 10 mL of solvent.

    • Vortex briefly to ensure complete dissolution. Prepare the solution fresh before each experiment as ICG is light-sensitive.

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).

    • Place the anesthetized mouse in the imaging chamber of the in vivo fluorescence imaging system.

  • ICG Administration:

    • Administer the prepared ICG solution via intravenous (tail vein) injection. The typical dose ranges from 0.1 to 5 mg/kg. For a 20g mouse, a 1 mg/kg dose corresponds to 20 µg of ICG.

  • Fluorescence Imaging:

    • Acquire fluorescence images at various time points post-injection. Common imaging time points include immediately after injection, and at 15, 30, and 60 minutes post-injection. For longer-term studies, imaging can be performed at 3, 6, 12, and 24 hours.

    • Set the imaging system parameters for ICG detection (e.g., excitation ~780 nm, emission ~830 nm).

    • Acquire both brightfield and fluorescence images to allow for anatomical co-registration.

  • Data Analysis:

    • Use the imaging software to quantify the fluorescence intensity in the region of interest (ROI), typically the tumor and a contralateral background region.

    • Calculate the tumor-to-background ratio (TBR) to assess the specific accumulation of ICG in the tumor.

Protocol 2: Sentinel Lymph Node Mapping

This protocol is adapted for the identification of sentinel lymph nodes (SLNs).

Procedure:

  • ICG Administration:

    • For SLN mapping, ICG is typically injected into the submucosal or subserosal layer around the primary tumor or into the tissue draining to the lymph nodes of interest (e.g., uterine cervix for gynecological mapping).

    • The injection volume and concentration will vary depending on the specific application.

  • Fluorescence Imaging:

    • Real-time fluorescence imaging is performed intraoperatively to visualize the lymphatic channels and identify the SLNs. The fluorescence signal can often be detected within seconds to minutes after injection.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis prep_icg Prepare ICG Solution inject_icg Administer ICG prep_icg->inject_icg prep_animal Anesthetize Animal prep_animal->inject_icg acquire_images Acquire Fluorescence Images inject_icg->acquire_images quantify_signal Quantify Fluorescence Signal acquire_images->quantify_signal calculate_tbr Calculate Tumor-to-Background Ratio quantify_signal->calculate_tbr

Caption: Experimental workflow for in vivo ICG fluorescence imaging.

ICG_Mechanism cluster_process Mechanism of Fluorescence excitation NIR Light Excitation (~780nm) icg_ground ICG (Ground State) excitation->icg_ground Absorption icg_excited ICG (Excited State) icg_ground->icg_excited emission Fluorescence Emission (~820nm) icg_excited->emission Photon Release

Caption: Simplified diagram of the ICG fluorescence mechanism.

Applications in Research and Drug Development

The use of ICG in in vivo fluorescence imaging has numerous applications in both basic research and drug development:

  • Oncology: ICG is extensively used for tumor visualization, including primary tumors and metastases. It aids in surgical resection by delineating tumor margins.

  • Lymphatic System Imaging: ICG is a powerful tool for lymphatic mapping and sentinel lymph node biopsy in various cancers.

  • Vascular Imaging: It is used for angiography to assess blood flow and tissue perfusion in various surgical procedures, such as colorectal surgery and reconstructive surgery.

  • Hepatobiliary Surgery: ICG's hepatic uptake and biliary excretion make it ideal for visualizing liver tumors and biliary anatomy.

  • Drug Delivery and Pharmacokinetics: While ICG itself has a short half-life, encapsulating it within nanoparticles (e.g., liposomes) can prolong its circulation time, enabling studies on the enhanced permeability and retention (EPR) effect in tumors and the pharmacokinetics of drug delivery systems.

Conclusion

This compound is a versatile and clinically approved near-infrared fluorescent dye with broad applications in in vivo imaging. Its favorable safety profile and unique pharmacokinetic properties make it an invaluable tool for researchers, scientists, and drug development professionals. The protocols and data presented in these application notes provide a foundation for the successful implementation of ICG-based fluorescence imaging in preclinical research. As imaging technologies continue to advance, the applications of ICG are expected to expand further, particularly in the realm of image-guided surgery and therapy.

References

Application Notes and Protocols for Indocyanine Green (ICG)-Guided Sentinel Lymph Node Mapping in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Indocyanine Green (ICG) for sentinel lymph node (SLN) mapping in various animal models. The protocols detailed below are compiled from established research to ensure reliable and reproducible results in a preclinical setting.

Introduction

Sentinel lymph node biopsy is a critical procedure in oncology for staging cancer and guiding therapeutic strategies.[1][2] this compound (ICG) is a near-infrared (NIR) fluorescent dye that has emerged as a safe and effective tracer for SLN mapping.[3][4] When injected interstitially, ICG is rapidly taken up by the lymphatic vessels and accumulates in the first draining lymph node(s), the sentinel nodes.[5] NIR fluorescence imaging systems can then be used to visualize the lymphatic drainage and locate the SLNs in real-time. This technique offers several advantages over traditional methods, such as blue dyes and radioisotopes, including the absence of ionizing radiation and the potential for real-time intraoperative guidance.

Principle of ICG-Guided SLN Mapping

Upon peritumoral injection, ICG binds to endogenous proteins, primarily albumin, forming a complex that is of an optimal size for lymphatic uptake. This complex travels through the lymphatic channels to the regional lymph nodes. The SLN, being the first node to drain the tumor site, will be the first to show fluorescence. NIR imaging systems excite the ICG molecules, causing them to emit fluorescence in the 800-850 nm range, which can be detected by a specialized camera.

Animal Models in ICG-SLN Mapping

Various animal models are utilized to study and optimize ICG-guided SLN mapping techniques. The most common include rodents (mice and rats), canines, and porcines. Dogs, in particular, are considered a valuable translational model due to the similarities in their lymphatic system anatomy to humans and the spontaneous occurrence of cancers that mirror human diseases.

Quantitative Data Summary

The following tables summarize key quantitative parameters for ICG-guided SLN mapping in different animal models based on published studies.

Table 1: ICG Dosage and Administration in Canine Models

Tumor TypeICG Concentration (mg/mL)Injection Volume (mL)Injection SiteDetection Rate (%)Reference
Mammary Tumors0.5, 1.0, 2.5Not SpecifiedPeritumoral94.4
Oral TumorsNot SpecifiedNot SpecifiedPeritumoral91 (ICG alone)
Primary Pulmonary TumorsNot SpecifiedNot SpecifiedPeritumoral (intrapulmonary)Not Specified
Oral Cavity (Healthy)0.51.0Oral MucosalNot Specified

Optimal concentration for canine mammary tumors was found to be 1.0 mg/mL, resulting in the highest lymph node fluorescence and shortest operation time.

Table 2: ICG Dosage and Administration in Porcine Models

ApplicationICG FormulationICG ConcentrationInjection VolumeSLN Identification Rate (%)Time to IdentificationReference
Lung SLN MappingICG with autologous plasma125 µMNot Specified93< 2 minutes
Lung SLN MappingICG with autologous plasma250 µMNot Specified100< 2 minutes
Lung SLN MappingICG:Neomannosyl Human Serum Albumin (MSA)5 µg/kgNot Specified100Not Specified
Gallbladder Cancer ModelICG and Superparamagnetic Iron Oxide (SPIO)Not SpecifiedNot Specified100 (for fluorescence)Soon after injection

Mixing ICG with plasma resulted in strong SLN fluorescence and reliable identification rates in porcine lung models.

Table 3: ICG Dosage and Administration in Rodent Models

Animal ModelICG ConcentrationInjection Volume (mL)Injection SiteImaging ModalityKey FindingsReference
Rat1 mmol/LNot SpecifiedNot SpecifiedPhotoacoustic and Fluorescence ImagingSLNs clearly visible with both modalities.
RatNot Specified0.2Lingual SubmucosaNIR Fluorescence ImagingCompared tracer effects of ICG and Methylene Blue.
Nude Mouse1 mg/mL0.1ArmpitNIR Fluorescence ImagingFeasibility of the system confirmed.
Rabbit1 mg/mLNot SpecifiedNot SpecifiedNIR Fluorescence ImagingSLNs successfully located.

Experimental Protocols

General Preparation for all Animal Models
  • Animal Preparation: Anesthetize the animal according to the institution's approved animal care and use committee protocols. Shave the surgical area to minimize interference with fluorescence imaging.

  • ICG Reconstitution: Reconstitute lyophilized ICG powder with sterile water for injection or as specified in the protocol (e.g., with plasma or albumin). Protect the solution from light.

  • Imaging System Setup: Position the NIR fluorescence imaging system to provide a clear view of the surgical field. Ensure the system is calibrated and functioning correctly.

Protocol 1: SLN Mapping in Canine Mammary Tumors

This protocol is based on studies demonstrating high detection rates for SLNs in canine mammary tumors.

  • ICG Preparation: Prepare a 1.0 mg/mL solution of ICG.

  • Injection: Inject the ICG solution peritumorally at 4 points around the mammary tumor.

  • Massage: Gently massage the injection area for 1-2 minutes to facilitate lymphatic uptake.

  • NIR Imaging: Begin intraoperative NIRF imaging to visualize the lymphatic channels and identify the fluorescent SLN. The lymphatic drainage should become visible in real-time.

  • Surgical Biopsy: Once the SLN is identified by its fluorescence, perform a surgical excision.

  • Ex Vivo Confirmation: Confirm the fluorescence of the excised lymph node ex vivo using the NIR imaging system.

Protocol 2: SLN Mapping in Porcine Lung

This protocol is adapted from studies on thoracic SLN mapping in pigs.

  • ICG Formulation: For enhanced retention, ICG can be mixed with autologous porcine plasma. A concentration of 250 µM has been shown to be effective. Alternatively, ICG conjugated with neomannosyl human serum albumin (ICG:MSA) at a dose of 5 µg/kg can be used.

  • Injection: For thoracoscopic procedures, inject the ICG formulation into the lung parenchyma surrounding the tumor.

  • Imaging: Utilize a thoracoscopic NIR imaging system to observe the lymphatic drainage towards the hilar and mediastinal lymph nodes. SLNs are typically identified within minutes of injection.

  • Biopsy: Perform a video-assisted thoracoscopic biopsy of the identified fluorescent lymph node(s).

Protocol 3: Dual-Modality SLN Mapping in Rats

This protocol is based on studies utilizing both photoacoustic and fluorescence imaging in rats.

  • ICG Preparation: Prepare a 1 mmol/L solution of ICG.

  • Injection: Inject the ICG solution subcutaneously, for example, in the paw or flank, depending on the desired lymphatic basin to be mapped.

  • Imaging:

    • Fluorescence Imaging: Use a planar fluorescence imaging system to visualize the superficial lymphatic vessels and SLNs.

    • Photoacoustic Imaging: Employ a volumetric photoacoustic imaging system for high-resolution, three-dimensional mapping of the SLNs and associated lymphatic vessels. This modality offers better spatial resolution at greater depths compared to fluorescence imaging.

  • Data Analysis: Correlate the images from both modalities to gain a comprehensive understanding of the lymphatic drainage pattern.

Visualizations

ICG_Mechanism cluster_injection Injection Site cluster_lymphatic Lymphatic System ICG This compound (ICG) Complex ICG-Albumin Complex ICG->Complex Binds to Albumin Plasma Albumin Albumin->Complex LV Lymphatic Vessel Complex->LV Uptake SLN Sentinel Lymph Node (SLN) LV->SLN Flows to

Caption: Mechanism of ICG accumulation in sentinel lymph nodes.

Experimental_Workflow A Animal Preparation (Anesthesia, Shaving) C Peritumoral ICG Injection A->C B ICG Reconstitution B->C D Gentle Massage (1-2 minutes) C->D E Intraoperative NIR Imaging D->E F Real-time Visualization of Lymphatic Channels & SLN E->F G Surgical Excision of SLN F->G H Ex Vivo Confirmation of Fluorescence G->H I Histopathological Analysis H->I

Caption: Experimental workflow for ICG-guided SLN mapping.

Model_Selection Start Start: Select Animal Model Q1 Translational Study (Spontaneous Tumors)? Start->Q1 Canine Canine Model Q1->Canine Yes Q2 Large Animal Model for Surgical Technique Development? Q1->Q2 No Porcine Porcine Model Q2->Porcine Yes Q3 Basic Research or High-Throughput Screening? Q2->Q3 No Rodent Rodent Model (Mouse/Rat) Q3->Rodent Yes

References

Application Notes and Protocols: Indocyanine Green Angiography for Retinal Vasculature Visualization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green angiography (ICGA) is a powerful diagnostic imaging technique used to visualize the retinal and, more specifically, the choroidal vasculature.[1][2] Unlike fluorescein angiography (FA), which is the gold standard for retinal circulation, ICGA utilizes this compound (ICG) dye, which has distinct properties making it ideal for imaging the deeper choroidal vessels.[2][3] ICG is a water-soluble cyanine dye that fluoresces in the near-infrared range (790–805 nm), allowing for better penetration through ocular pigments like melanin and xanthophyll, as well as exudates and thin layers of blood.[4] This document provides detailed application notes and protocols for the use of ICGA in research and drug development settings for the visualization of retinal and choroidal vasculature.

Principle of the Method

ICG dye is administered intravenously and, due to its high affinity for plasma proteins (approximately 98%), it remains largely within the choroidal vasculature with minimal leakage. An imaging system with a specialized camera captures the infrared fluorescence emitted by the ICG dye as it circulates through the eye's blood vessels. This allows for high-resolution imaging of the choroidal circulation, which is often obscured in FA due to the leakage from the fenestrated choriocapillaris.

Applications in Research and Drug Development

ICGA is a critical tool in the study and management of various chorioretinal diseases, making it invaluable for preclinical and clinical research.

  • Choroidal Neovascularization (CNV): ICGA is widely used to study CNV, particularly in exudative age-related macular degeneration (AMD). It can help in identifying the full extent of the neovascular complex, including the feeder vessels, which may not be clearly visible with FA. This is crucial for evaluating the efficacy of anti-angiogenic therapies.

  • Polypoidal Choroidal Vasculopathy (PCV): ICGA is considered the gold standard for diagnosing PCV, a condition characterized by a branching vascular network and polypoidal lesions.

  • Central Serous Chorioretinopathy (CSCR): In cases of chronic or atypical CSCR, ICGA can reveal choroidal vascular hyperpermeability and guide treatment decisions.

  • Intraocular Tumors: ICGA can aid in the differentiation of various intraocular tumors, such as choroidal hemangiomas and melanomas, based on their distinct vascular patterns.

  • Inflammatory Conditions (Choroiditis): ICGA is useful in evaluating the extent of choroidal inflammation in conditions like multifocal choroiditis and Vogt-Koyanagi-Harada (VKH) disease.

Data Presentation: Quantitative Analysis

Quantitative analysis of ICGA images is crucial for objectively assessing changes in retinal and choroidal vasculature in response to disease progression or therapeutic intervention. Below are examples of how quantitative data from ICGA studies can be presented.

Table 1: Comparison of Choroidal Neovascularization (CNV) Lesion Size Measurement between ICGA and Optical Coherence Tomography Angiography (OCTA).

Imaging ModalityParameterReader 1 (Mean ± SD)Reader 2 (Mean ± SD)Statistical Significance (p-value)
ICGA (Intermediate Phase) CNV Area (mm²)2.70 ± 2.432.71 ± 2.45-
ICGA (Late Phase) CNV Area (mm²)3.04 ± 2.382.92 ± 2.55-
OCTA Select Area (mm²)2.21 ± 2.152.03 ± 1.92< 0.05
OCTA Vessel Area (mm²)1.17 ± 1.101.11 ± 0.99< 0.05

*Note: The difference in lesion size between OCTA and both intermediate and late phase ICGA was statistically significant. Data suggests that OCTA may measure a smaller CNV area compared to ICGA.

Table 2: Qualitative Comparison of CNV Definition between ICGA and OCTA.

CNV Border DefinitionICGA (%)OCTA (%)Statistical Significance (p-value)
Well-defined 37.953.80.03
Partly-defined 44.527.50.02
Undefined 17.018.7Not Significant

*Note: OCTA demonstrated a significantly higher percentage of well-defined CNV borders compared to ICGA.

Experimental Protocols

Clinical Research Protocol for ICGA

This protocol outlines the steps for performing ICGA in a clinical research setting.

5.1.1. Patient Preparation

  • Informed Consent: Obtain written informed consent from the participant after explaining the procedure, potential risks, and benefits.

  • Medical History: Take a thorough medical history, including any allergies, particularly to iodine, shellfish, or previous contrast agents. ICG is contraindicated in patients with such allergies.

  • Fasting: Recommend fasting for 2-4 hours before the procedure.

  • Pupil Dilation: Dilate the participant's pupils with appropriate mydriatic eye drops to ensure a clear view of the fundus.

  • Positioning: Position the patient comfortably at the imaging system with their chin in the chin rest and forehead against the headrest.

5.1.2. ICG Dye Preparation and Administration

  • Reconstitution: Dissolve 25 mg of lyophilized ICG powder in the provided aqueous solvent (typically 5 ml). The solution should be used within 6 hours.

  • Dosage: The standard adult dose is 25 mg. For Scanning Laser Ophthalmoscope (SLO) systems, a lower volume may be used.

  • Injection: Inject the ICG solution as a bolus into a peripheral vein (e.g., antecubital vein), followed immediately by a 5 ml saline flush to ensure rapid and complete delivery of the dye.

5.1.3. Image Acquisition

  • Phases of Angiography: The ICGA procedure is divided into early, mid, and late phases.

    • Early Phase (0-3 minutes): Start image acquisition immediately upon injection. Capture images at a rate of 1.5 to 2 seconds to visualize the filling of choroidal arteries and choriocapillaris.

    • Mid Phase (3-15 minutes): Acquire images at a slower pace to observe the filling of larger choroidal veins and the complete perfusion of the choroid.

    • Late Phase (15-30 minutes or longer): Capture images at intervals to observe the washout of the dye and to identify any late-staining or "hot spots" which can be indicative of active neovascularization.

  • Fellow Eye Imaging: If required, images of the contralateral eye should also be acquired.

  • Image Quality: Adjust focus and sensitivity to obtain optimal images of the choroidal vasculature.

5.1.4. Post-Procedure Monitoring

  • Adverse Reactions: Monitor the participant for any signs of adverse reactions, such as nausea, itching, or, in rare cases, severe allergic reactions. An emergency kit should be readily available.

  • Patient Advice: Advise the patient that their vision may be blurry due to pupil dilation and to wear sunglasses to manage photosensitivity.

Preclinical (Animal Model) Protocol for ICGA

This protocol is adapted for performing ICGA in animal models, such as rodents or non-human primates, for preclinical research.

5.2.1. Animal Preparation

  • Anesthesia: Anesthetize the animal according to the institution's approved animal care and use committee (IACUC) protocol.

  • Pupil Dilation: Apply a topical mydriatic agent to the animal's eye to achieve full pupil dilation.

  • Positioning: Securely position the animal on a stereotaxic frame or a custom holder to ensure stability and proper alignment with the imaging system.

5.2.2. ICG Dye Administration

  • Dosage Calculation: Calculate the ICG dose based on the animal's body weight.

  • Route of Administration: The route of administration can be intravenous (e.g., tail vein in rodents) or intraperitoneal, depending on the research question and animal model. Intravenous administration provides a more rapid and distinct bolus for vascular filling phases.

  • Injection: Administer the ICG dye as a bolus injection, followed by a saline flush.

5.2.3. Image Acquisition

  • Imaging System: Use a specialized small animal imaging system equipped for near-infrared fluorescence imaging.

  • Focusing: Adjust the focus of the imaging system to visualize the choroidal vasculature. The ideal focus for visualizing the choroid is generally between 10-15 D, but may need adjustment based on the size of any induced lesions.

  • Image Capture: Acquire a series of images over time to capture the dynamic flow of the ICG dye through the choroidal circulation, similar to the early, mid, and late phases in the clinical protocol.

5.2.4. Post-Procedure Care

  • Recovery: Monitor the animal during recovery from anesthesia, ensuring it is warm and breathing normally.

  • Analgesia: Provide post-procedural analgesia as required by the experimental protocol and IACUC guidelines.

Visualizations

Experimental Workflow for ICGA

G cluster_pre Pre-Procedure cluster_proc Procedure cluster_post Post-Procedure A Patient/Animal Selection & Consent B Medical History & Allergy Screening A->B C Pupil Dilation B->C D ICG Dye Preparation C->D E Intravenous Injection D->E F Image Acquisition (Early, Mid, Late Phases) E->F G Patient/Animal Monitoring F->G H Data Analysis (Qualitative & Quantitative) G->H I Interpretation & Reporting H->I

Caption: Experimental workflow for this compound Angiography (ICGA).

VEGF Signaling Pathway in Choroidal Neovascularization (CNV)

VEGF_Pathway Hypoxia Hypoxia / Oxidative Stress VEGF_A VEGF-A Upregulation Hypoxia->VEGF_A VEGFR2 VEGFR-2 VEGF_A->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Endothelial_Cell Endothelial Cell Proliferation, Migration, and Survival PKC->Endothelial_Cell Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell Vascular_Permeability Increased Vascular Permeability Akt->Vascular_Permeability CNV Choroidal Neovascularization (CNV) Endothelial_Cell->CNV Vascular_Permeability->CNV ICGA ICGA Visualization CNV->ICGA Visualized by

Caption: Simplified VEGF signaling pathway leading to Choroidal Neovascularization (CNV).

References

Quantitative Analysis of Indocyanine Green (ICG) for Tissue Perfusion Assessment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) fluorescence angiography is a powerful imaging technique for the real-time, intraoperative assessment of tissue perfusion.[1][2][3] This method relies on the intravenous administration of ICG, a near-infrared (NIR) fluorescent dye that binds to plasma proteins and remains within the intravascular space.[2] Upon excitation with NIR light, ICG emits fluorescence, which can be captured by specialized camera systems to visualize blood flow and assess the degree of tissue perfusion.[4] While qualitative visual assessment of ICG fluorescence has been widely adopted, quantitative analysis provides an objective and reproducible method to evaluate perfusion, which is critical in various surgical and research applications to prevent complications such as ischemia and necrosis. This document provides detailed application notes and protocols for the quantitative analysis of ICG for tissue perfusion assessment.

Principle of ICG Fluorescence Angiography

Following intravenous injection, ICG rapidly binds to plasma proteins, primarily albumin, and circulates throughout the vascular system. The dye has a short plasma half-life of 2-4 minutes and is exclusively cleared by the liver. NIR camera systems equipped with a light source excite the ICG, and the emitted fluorescence is captured to generate a video sequence. The intensity of the fluorescence signal is proportional to the concentration of ICG in the tissue, providing a surrogate measure of blood perfusion. The NIR imaging window (around 800 nm) offers advantages such as deeper tissue penetration (up to 1 cm) and minimal autofluorescence, enhancing the signal-to-noise ratio.

Quantitative Perfusion Assessment Methods

The quantitative assessment of tissue perfusion using ICG involves analyzing the fluorescence intensity changes over time within a region of interest (ROI). This dynamic analysis provides several key parameters that describe the perfusion characteristics of the tissue.

Data Presentation: Key Quantitative Perfusion Parameters

The following table summarizes the commonly used quantitative parameters derived from ICG time-intensity curves. These parameters can be used to objectively assess and compare tissue perfusion.

ParameterDescriptionTypical UnitsClinical/Research Significance
Fmax Maximum fluorescence intensity reached in the ROI.Arbitrary Units (AU) or Grayscale Value (0-255)Represents the peak concentration of ICG in the tissue, indicating the extent of blood supply.
Tmax Time taken to reach the maximum fluorescence intensity (Fmax) from the initial rise.Seconds (s)Reflects the rate of blood flow into the tissue; a prolonged Tmax may indicate impaired arterial inflow.
T1/2max Time taken to reach half of the maximum fluorescence intensity (Fmax).Seconds (s)Another measure of the rate of ICG influx into the tissue.
Slope / Ingress Rate The rate of increase in fluorescence intensity during the initial uptake phase. Often calculated as Fmax/Tmax.AU/sRepresents the speed of blood flow into the capillary network. A steeper slope indicates better perfusion.
Egress Rate The rate of decrease in fluorescence intensity after the peak, representing the washout of ICG.AU/sIndicates the efficiency of venous outflow from the tissue.
Time to Ingress (TTI) The time from ICG injection to the first appearance of fluorescence in the ROI.Seconds (s)Represents the transit time of the dye to the target tissue.
Area Under the Curve (AUC) The integral of the fluorescence intensity over a specific time period.AU*sProvides an overall measure of tissue perfusion, incorporating both inflow and washout characteristics.

Experimental Protocols

The following are generalized protocols for performing quantitative ICG tissue perfusion assessment. Specific parameters may need to be optimized based on the experimental model, tissue type, and imaging system.

General Experimental Workflow

The overall workflow for quantitative ICG perfusion assessment involves several key steps, from preparation to data analysis.

G cluster_prep Preparation Phase cluster_acq Data Acquisition Phase cluster_analysis Data Analysis Phase prep_animal Animal/Subject Preparation acq_baseline Baseline Imaging (Pre-injection) prep_animal->acq_baseline prep_icg ICG Dye Reconstitution acq_inject Intravenous ICG Injection prep_icg->acq_inject prep_imaging Imaging System Setup & Calibration prep_imaging->acq_baseline acq_baseline->acq_inject acq_record Record Fluorescence Video Sequence acq_inject->acq_record analysis_roi Define Region of Interest (ROI) acq_record->analysis_roi analysis_curve Generate Time-Intensity Curve analysis_roi->analysis_curve analysis_params Calculate Quantitative Perfusion Parameters analysis_curve->analysis_params analysis_interp Interpret and Compare Data analysis_params->analysis_interp

Caption: Standardized workflow for quantitative ICG perfusion assessment.

Protocol 1: Quantitative ICG Angiography in a Rodent Ischemia Model

This protocol describes the assessment of tissue perfusion in a rodent model of ischemia, for example, a skin flap or hindlimb ischemia model.

Materials:

  • This compound (ICG) powder

  • Sterile water for injection or saline

  • Anesthetized rodent (e.g., rat or mouse)

  • Near-infrared (NIR) imaging system (e.g., PDE-neo System, SPY-Elite)

  • Intravenous access (e.g., tail vein catheter)

  • Image analysis software with ROI analysis capabilities (e.g., ROIs software, IC-Calc)

Procedure:

  • Animal Preparation:

    • Anesthetize the animal according to an approved institutional protocol.

    • Place the animal on a warming pad to maintain body temperature.

    • Establish intravenous access for ICG injection.

    • Surgically create the ischemia model (e.g., raise a skin flap and ligate a feeding artery).

  • ICG Preparation:

    • Reconstitute the ICG powder with the appropriate solvent to a final concentration of 2.5 to 5 mg/mL. The exact concentration may vary depending on the imaging system and animal model.

  • Imaging Setup:

    • Position the NIR camera at a fixed distance (e.g., 15 cm) from the tissue of interest.

    • Ensure the room is darkened to minimize ambient light interference.

    • Focus the camera on the region of interest.

  • Data Acquisition:

    • Start recording a baseline video of the tissue before ICG injection.

    • Administer a bolus of ICG (e.g., 0.1-0.2 mL of a 5 mg/mL solution) via the intravenous line, followed by a saline flush.

    • Continue recording the fluorescence signal for at least 5 minutes to capture the complete ingress and egress phases.

  • Data Analysis:

    • Import the recorded video sequence into the analysis software.

    • Define regions of interest (ROIs) over the ischemic tissue and a well-perfused control area.

    • The software will generate a time-intensity curve for each ROI, plotting the average fluorescence intensity within the ROI against time.

    • From the time-intensity curve, calculate the quantitative perfusion parameters (Fmax, Tmax, T1/2, Slope).

    • Compare the parameters between the ischemic and control regions.

Protocol 2: Intraoperative Assessment of Anastomotic Perfusion in a Large Animal Model

This protocol is adapted for assessing the perfusion of an intestinal anastomosis in a larger animal model, such as a pig, which is often used in preclinical surgical research.

Materials:

  • This compound (ICG)

  • Sterile solvent

  • Anesthetized large animal (e.g., pig)

  • Laparoscopic or open NIR imaging system

  • Surgical instruments for creating an anastomosis

  • Analysis software (e.g., SPY-Q™, Flow® 800)

Procedure:

  • Animal and Surgical Preparation:

    • Anesthetize the animal and perform a laparotomy or establish laparoscopic access.

    • Perform the surgical procedure to create an intestinal anastomosis.

  • ICG and Imaging Setup:

    • Prepare the ICG solution as described in Protocol 1.

    • Position the NIR camera to have a clear view of the anastomosis. For laparoscopic procedures, use an integrated NIR endoscope.

  • Data Acquisition:

    • Inject a bolus of ICG intravenously. The dosage will need to be adjusted for the larger animal size (typically 0.1-0.5 mg/kg).

    • Record the fluorescence video of the anastomosis and adjacent bowel segments.

  • Data Analysis:

    • Define ROIs on both sides of the anastomosis and on the anastomosis line itself.

    • Generate time-intensity curves for each ROI.

    • Calculate and compare quantitative perfusion parameters to assess the adequacy of blood supply to the anastomosis. A significant drop in Fmax or a prolonged Tmax at the anastomosis may indicate a higher risk of leakage.

Signaling Pathways and Physiological Relationships

The quantitative parameters of ICG fluorescence are directly related to the physiological principles of blood flow and tissue perfusion.

G cluster_phys Physiological Factors cluster_icg ICG Fluorescence Parameters cardiac_output Cardiac Output ingress Ingress Rate (Slope) cardiac_output->ingress blood_pressure Blood Pressure blood_pressure->ingress vascular_resistance Vascular Resistance tmax Tmax vascular_resistance->tmax inversely related fmax Fmax ingress->fmax

Caption: Relationship between physiological factors and ICG parameters.

Software for Quantitative Analysis

Several software programs are available for the quantitative analysis of ICG fluorescence data. Some are integrated into the imaging systems, while others are standalone platforms.

SoftwareKey FeaturesAssociated Imaging Systems
Flow® 800 Intraoperative visualization of time-intensity curves for up to eight ROIs. Primarily used in neurosurgery.Zeiss Kinevo 900
SPY-Q™ Provides quantitative data on blood flow, including ingress and egress rates.Stryker SPY-PHI
ROIs Software Luminance analysis for quantitative evaluation of ICG fluorescence imaging.Hamamatsu Photonics PDE-neo
IC Calc Calculates perfusion parameters from ICG fluorescence videos.Various
Quest Research Framework® A platform for quantitative fluorescence imaging analysis.Quest Spectrum Platform®

Conclusion

Quantitative analysis of ICG fluorescence angiography offers a significant advancement over subjective visual assessment of tissue perfusion. By providing objective and reproducible data, this technique can enhance surgical decision-making, reduce complications, and provide valuable insights in preclinical research. However, it is important to note that standardization of quantification methods and data acquisition is still evolving, and care must be taken to ensure consistent and reliable measurements. The protocols and information provided in this document serve as a guide for researchers and clinicians to implement quantitative ICG perfusion assessment in their work.

References

Application Notes and Protocols: Indocyanine Green (ICG) for Tumor Imaging and Surgical Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indocyanine green (ICG) is a fluorescent dye that has been utilized in medical diagnostics for decades.[1] Its application in surgical oncology has seen a significant surge, transforming intraoperative imaging and guidance.[2] When injected intravenously, ICG binds to plasma proteins and exhibits fluorescence in the near-infrared (NIR) spectrum (absorption around 800 nm and emission around 830 nm), which allows for deep tissue penetration and visualization.[3][4] This property has made ICG an invaluable tool for tumor localization, sentinel lymph node mapping, perfusion assessment, and defining tumor margins during surgical procedures.[1] These application notes provide an overview of the mechanisms, applications, and protocols for using ICG in tumor imaging and surgical guidance.

Mechanism of Action in Tumor Accumulation

The preferential accumulation of this compound (ICG) in tumor tissues is primarily attributed to the Enhanced Permeability and Retention (EPR) effect. Neoplastic tissues are characterized by leaky vasculature and poor lymphatic drainage. When ICG, bound to plasma proteins, circulates through the tumor's blood vessels, it extravasates through the fenestrated endothelium into the tumor stroma. The impaired lymphatic clearance then leads to the retention of ICG within the tumor microenvironment.

Recent studies also suggest that cellular uptake mechanisms, such as clathrin-mediated endocytosis, contribute to ICG accumulation within cancer cells. This process is thought to be more active in highly proliferative tumor cells. Furthermore, inflammation within the tumor microenvironment, characterized by the presence of mediators like COX-2 and iNOS, can enhance vascular permeability, further promoting ICG delivery and retention. In necrotic tumor regions, ICG can accumulate due to the loss of cell membrane integrity.

ICG_Tumor_Accumulation cluster_blood_vessel Blood Vessel cluster_tumor_microenvironment Tumor Microenvironment ICG-Protein Complex ICG-Protein Complex Tumor Stroma Tumor Stroma ICG-Protein Complex->Tumor Stroma Leaky Vasculature (EPR Effect) Tumor Cell Tumor Cell Tumor Stroma->Tumor Cell Endocytosis Necrotic Region Necrotic Region Tumor Stroma->Necrotic Region Passive Diffusion Impaired Lymphatic Drainage Impaired Lymphatic Drainage Tumor Stroma->Impaired Lymphatic Drainage Retention (EPR Effect) Inflammatory Mediators Inflammatory Mediators Inflammatory Mediators->ICG-Protein Complex Increase Permeability

Figure 1. Mechanism of ICG accumulation in tumors.

Applications in Tumor Imaging and Surgical Guidance

ICG fluorescence imaging has a broad range of applications in surgical oncology, significantly enhancing the surgeon's ability to visualize and resect tumors with greater precision.

Tumor Localization and Margin Assessment

ICG is extensively used for the real-time identification of primary tumors and metastatic lesions that may not be visible to the naked eye. This is particularly valuable in minimally invasive surgeries where tactile feedback is limited. By clearly delineating tumor margins, ICG helps surgeons achieve more complete resections while preserving healthy tissue. In breast cancer surgery, for instance, the absence of fluorescence in the surgical bed has been shown to be predictive of negative margins.

Sentinel Lymph Node (SLN) Biopsy

ICG is a highly effective agent for lymphatic mapping and sentinel lymph node identification in various cancers, including breast, gastric, colorectal, and gynecologic cancers. The technique offers a safe and often more accurate alternative to traditional methods involving blue dyes or radioactive tracers.

Perfusion Assessment

Intravenous ICG administration allows for the real-time assessment of blood flow to tissues. This application is critical in procedures involving anastomoses, such as colorectal surgery, to evaluate the viability of the connected tissues and potentially reduce the risk of anastomotic leaks.

Visualization of Biliary Anatomy

Due to its hepatic excretion, ICG is an excellent agent for visualizing the biliary tree during hepatobiliary surgery. This helps in the identification of bile ducts and the prevention of iatrogenic injuries.

Quantitative Data Summary

The efficacy of ICG-guided surgery has been evaluated in numerous studies across different cancer types. The following tables summarize key quantitative data from the literature.

Table 1: Detection Rates for Primary Tumors and Metastases

Cancer TypeICG AdministrationDetection RateReference(s)
Colorectal (Primary)Preoperative Endoscopic Injection100%
Gastric (Primary)Preoperative Endoscopic Injection100%
Liver LesionsIntravenous Infusion80% - 100% (for lesions <8mm from surface)
Small Pulmonary NodulesPeritumoral Injection98.1% - 98.3%

Table 2: Detection Rates and Sensitivity for Sentinel Lymph Nodes (SLNs)

Cancer TypeDetection RateSensitivityReference(s)
Esophageal Cancer89.8%-
Gastric Cancer98.6% - 100%84% - 90%
Colorectal Cancer87.4%-
Anal Tumors83.3%-

Table 3: Sensitivity for Hepatic and Lymphatic Metastases in Colorectal Cancer

Timing of ICG AdministrationSensitivityReference(s)
24 hours before surgery72.4%
12 hours before surgery89.0%
Intraoperative87.5% - 96.9%

Experimental Protocols

The following are generalized protocols for common applications of ICG in tumor imaging and surgical guidance. Dosages and timings may vary based on the specific clinical scenario, equipment, and institutional protocols.

Protocol 1: Tumor Localization and Margin Assessment

Objective: To visualize primary tumors and their margins for complete resection.

Materials:

  • This compound (ICG) for injection

  • Sterile water for reconstitution

  • Syringes and needles

  • Near-infrared (NIR) imaging system compatible with ICG fluorescence

Methodology:

  • ICG Preparation: Reconstitute 25 mg of ICG powder with 10 ml of sterile water to achieve a concentration of 2.5 mg/ml.

  • Administration:

    • Intravenous (IV) Injection: Administer a bolus of ICG at a dose of 0.25 mg/kg. The timing of IV injection can vary from intraoperatively to 24 hours before surgery, depending on the cancer type and imaging goal. For head and neck cancers, optimal imaging is often achieved 30-120 minutes post-injection.

    • Peritumoral/Submucosal Injection: For specific applications like localizing colorectal or small pulmonary nodules, ICG can be injected directly into the tissue surrounding the tumor, often guided by endoscopy or bronchoscopy. Dosages can range from 0.5 mg to 10 mg depending on the procedure.

  • NIR Imaging:

    • After the appropriate waiting time for ICG to accumulate in the tumor, activate the NIR imaging mode on the surgical camera system.

    • Observe the surgical field on the monitor. Tumor tissue will appear fluorescent (often displayed as green or white, depending on the system's pseudocolor mapping) against the non-fluorescent background of normal tissue.

    • Use the real-time fluorescence signal to guide the resection, ensuring all fluorescent tissue is removed to achieve negative margins.

Protocol_Tumor_Localization cluster_preoperative Pre-operative / Intra-operative cluster_intraoperative Intra-operative ICG_Prep Prepare ICG Solution (2.5 mg/ml) ICG_Admin Administer ICG (IV or Peritumoral) ICG_Prep->ICG_Admin Wait Allow for ICG Accumulation ICG_Admin->Wait NIR_Activation Activate NIR Imaging System Wait->NIR_Activation Visualization Visualize Fluorescent Tumor NIR_Activation->Visualization Resection Guide Surgical Resection Visualization->Resection

Figure 2. Workflow for Tumor Localization with ICG.

Protocol 2: Sentinel Lymph Node (SLN) Biopsy

Objective: To identify and resect sentinel lymph nodes for staging of cancer.

Materials:

  • This compound (ICG) for injection

  • Sterile water for reconstitution

  • Syringes and needles

  • Near-infrared (NIR) imaging system

Methodology:

  • ICG Preparation: Prepare a low-concentration ICG solution (e.g., 2.5 mg/ml).

  • Administration:

    • Inject a small volume (typically 0.5-2 ml) of the ICG solution into the peritumoral tissue or the submucosa surrounding the primary tumor. For gynecological cancers, ICG is often injected into the uterine cervix.

  • Lymphatic Mapping and SLN Identification:

    • After a short waiting period (usually a few minutes), use the NIR imaging system to visualize the lymphatic channels draining from the injection site.

    • Follow the fluorescent lymphatic pathways to the first draining lymph node(s), which will appear as distinct fluorescent spots. These are the sentinel lymph nodes.

  • SLN Excision:

    • Excise the identified fluorescent lymph nodes.

    • Confirm the complete removal of the SLNs by re-examining the surgical bed with the NIR camera.

Protocol_SLN_Biopsy ICG_Prep Prepare ICG Solution ICG_Inject Inject ICG Peritumorally ICG_Prep->ICG_Inject NIR_Imaging Activate NIR Imaging ICG_Inject->NIR_Imaging Map_Lymphatics Visualize Lymphatic Channels NIR_Imaging->Map_Lymphatics Identify_SLN Identify Fluorescent SLNs Map_Lymphatics->Identify_SLN Excise_SLN Excise Identified SLNs Identify_SLN->Excise_SLN Confirm_Removal Confirm Removal with NIR Excise_SLN->Confirm_Removal

Figure 3. Workflow for Sentinel Lymph Node Biopsy with ICG.

Conclusion

This compound fluorescence-guided surgery represents a significant advancement in the field of surgical oncology. Its ability to provide real-time, enhanced visualization of tumors, lymph nodes, and vascularity offers the potential to improve the precision and safety of cancer surgery. While the applications are broad and the results promising, it is important to note that standardized protocols are still evolving, and the effectiveness can be influenced by factors such as dosage, timing of administration, and the specific imaging system used. Further research and multicenter studies are needed to refine its indications and establish its role as a standard of care in various surgical procedures.

References

Application Notes and Protocols for the Preparation of Indocyanine Green (ICG) Solution for Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a tricarbocyanine dye that fluoresces in the near-infrared (NIR) spectrum, with peak absorption at approximately 800 nm and emission around 830 nm.[1] This property makes it a valuable tool in various medical and research applications, including ophthalmic angiography, cardiac output determination, hepatic function studies, and fluorescence-guided surgery for perfusion assessment and lymphatic mapping.[2][3][4] Proper preparation of the ICG solution for injection is critical to ensure its safety, efficacy, and stability. These application notes provide detailed protocols for the sterile reconstitution of lyophilized ICG powder for subsequent injection.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation and use of ICG solutions for injection, based on common commercially available formulations.

Table 1: Reconstitution of ICG for General Use

ParameterValueReference
ICG Vial Size25 mg[5]
Reconstitution SolventSterile Water for Injection, USP
Solvent Volume10 mL
Final Concentration2.5 mg/mL
Post-Reconstitution StabilityUse within 6 hours

Table 2: Application-Specific ICG Solution Preparation and Dosage

ApplicationReconstitution Volume (for 25 mg vial)Final ConcentrationRecommended DoseReference
Vessels, Blood Flow, and Tissue Perfusion
Adults10 mL2.5 mg/mL1.25 mg to 5 mg (0.5 mL to 2 mL)
Pediatric (≥1 month)10 mL2.5 mg/mL1.25 mg to 5 mg (0.5 mL to 2 mL)
Perfusion in extremities (Adults)10 mL2.5 mg/mL3.75 mg to 10 mg (1.5 mL to 4 mL)
Extrahepatic Biliary Ducts
Adults & Pediatric (≥12 years)10 mL2.5 mg/mL2.5 mg (1 mL)
Lymphatic Mapping
Cervical and Uterine Cancer20 mL1.25 mg/mLVaries by injection site
Ophthalmic Angiography 2 mLUp to 20 mg/mLUp to 40 mg
Hepatic Function Studies 5 mL5 mg/mL0.5 mg/kg of body weight
Indicator-Dilution Studies VariesVariesAdults: 5.0 mg, Children: 2.5 mg, Infants: 1.25 mg

Note: The total dose of ICG injected should generally not exceed 2 mg/kg. Always consult the specific package insert for the ICG product being used, as formulations and recommendations may vary.

Experimental Protocol: Sterile Reconstitution of this compound

This protocol describes the standard procedure for reconstituting lyophilized ICG powder for injection. All procedures should be performed under sterile conditions using aseptic technique.

Materials:

  • Vial of lyophilized this compound for Injection, USP (e.g., 25 mg)

  • Vial of Sterile Water for Injection, USP (provided with ICG kit or sourced separately)

  • Sterile syringe(s) of appropriate volume

  • Sterile needle(s)

  • Alcohol swabs

  • Sterile, non-pyrogenic container for further dilution if required

Procedure:

  • Inspection: Visually inspect the ICG vial for any cracks or defects. The lyophilized powder should be a dark green color. Inspect the Sterile Water for Injection for any particulate matter or discoloration.

  • Preparation of Vials: Remove the protective caps from the ICG vial and the Sterile Water for Injection vial. Disinfect the rubber stoppers of both vials with an alcohol swab.

  • Withdrawal of Solvent: Using a sterile syringe and needle, withdraw the required volume of Sterile Water for Injection as specified in Table 2 for the intended application. For a standard 2.5 mg/mL solution from a 25 mg vial, withdraw 10 mL of Sterile Water for Injection.

  • Reconstitution: Slowly inject the Sterile Water for Injection into the vial containing the lyophilized ICG powder. Direct the stream of water against the side of the vial to avoid foaming.

  • Dissolution: Gently swirl or invert the vial to dissolve the powder completely. Avoid vigorous shaking, as this may cause foaming. The resulting solution should be a clear, green solution.

  • Final Inspection: Visually inspect the reconstituted solution for any particulate matter. If any precipitate is present, the solution should be discarded.

  • Use and Storage: The reconstituted ICG solution is unstable in aqueous solution and should be used within 6 hours of preparation. Some studies suggest that when stored at 4°C in the dark, the solution may be stable for up to two days, but for clinical injections, the 6-hour window is standard.

Visualizations

Experimental Workflow for ICG Solution Preparation

The following diagram illustrates the key steps in the preparation of an ICG solution for injection.

ICG_Preparation_Workflow cluster_prep Preparation Phase cluster_recon Reconstitution Phase cluster_final Final Steps start Start: Gather Materials inspect Inspect Vials (ICG Powder & Sterile Water) start->inspect disinfect Disinfect Vial Stoppers inspect->disinfect withdraw Withdraw Sterile Water for Injection disinfect->withdraw inject Inject Water into ICG Vial withdraw->inject dissolve Gently Swirl to Dissolve inject->dissolve final_inspect Inspect Reconstituted Solution for Particulates dissolve->final_inspect ready Solution Ready for Injection (Use within 6 hours) final_inspect->ready Clear Solution discard Discard if Particulates Present final_inspect->discard Particulates Found

References

Application Notes and Protocols for Indocyanine Green (ICG) Dosing in Small Animal Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely utilized in small animal imaging for a variety of applications, including oncology, vascular imaging, and lymphatic mapping. Its favorable safety profile and spectral properties within the NIR window (700-900 nm), where tissue autofluorescence is minimal, make it an ideal contrast agent for in vivo studies. Proper dose calculation and administration are critical for achieving optimal signal-to-background ratios and generating reproducible data. These application notes provide detailed protocols and dosing recommendations for the use of ICG in small animal imaging.

Data Presentation: ICG Dosing and Imaging Parameters

The following tables summarize recommended ICG doses and imaging parameters for various small animal models and applications based on published studies.

Table 1: Recommended ICG Dosing for Intravenous Administration in Rodents

ApplicationAnimal ModelDose (mg/kg)VehicleImaging Time Post-InjectionReference
Tumor ImagingMouse (subcutaneous tumor)0.1 - 1.01:4 H₂O:PBS15 - 60 minutes[1]
Tumor ImagingMouse (subcutaneous tumor)1.0 - 8.0Not Specified1 - 72 hours
Tumor ImagingMouse (colitis-associated colon cancer)7.5Not Specified1 hour[2][3]
Inflammation ImagingRat (surgical model)10Not SpecifiedOptimal time determined by imaging
Perfusion AssessmentRat (multi-angiosome perforator flap)0.05 mL of 2.5 mg/mL solutionSalineDuring injection[4]

Table 2: Recommended ICG Dosing for Different Administration Routes and Animal Models

ApplicationAnimal ModelAdministration RouteDoseVehicleImaging Time Post-InjectionReference
Lymph Node MappingGeneral Small AnimalSubcutaneous/Intradermal0.1 - 0.2 mL of 2.5 mg/mL solutionSterile Water5 - 10 minutes[5]
Parathyroid ImagingDogIntravenous0.018 - 0.4Sterile WaterImmediate (peak at ~50 seconds)
Pulmonary Mass ImagingDogIntravenous2.0 - 5.0Distilled Water12 - 24 hours before surgery
Hepatic Mass ImagingDogIntravenous0.5Not Specified12 - 24 hours before surgery
Pheochromocytoma ResectionDogIntravenous5.0Sterile Water24 hours before surgery

Table 3: Typical Imaging System Parameters for ICG Fluorescence

ParameterWavelength/SettingNotesReference
Peak Excitation~780 nmCan vary slightly depending on the imaging system.
Peak Emission~830 nmDependent on the solvent and ICG concentration.
Exposure TimeVariableShould be optimized to maximize signal without saturation.
BinningMediumCan be adjusted to improve signal-to-noise ratio.
F-stopVariableA lower F-stop allows more light to reach the detector.

Experimental Protocols

Protocol 1: ICG Preparation for Injection
  • Reconstitution: Under sterile conditions, reconstitute lyophilized ICG powder with sterile water for injection or another recommended solvent to a desired stock concentration (e.g., 2.5 mg/mL or 5 mg/mL). Gently shake the vial to dissolve the powder completely.

  • Dilution: Based on the animal's weight and the target dose, dilute the stock solution with sterile phosphate-buffered saline (PBS) or sterile water to the final injection concentration. For example, for a 20g mouse receiving a 1 mg/kg dose, you would inject 20 µg of ICG. If your injection volume is 100 µL, the concentration of your injection solution should be 0.2 mg/mL.

  • Storage and Handling: Use the reconstituted ICG solution within 6 hours. Protect the solution from light to prevent degradation.

Protocol 2: Intravenous ICG Administration for Tumor Imaging in Mice
  • Animal Preparation: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane). Place the mouse on a warming pad to maintain body temperature.

  • Injection: Administer the prepared ICG solution intravenously via the tail vein. A typical injection volume for a mouse is 100-200 µL.

  • Imaging: Place the mouse in a pre-warmed imaging chamber. Acquire fluorescence images at various time points post-injection (e.g., immediately after injection, and then at 15, 30, and 60 minutes) to determine the optimal imaging window for tumor visualization. For longer-term studies, imaging can be performed at 1, 2, 6, 8, 24, and up to 96 hours post-injection.

Protocol 3: Subcutaneous ICG Administration for Lymph Node Mapping
  • Animal Preparation: Anesthetize the animal as described in Protocol 2.

  • Injection: Inject a small volume (e.g., 20-50 µL) of the prepared ICG solution subcutaneously or intradermally near the area of interest (e.g., footpad or near a tumor).

  • Imaging: Begin imaging immediately after injection to visualize the lymphatic drainage pathways and sentinel lymph nodes. Continue imaging for up to 10-15 minutes to observe the accumulation of ICG in the lymph nodes.

Mandatory Visualizations

ICG_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_validation Validation (Optional) Animal_Prep Animal Preparation (Anesthesia, Warming) Administration ICG Administration (e.g., IV, SC) Animal_Prep->Administration ICG_Prep ICG Solution Preparation (Reconstitution, Dilution) ICG_Prep->Administration Imaging In Vivo Imaging (Acquire Fluorescence Data) Administration->Imaging ROI_Analysis Region of Interest (ROI) Analysis Imaging->ROI_Analysis Ex_Vivo Ex Vivo Imaging (Organs/Tissues) Imaging->Ex_Vivo Quantification Signal Quantification (e.g., Tumor-to-Background Ratio) ROI_Analysis->Quantification Histology Histological Analysis Ex_Vivo->Histology

Caption: Experimental workflow for in vivo small animal imaging with ICG.

ICG_Dose_Calculation cluster_inputs Input Parameters cluster_calc Calculation Steps cluster_output Output Animal_Weight Animal Weight (kg) Total_Dose Calculate Total ICG Dose (mg) Animal Weight x Target Dose Animal_Weight->Total_Dose Target_Dose Target Dose (mg/kg) Target_Dose->Total_Dose Stock_Conc ICG Stock Concentration (mg/mL) Dilution_Factor Determine Dilution from Stock Stock_Conc->Dilution_Factor Inj_Vol Desired Injection Volume (mL) Final_Conc Calculate Final Injection Concentration (mg/mL) Total Dose / Injection Volume Inj_Vol->Final_Conc Total_Dose->Final_Conc Final_Conc->Dilution_Factor Final_Solution Prepared ICG Solution for Injection Dilution_Factor->Final_Solution

References

Application Notes and Protocols for Near-Infrared (NIR) Fluorescence Imaging Systems for Indocyanine Green (ICG) Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to ICG and NIR Fluorescence Imaging

Indocyanine green (ICG) is a fluorescent dye that has been utilized in medical imaging for over half a century.[1][2] Its unique spectral properties in the near-infrared (NIR) window (700-900 nm) make it an ideal contrast agent for a variety of applications.[3][4] When administered, ICG rapidly binds to plasma proteins, confining it to the vascular system, and is exclusively eliminated by the liver.[2]

NIR light has the advantage of deeper tissue penetration (up to 10 mm) and reduced autofluorescence compared to visible light, resulting in higher signal-to-background ratios. NIR fluorescence imaging systems are designed to excite ICG with light at its absorption peak (around 800 nm in blood plasma) and detect the emitted fluorescence at a longer wavelength (approximately 830 nm). This technology enables real-time visualization of anatomical structures and physiological processes.

Core Applications

The clinical and preclinical applications of ICG-NIR fluorescence imaging are rapidly expanding and include:

  • Lymphatic System Mapping: Visualization of lymphatic vessels and sentinel lymph nodes (SLNs) is crucial in oncology for staging cancer and guiding surgical resection.

  • Tumor Imaging and Margin Assessment: ICG can accumulate in tumors through the enhanced permeability and retention (EPR) effect, aiding in tumor identification and ensuring complete surgical removal with clear margins.

  • Perfusion Assessment: Real-time visualization of blood flow is critical in various surgical procedures, such as reconstructive surgery, organ transplantation, and assessing tissue viability.

  • Angiography: ICG angiography is used to visualize blood vessels in various organs, including the retina and choroid in ophthalmology.

Quantitative Performance of NIR Imaging Systems

The performance of different NIR imaging systems can vary significantly. Key metrics for comparison include sensitivity, signal-to-background ratio (SBR), and limit of detection (LOD). The following tables summarize quantitative data from comparative studies of commercially available and investigational NIR imaging systems for ICG detection.

System NameTypeExcitation Wavelength (nm)Emission Wavelength (nm)Limit of Detection (ICG)Signal-to-Background Ratio (SBR)Reference
System 1 (Neurosurgical Microscope with NIR module) Microscope IntegratedXenon light source820-8601.5 µg/L1.2±0.15 (pre-dura), 1.8±0.26 (post-tumor exposure)
System 2 (Dedicated NIR Platform) Standalone805 (Laser)>8250.99 µg/L2.6±0.63 (pre-dura), 6.1±1.9 (post-tumor exposure)
IC-Flow™ Handheld740830Not specifiedSBR negatively affected by skin pigmentation and tissue overlay
Visionsense™ VS3 Iridum Endoscopic805 (Laser)825-860Outperformed IC-Flow™ for ICG detectionHigher SBR than IC-Flow™ for ICG
SurgVision Explorer Air II Open & LaparoscopicNot specifiedNot specified1 nMNot specified
Kaer Labs NIR-II system PreclinicalNot specified>10001 nMNot specified
Quest Spectrum Open & LaparoscopicNot specifiedNot specified10 nMNot specified
Stryker Spy Elite Open & LaparoscopicNot specifiedNot specified10 nMNot specified
IR VIVO Preclinical760, 808, 890, 940NIR-I and NIR-II (LP1000, LP1250)30 nM (NIR-I), 300 nM (NIR-II)SBR of 2.0-2.5 from 0-6 mm depth in NIR-II
LightIR PortableNot specifiedNIR-II (LP1050)100 nM (NIR-II)Detectable to ≥4 mm depth

Experimental Protocols

Detailed methodologies for key experiments using ICG-NIR fluorescence imaging are provided below.

In Vitro Protocol: ICG Uptake in Cell Culture

This protocol is designed to quantify the uptake of ICG in cultured cells.

Materials:

  • ICG powder

  • Sterile water for injection or appropriate solvent

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • NIR fluorescence imaging system with a plate reader or microscope adapter

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere and grow for 48 hours at 37°C.

  • ICG Preparation: Prepare a stock solution of ICG by dissolving the powder in sterile water. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 25 µM).

  • Incubation: Remove the old medium from the cells and add the ICG-containing medium. Incubate the cells for various time points (e.g., 15 min, 30 min, 24 h, 48 h) at 37°C.

  • Washing: After incubation, remove the ICG-containing medium and wash the cells three times with PBS to remove any unbound ICG.

  • Imaging: Image the cells using the NIR fluorescence imaging system. Acquire both brightfield and fluorescence images.

  • Quantification: Use image analysis software to measure the mean fluorescence intensity per cell or per well.

in_vitro_workflow In Vitro ICG Uptake Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed cells in 6-well plate icg_prep Prepare ICG solution in media incubation Incubate cells with ICG icg_prep->incubation washing Wash cells with PBS (3x) incubation->washing imaging Acquire fluorescence images washing->imaging quantification Quantify fluorescence intensity imaging->quantification

Caption: Workflow for in vitro ICG uptake assay.

In Vivo Protocol: Tumor Imaging in a Mouse Model

This protocol describes the use of ICG for imaging tumors in a xenograft mouse model.

Materials:

  • Tumor-bearing mice

  • ICG solution (e.g., 0.25, 0.08, or 0.025 mg/mL)

  • Anesthesia (e.g., isoflurane)

  • In vivo NIR fluorescence imaging system

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane and place it in the imaging chamber.

  • ICG Administration: Inject the ICG solution intravenously via the tail vein. Doses can range from 0.1 to 1 mg/kg.

  • Imaging: Acquire fluorescence images at various time points post-injection (e.g., immediately, 15, 30, and 60 minutes) to observe the dynamic distribution of ICG.

  • Image Analysis: Use software to draw regions of interest (ROIs) around the tumor and adjacent normal tissue to calculate the tumor-to-background ratio (TBR).

in_vivo_workflow In Vivo Tumor Imaging Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis anesthetize Anesthetize mouse position Position mouse in imaging chamber anesthetize->position icg_injection Inject ICG intravenously position->icg_injection imaging Acquire images at multiple time points icg_injection->imaging roi_selection Draw ROIs on tumor and background imaging->roi_selection tbr_calculation Calculate Tumor-to-Background Ratio roi_selection->tbr_calculation

Caption: Workflow for in vivo ICG tumor imaging.

Ex Vivo Protocol: Lymph Node Analysis

This protocol outlines the procedure for imaging excised tissues to identify ICG-positive lymph nodes.

Materials:

  • Excised tissue specimen

  • NIR fluorescence imaging system

  • ICG (administered to the patient/animal prior to surgery)

Procedure:

  • Specimen Preparation: After surgical resection, place the tissue specimen in the NIR imaging system.

  • Imaging: Acquire fluorescence images of the entire specimen to identify fluorescent hot spots corresponding to lymph nodes.

  • Dissection and Correlation: Under fluorescence guidance, dissect the identified fluorescent lymph nodes.

  • Histopathological Confirmation: Submit the dissected nodes for standard histological analysis to confirm the presence of lymphatic tissue and metastases.

ex_vivo_workflow Ex Vivo Lymph Node Analysis Workflow cluster_prep Preparation cluster_imaging Imaging & Dissection cluster_analysis Analysis specimen_resection Surgical resection of tissue specimen_placement Place specimen in imaging system specimen_resection->specimen_placement acquire_images Acquire fluorescence images specimen_placement->acquire_images identify_nodes Identify fluorescent lymph nodes acquire_images->identify_nodes dissect_nodes Dissect fluorescent nodes identify_nodes->dissect_nodes histopathology Histopathological analysis dissect_nodes->histopathology

Caption: Workflow for ex vivo lymph node analysis.

Logical Relationships and Considerations

The successful application of ICG-NIR fluorescence imaging depends on a clear understanding of the relationships between the dye, the imaging system, and the biological target.

logical_relationships Key Relationships in ICG-NIR Imaging cluster_components Core Components cluster_parameters Influencing Parameters cluster_outcome Desired Outcome icg This compound (ICG) target Biological Target icg->target Accumulation nir_system NIR Imaging System image_quality High-Quality Image (High SBR) nir_system->image_quality Image Acquisition target->nir_system Fluorescence Emission dose_timing Dose & Timing dose_timing->icg system_settings System Settings (e.g., exposure) system_settings->nir_system tissue_properties Tissue Properties (e.g., perfusion) tissue_properties->target

Caption: Factors influencing ICG-NIR imaging outcomes.

Conclusion

ICG-NIR fluorescence imaging is a powerful and versatile tool for a wide range of research and clinical applications. By understanding the principles of ICG fluorescence, the performance characteristics of different imaging systems, and by following standardized protocols, researchers can obtain reliable and reproducible results. The continued development of NIR imaging technology and novel NIR fluorophores promises to further expand the capabilities of this imaging modality in the future.

References

Application Notes and Protocols for Indocyanine Green (ICG) in Lymphatic Imaging Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye, in lymphatic imaging research. The protocols outlined below are synthesized from established methodologies in the field and are intended to serve as a guide for researchers developing and conducting studies involving ICG-based lymphography.

Introduction to ICG in Lymphatic Imaging

This compound is a water-soluble, protein-binding dye that has been a valuable tool in medical diagnostics for several decades.[1][2] Its application in lymphatic imaging stems from its fluorescent properties in the near-infrared spectrum (peak absorption ~780 nm, peak emission ~830 nm in plasma), which allows for deep tissue penetration of light and real-time visualization of lymphatic vessels and nodes.[3][4] Upon injection into the interstitial space, ICG is rapidly taken up by the lymphatic system, binding to proteins like albumin within the lymph fluid.[1] This allows for the dynamic mapping of lymphatic drainage pathways, identification of sentinel lymph nodes (SLNs), and assessment of lymphatic function and dysfunction.

ICG lymphography is a minimally invasive, radiation-free, and relatively low-cost imaging modality, making it an attractive tool for both preclinical and clinical research. It has shown significant promise in various applications, including:

  • Oncology: Sentinel lymph node mapping in various cancers (e.g., breast, gastric, colorectal) to guide surgical resection.

  • Lymphedema: Diagnosis, staging, and monitoring of primary and secondary lymphedema by visualizing patterns of lymphatic drainage and dermal backflow.

  • Surgical Guidance: Real-time intraoperative visualization of lymphatic vessels to guide procedures like lymphaticovenular anastomosis (LVA).

  • Pharmacokinetics: Studying the lymphatic transport and distribution of drugs and nanoparticles.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies utilizing ICG for lymphatic imaging. These values can serve as a starting point for protocol development, but optimization for specific research questions and models is recommended.

Table 1: ICG Concentration and Injection Volume

ApplicationSubjectICG ConcentrationDiluentInjection VolumeReference
SLN Mapping (Breast Cancer)Human0.5 mMSterile Water1.6 mL
SLN Mapping (Gastric Cancer)Human1.25 mg/mL (from 25mg vial)20% Albumin or SalineNot specified
Lymphedema AssessmentHuman0.5% (5 mg/mL)Sterile Water0.3 mL
Lymphedema Assessment (H&N)HumanNot specifiedNot specifiedNot specified
Lymphatic Function AssessmentHuman0.5% (5 mg/mL)Sterile Water0.3 mL
Preclinical Lymphatic ImagingMouseNot specifiedNot specifiedNot specified

Table 2: Imaging Protocols and Timing

ApplicationTime to ImagingImaging DurationKey ObservationsReference
SLN Mapping (General)5-10 minutes post-injection~60 minutesVisualization of lymphatic channels and SLNs
Lymphedema AssessmentImmediately post-injection10-15 minutes to >1 hourDermal backflow patterns (splash, stardust, diffuse)
Lymphedema Assessment (H&N)Immediately post-injectionNot specifiedVisualization of drainage pathways and dermal backflow
Quantitative LymphographyContinuous post-injectionVariableMeasurement of lymph transit time
Preclinical Pharmacokinetics1, 5, 30 minutes post-injectionVariableICG distribution and clearance

Experimental Protocols

General Protocol for ICG Lymphatic Imaging

This protocol provides a general framework for performing ICG lymphography. Specific parameters should be optimized based on the research question, animal model, or clinical scenario.

Materials:

  • This compound (ICG) powder for injection

  • Sterile water for injection or 0.9% saline

  • Syringes (e.g., 1 mL tuberculin) and needles (e.g., 30-gauge)

  • Near-infrared (NIR) fluorescence imaging system with appropriate excitation and emission filters

  • Animal handling equipment (if applicable)

  • Antiseptic skin preparation materials

Procedure:

  • ICG Reconstitution: Prepare the ICG solution according to the manufacturer's instructions, typically by reconstituting the lyophilized powder with sterile water for injection. The final concentration may need to be adjusted based on the specific application (see Table 1). It is important to note that ICG is unstable in aqueous solutions and should be used shortly after preparation.

  • Subject Preparation: For animal studies, anesthetize the animal and remove fur from the injection and imaging areas. For human studies, position the patient to allow for clear access to the injection site and the area to be imaged.

  • Injection: Using a fine-gauge needle, inject a small volume of the ICG solution intradermally or subcutaneously into the region of interest. Common injection sites include the interdigital web spaces of the hand or foot for limb imaging, or peritumorally for sentinel lymph node mapping. The injection should be slow and steady to minimize tissue trauma and leakage.

  • Image Acquisition: Immediately following injection, begin acquiring fluorescence images using the NIR imaging system. The system should be equipped with an excitation light source around 760-780 nm and an emission filter to capture fluorescence around 830 nm.

  • Dynamic Imaging: Record a dynamic sequence of images to visualize the initial uptake of ICG into the lymphatic vessels and its transport to the draining lymph nodes. This allows for the assessment of lymphatic flow dynamics.

  • Static Imaging: Acquire static images at various time points post-injection to document the lymphatic drainage pathways and the location of lymph nodes.

  • Data Analysis: Analyze the acquired images to identify lymphatic vessels, sentinel lymph nodes, and any abnormalities in lymphatic drainage, such as dermal backflow. Quantitative analysis can include measuring the transit time of the dye to specific lymph nodes or quantifying the fluorescence intensity in regions of interest.

Protocol for Quantitative Analysis of Dermal Backflow

This protocol, adapted from methodologies for lymphedema assessment, focuses on quantifying the extent of dermal backflow.

Procedure:

  • Image Acquisition: Following the general ICG injection protocol, acquire fluorescence images of the affected and unaffected limbs at a standardized time point (e.g., 30 minutes post-injection).

  • Image Processing:

    • Use image analysis software (e.g., ImageJ) to process both the 2D photographic and fluorescence images.

    • Create a binary mask of the limb area from the 2D image to define the total area of interest.

    • Threshold the fluorescence image to create a binary mask of the area occupied by the ICG dye.

  • Quantification: Calculate the dermal backflow rate as the ratio of the area occupied by the dye to the total area of the limb.

    • Dermal Backflow Rate (%) = (Area of ICG fluorescence / Total limb area) x 100

  • Comparison and Staging: Compare the dermal backflow rate between the affected and unaffected limbs. This quantitative measure can be used to assess the severity of lymphedema and monitor treatment response.

Visualizations

ICG_Lymphatic_Uptake cluster_interstitium Interstitial Space cluster_lymphatic Lymphatic Capillary ICG This compound (ICG) ICG_Albumin ICG-Albumin Complex ICG->ICG_Albumin Binds to Albumin Albumin Albumin->ICG_Albumin Lymph Lymph Fluid ICG_Albumin->Lymph Uptake into ICG_Imaging_Workflow Start Start Prep ICG Reconstitution & Subject Preparation Start->Prep Inject Intradermal/Subcutaneous ICG Injection Prep->Inject Image NIR Fluorescence Image Acquisition Inject->Image Dynamic Dynamic Imaging (Flow Assessment) Image->Dynamic Static Static Imaging (Mapping) Image->Static Analysis Data Analysis (Qualitative & Quantitative) Dynamic->Analysis Static->Analysis End End Analysis->End Lymphedema_Patterns Healthy Healthy Lymphatics (Linear Pattern) Progression Lymphedema Progression Healthy->Progression Splash Splash Pattern (Early Stage) Progression->Splash Increased Permeability Stardust Stardust Pattern (Intermediate Stage) Splash->Stardust Further Disruption Diffuse Diffuse Pattern (Advanced Stage) Stardust->Diffuse Severe Stagnation

References

Troubleshooting & Optimization

How to reduce Indocyanine green photobleaching during microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Indocyanine green (ICG) photobleaching during fluorescence microscopy.

Troubleshooting Guides

This section addresses specific issues users might encounter during their ICG imaging experiments.

Issue 1: Rapid Fading of ICG Signal During Imaging

Question: My ICG fluorescence signal is disappearing very quickly, even when I'm trying to capture a single image. What's causing this and how can I fix it?

Answer: Rapid signal loss is a classic sign of photobleaching, which is the irreversible light-induced degradation of the ICG molecule.[1][2] This is primarily caused by high-intensity excitation light and prolonged exposure. Here’s a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow for Rapid ICG Photobleaching

G start Start: Rapid ICG Signal Fading reduce_intensity Reduce Excitation Light Intensity (Lowest possible laser/lamp power) start->reduce_intensity Immediate Action reduce_exposure Minimize Exposure Time (Shortest camera exposure) reduce_intensity->reduce_exposure use_antifade Use Antifade Mounting Medium (e.g., ProLong™ Gold, Vectashield®) reduce_exposure->use_antifade If signal is still fading optimize_conc Optimize ICG Concentration (Titrate to find lowest effective concentration) use_antifade->optimize_conc check_environment Check Sample Environment (Minimize oxygen, use appropriate solvent) optimize_conc->check_environment resolution Problem Resolved check_environment->resolution If signal is stable

Caption: Troubleshooting workflow for rapid ICG photobleaching.

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal. Neutral density filters can also be used to attenuate the excitation light.[1][3]

  • Minimize Exposure Time: Use the shortest camera exposure times that allow for a clear image. For time-lapse experiments, increase the interval between image acquisitions to reduce cumulative light exposure.[1]

  • Incorporate Antifade Reagents: Mount your sample in a commercially available or homemade antifade medium. These reagents work by scavenging reactive oxygen species that contribute to photobleaching.

  • Optimize ICG Concentration: High concentrations of ICG can sometimes lead to increased photobleaching. Titrate your ICG concentration to find the lowest effective concentration for your experiment. For in vitro cell staining, concentrations can range from 2.5 µM to 50 µM.

Issue 2: Weak ICG Signal and High Background Noise

Question: I'm having trouble distinguishing my ICG signal from the background. The overall image is noisy, and the specific fluorescence is very dim. What should I do?

Answer: A poor signal-to-noise ratio can be due to a combination of factors including suboptimal dye concentration, insufficient washing, and autofluorescence from your sample.

Troubleshooting Workflow for Weak Signal and High Background

G start Start: Weak Signal / High Background optimize_staining Optimize ICG Staining Protocol (Titrate concentration and incubation time) start->optimize_staining improve_washing Improve Washing Steps (Increase number and/or duration of washes) optimize_staining->improve_washing check_autofluorescence Check for Autofluorescence (Image unstained control sample) improve_washing->check_autofluorescence adjust_imaging Adjust Imaging Parameters (Optimize gain/offset, use appropriate filters) check_autofluorescence->adjust_imaging resolution Problem Resolved adjust_imaging->resolution

Caption: Troubleshooting workflow for weak ICG signal and high background.

  • Optimize ICG Concentration and Incubation Time: Using too high a concentration of ICG or incubating for too long can lead to non-specific binding and high background. Conversely, too low a concentration will result in a weak signal. It is crucial to titrate both parameters.

  • Ensure Adequate Washing: After ICG incubation, perform thorough washing steps to remove any unbound dye. The number and duration of washes will depend on your sample type.

  • Check for Autofluorescence: Image an unstained control sample using the same imaging parameters to determine the level of endogenous autofluorescence. If autofluorescence is high, consider using spectral unmixing if your microscopy system supports it, or choose imaging channels that minimize its contribution.

  • Adjust Imaging System Settings: Optimize the gain and offset settings on your detector to maximize your signal while minimizing background noise. Ensure you are using the correct filter sets for ICG (Excitation ~780 nm, Emission ~820 nm).

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of ICG photobleaching?

A1: ICG photobleaching is primarily an oxidative process. When ICG absorbs light, it can enter an excited triplet state. This excited molecule can then react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen. These highly reactive molecules can then attack and degrade the ICG molecule, rendering it non-fluorescent. The presence of oxygen is essential for significant photobleaching to occur.

Mechanism of ICG Photobleaching

G ICG_ground ICG (Ground State) ICG_excited ICG (Excited State) ICG_ground->ICG_excited Excitation Light ICG_bleached Bleached ICG (Non-fluorescent) ICG_excited->ICG_ground Fluorescence Emission ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) ICG_excited->ROS reacts with Oxygen Molecular Oxygen (O2) ROS->ICG_bleached degrades

Caption: The photobleaching pathway of this compound.

Q2: Which antifade reagents are effective for ICG?

A2: While many studies on antifade reagents focus on other fluorophores, the general principle of scavenging reactive oxygen species applies to ICG as well. Commonly used antifade agents include:

  • p-Phenylenediamine (PPD): Known to be a very effective antifade agent.

  • n-Propyl gallate (NPG): Another commonly used and effective antioxidant.

  • 1,4-diazabicyclo[2.2.2]octane (DABCO): A widely used antifade reagent.

Commercial mounting media such as ProLong™ Gold and Vectashield® contain proprietary antifade formulations that are effective at reducing photobleaching for a wide range of fluorescent dyes.

Q3: How does the chemical environment affect ICG photostability?

A3: The solvent and other molecules in the vicinity of ICG can significantly impact its photostability.

  • Solvents: The choice of solvent can influence ICG's aggregation state, which in turn affects its fluorescent properties and photostability.

  • Binding to Proteins: Binding of ICG to proteins, such as bovine serum albumin (BSA), can stabilize the monomeric form of the dye. This can lead to more efficient photobleaching under aerobic conditions as monomers are more photoreactive than aggregates.

  • Encapsulation: Encapsulating ICG in nanoparticles has been shown to significantly enhance its photostability by protecting it from the surrounding environment.

Q4: What are the key imaging parameters to adjust to minimize ICG photobleaching?

A4: The most critical imaging parameters to control are:

  • Excitation Intensity: Always use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.

  • Exposure Time: Keep the camera exposure time as short as possible.

  • Frequency of Imaging: For time-lapse studies, increase the time between acquisitions to the longest interval that still captures the biological process of interest.

Q5: How should I prepare and store ICG solutions to maintain their stability?

A5: ICG is known to have limited stability in aqueous solutions. When diluted in water and stored at 4°C in the dark, ICG is stable for about three days, with a 20% loss in fluorescence intensity over this period. For microscopy, it is best to prepare fresh ICG solutions for each experiment. If you need to store the solution, protect it from light and keep it refrigerated.

Data Presentation

Table 1: Stability of Free ICG vs. Encapsulated ICG

ConditionHalf-life (t½)Reference
Free ICG in aqueous solution (room light)14.4 ± 2.4 hours
ICG in polymeric nanoparticles (room light)73.7 ± 7.5 hours
Free ICG in aqueous solution (42°C)10.1 ± 0.6 hours
ICG in polymeric nanoparticles (42°C)62.4 ± 1.7 hours

Table 2: Factors Influencing ICG Photobleaching and Recommended Actions

Influencing FactorEffect on PhotobleachingRecommended Action
High Excitation Light Intensity Increases rate of photobleachingUse the lowest possible laser/lamp power. Utilize neutral density filters.
Long Exposure Time Increases total light dose, leading to more photobleachingUse the shortest possible camera exposure time.
Presence of Oxygen Essential for the chemical reactions that cause photobleachingUse oxygen-scavenging antifade reagents.
High ICG Concentration Can lead to aggregation and altered photophysicsTitrate to the lowest effective concentration.
Aqueous Environment Can lead to instability and aggregationConsider using solvents like ethanol or nanoparticle encapsulation for certain applications.

Experimental Protocols

Protocol 1: General Staining of Fixed Cells with ICG

  • Cell Culture and Fixation:

    • Culture cells on coverslips to the desired confluency.

    • Wash the cells briefly with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • ICG Staining:

    • Prepare a fresh stock solution of ICG in sterile water or an appropriate solvent. For in vitro cell staining, a typical concentration range is 2.5 µM to 50 µM.

    • Dilute the ICG stock solution to the desired final concentration in PBS or cell culture medium.

    • Incubate the fixed cells with the ICG solution for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the ICG solution and wash the cells three to five times with PBS for 5 minutes each to remove unbound dye and reduce background fluorescence.

  • Mounting:

    • Carefully remove the excess PBS from the coverslip.

    • Place a drop of antifade mounting medium (e.g., ProLong™ Gold) onto a glass microscope slide.

    • Invert the coverslip and gently place it onto the drop of mounting medium, avoiding air bubbles.

    • Allow the mounting medium to cure according to the manufacturer's instructions (typically 24 hours at room temperature in the dark).

Protocol 2: Preparing a Homemade Antifade Mounting Medium (Glycerol-based NPG)

  • Prepare a 20% n-propyl gallate (NPG) stock solution:

    • Dissolve 2g of NPG in 10 mL of 100% ethanol. This may require gentle warming and stirring. Store in the dark at 4°C.

  • Prepare the final mounting medium:

    • In a 50 mL conical tube, combine 9 mL of glycerol and 1 mL of 10X PBS.

    • While vigorously stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% NPG stock solution dropwise.

    • Check the pH of the final solution and, if necessary, adjust to a pH of 8.0-9.0 for optimal fluorescence of many dyes.

    • Aliquot the final mounting medium into smaller, light-protected tubes and store at -20°C.

References

Technical Support Center: Troubleshooting High Background Fluorescence with Indocyanine Green (ICG)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of high background fluorescence during experiments involving Indocyanine green (ICG).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence when using this compound (ICG)?

High background fluorescence with ICG can stem from several factors, broadly categorized as issues with the dye itself, suboptimal protocol parameters, and characteristics of the sample or imaging system. Key causes include:

  • ICG Aggregation: In aqueous solutions, ICG molecules have a tendency to form aggregates (H-aggregates), which can lead to fluorescence quenching and altered spectral properties, contributing to non-specific signals.[1][2]

  • Excessive ICG Concentration: Using a higher than necessary concentration of ICG can result in non-specific binding to tissues and other components, increasing the overall background signal.[3]

  • Inadequate Washing: Insufficient washing after ICG incubation fails to remove unbound dye, which then contributes to background fluorescence.[3]

  • Suboptimal Imaging Parameters: Incorrect settings on the imaging system, such as high gain or long exposure times, can amplify background noise.

  • Autofluorescence: Biological tissues naturally emit their own fluorescence (autofluorescence), which can interfere with the ICG signal, especially if the imaging system's spectral filtering is not optimal.

  • Non-Specific Binding: ICG can non-specifically adhere to various biological molecules and structures, leading to a generalized background signal.

Q2: How does the solvent affect ICG fluorescence and background?

The choice of solvent is critical as it influences the aggregation state of ICG. In aqueous solutions, ICG tends to form H-aggregates, which have an absorption maximum around 700 nm and can decrease the desired fluorescence emission at ~820 nm. In contrast, solvents like ethanol can prevent aggregation, maintaining ICG in its monomeric form, which has a primary absorption peak at 780 nm and exhibits brighter fluorescence. Therefore, the solvent used for reconstitution and dilution can significantly impact the signal-to-noise ratio.

Q3: What is the optimal timing for ICG administration and imaging to minimize background?

The ideal imaging window depends on the application. For imaging tumors that rely on the enhanced permeability and retention (EPR) effect, a delay between ICG administration and imaging is often necessary. This allows for the clearance of ICG from the circulation, thereby reducing background signal in surrounding healthy tissues while the dye accumulates in the tumor. Studies in murine models suggest that for solid tumors, imaging at 24 hours post-injection can provide a superior tumor-to-background ratio. For applications like angiography, imaging is performed within seconds to minutes after injection to visualize vascular structures.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving high background fluorescence in your ICG experiments.

Problem: High Background Obscuring Specific Signal

High background can significantly reduce the contrast and sensitivity of your imaging. Follow these steps to diagnose and mitigate the issue.

Step 1: Optimize ICG Concentration and Incubation Time.

  • Issue: Using an excessive concentration of ICG or incubating for too long can lead to non-specific binding and high background.

  • Solution: Perform a dose-response experiment to determine the optimal ICG concentration for your specific model and imaging system. Similarly, optimize the incubation time to achieve a balance between strong signal and low background.

Step 2: Enhance Washing Procedures.

  • Issue: Inadequate removal of unbound ICG is a common source of high background.

  • Solution: Ensure thorough washing steps after ICG incubation. The number and duration of washes will depend on the sample type (e.g., cells in culture vs. tissue sections). Consider adding a mild non-ionic detergent like Tween 20 to the wash buffer to reduce non-specific hydrophobic interactions.

Step 3: Adjust Imaging System Parameters.

  • Issue: Improper imaging settings can amplify background noise.

  • Solution:

    • Gain and Offset: Adjust the gain and offset settings on your imaging system to reduce the contribution of the background.

    • Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal from your region of interest.

    • Exposure Time: Minimize the camera exposure time to reduce the collection of background photons.

Step 4: Address Autofluorescence.

  • Issue: Endogenous fluorophores in the tissue can contribute to background.

  • Solution: If possible, acquire a pre-injection image of the sample to assess the level of autofluorescence. This can sometimes be subtracted from the post-injection image. Additionally, ensure that your imaging system's filters are appropriate for ICG's excitation and emission spectra to minimize the detection of autofluorescence.

Data Presentation

Table 1: Recommended ICG Concentrations for Various Applications

ApplicationICG Concentration/DoseReference(s)
In Vivo Tumor Imaging (murine)5 mg/kg
In Vitro Cell Staining2.5 µM to 50 µM
Laparoscopic Cholecystectomy0.00195 to 0.025 mg/ml
Gastric Cancer Surgery (intravenous)2.5 mg/mL (approx. 3 mL)
Sentinel Node Biopsy (gastric cancer)50 µg/ml (0.5 ml injection)

Experimental Protocols

Protocol 1: Optimization of ICG Concentration for In Vitro Cell Staining

This protocol outlines a method to determine the optimal ICG concentration for staining cells in culture to maximize the signal-to-noise ratio.

  • Cell Seeding: Plate your cells of interest in a multi-well imaging plate (e.g., 96-well black-walled, clear-bottom plate) at a suitable density and allow them to adhere overnight.

  • ICG Dilution Series: Prepare a series of ICG dilutions in your cell culture medium or an appropriate buffer (e.g., PBS). A suggested starting range is 0.5 µM to 100 µM.

  • Incubation: Remove the culture medium from the cells and replace it with the different ICG dilutions. Include a control well with medium only (no ICG) to measure autofluorescence. Incubate for a standardized period (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently aspirate the ICG solution and wash the cells three times with pre-warmed PBS.

  • Imaging: Acquire fluorescence images of each well using a fluorescence microscope or plate reader with appropriate filters for ICG (Excitation: ~780 nm, Emission: ~820 nm). Use consistent imaging parameters (exposure time, gain) for all wells.

  • Analysis:

    • Measure the mean fluorescence intensity of the cells (signal) and a background region within the same well.

    • Calculate the signal-to-noise ratio (SNR) for each concentration.

    • Plot the SNR against the ICG concentration to identify the optimal concentration that provides the highest SNR.

Mandatory Visualization

Troubleshooting_Workflow start High Background Fluorescence Observed q1 Is ICG concentration optimized? start->q1 p1 Perform ICG concentration titration experiment q1->p1 No q2 Are washing steps adequate? q1->q2 Yes a1_yes Yes a1_no No p1->q2 p2 Increase number and/or duration of washes. Consider adding detergent to wash buffer. q2->p2 No q3 Are imaging parameters optimized? q2->q3 Yes a2_yes Yes a2_no No p2->q3 p3 Reduce gain/exposure time. Use lowest necessary excitation power. q3->p3 No q4 Is autofluorescence a contributing factor? q3->q4 Yes a3_yes Yes a3_no No p3->q4 p4 Acquire pre-injection image for background subtraction. Check filter specifications. q4->p4 Yes end_bad Problem Persists: Consider other factors (e.g., dye quality, sample preparation) q4->end_bad No a4_yes Yes a4_no No end_good Problem Resolved p4->end_good

Caption: Troubleshooting workflow for high ICG background fluorescence.

ICG_Aggregation_Pathway cluster_aqueous Aqueous Solution cluster_organic Organic Solvent (e.g., Ethanol) ICG_Monomer_Aq ICG Monomer (Abs: ~780 nm) Fluorescent ICG_Aggregate H-Aggregate (Abs: ~700 nm) Quenched Fluorescence ICG_Monomer_Aq->ICG_Aggregate High Concentration ICG_Monomer_Org ICG Monomer (Abs: ~780 nm) Bright Fluorescence ICG_Aggregate->ICG_Monomer_Aq Dilution

Caption: Effect of solvent on ICG aggregation and fluorescence.

References

Technical Support Center: Optimizing Indocyanine Green (ICG) for Deep Tissue Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Indocyanine Green (ICG) concentration in deep tissue imaging applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound (ICG) to use for in vivo deep tissue imaging?

A1: The optimal ICG concentration is highly dependent on the specific application, the target tissue, and the imaging system being used. For in vivo imaging, recommended doses typically range from 0.05 mg/kg to 5 mg/kg.[1] It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific animal model and imaging setup.[1] For instance, in lung cancer detection, a dose of 2 mg/kg administered 12 hours before surgery has been identified as optimal.[2][3] For non-small cell lung cancers (NSCLCs), higher doses of 4 to 5 mg/kg may be superior, while lower doses of 2 to 3 mg/kg are better for other nonprimary lung cancers.[4]

Q2: What is the ideal timing for ICG administration and subsequent imaging?

A2: The timing between ICG administration and imaging is a critical factor for achieving the best possible contrast. ICG is cleared relatively quickly from circulation. However, it can accumulate in tumor tissues due to the enhanced permeability and retention (EPR) effect. The optimal imaging window occurs when the ICG concentration is high in the target tissue while the background signal from surrounding tissues has diminished. For example, in lung cancer models, the highest tumor-to-normal ratio (TNR) was observed 12 hours post-injection.

Q3: How should I prepare and store ICG solutions?

A3: ICG is known for its poor stability in aqueous solutions. It is recommended to prepare fresh solutions before each experiment. If storage is necessary, protect the solution from light and store it at a low temperature as recommended by the manufacturer. The choice of solvent can also impact ICG's aggregation state and background binding.

Q4: What is the maximum penetration depth I can expect with ICG imaging?

A4: Near-infrared (NIR) light, used to excite ICG, can penetrate tissue up to 10 mm. However, the effective imaging depth is often limited. For instance, in liver tumor imaging, a limitation of 8 mm has been noted. A study using an ex vivo model found the maximum penetration depth to be between 5 to 6 mm. Factors such as tissue type, overlying structures, and the imaging system itself will influence the achievable penetration depth.

Troubleshooting Guide

This section addresses common problems that may arise during your ICG-based deep tissue imaging experiments.

Problem 1: Weak or No ICG Signal

A faint or non-existent ICG signal can be frustrating. Follow this troubleshooting workflow to diagnose and resolve the issue.

G cluster_start Start cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions Start Weak or No ICG Signal Check_Prep Verify ICG Preparation: - Freshly prepared? - Correct solvent? - Proper storage? Start->Check_Prep Check_Dose Review ICG Dose & Timing: - Optimal concentration used? - Appropriate time window for imaging? Check_Prep->Check_Dose Correct Sol_Prep Remake ICG solution. Check_Prep->Sol_Prep Incorrect Check_System Inspect Imaging System: - Correct excitation/emission filters? - Laser/light source functioning? - Detector sensitivity optimized? Check_Dose->Check_System Optimal Sol_Dose Perform dose-response and time-course optimization. Check_Dose->Sol_Dose Suboptimal Check_Tissue Evaluate Tissue Properties: - Excessive signal attenuation? - Autofluorescence masking signal? Check_System->Check_Tissue Correct Sol_System Calibrate and check system settings. Check_System->Sol_System Incorrect Sol_Tissue Adjust imaging parameters or consider alternative imaging modality. Check_Tissue->Sol_Tissue Issue Identified

Troubleshooting workflow for a weak or absent ICG signal.

Problem 2: High Background Fluorescence

High background can obscure the specific ICG signal, leading to poor contrast and difficulty in data analysis.

  • Optimize ICG Concentration and Incubation Time: Using an excessive concentration of ICG or allowing it to circulate for too long can lead to non-specific binding and elevated background. It is essential to titrate the ICG concentration and the imaging time window to find the best balance between signal intensity and background noise.

  • Washing Steps: For ex vivo or in vitro applications, ensure sufficient washing steps after ICG incubation to remove any unbound dye. The number and duration of these washes will depend on the specific sample type.

  • Choice of Solvent: The solvent used for dissolving and diluting ICG can affect its aggregation and non-specific binding characteristics.

  • Imaging System Settings: Adjust the gain and exposure settings on your imaging system to minimize background noise while still capturing the specific signal.

Problem 3: Photobleaching of ICG Signal

ICG is susceptible to photobleaching, which is the light-induced degradation of the fluorescent signal.

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a detectable signal.

  • Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or by only illuminating the sample during image acquisition.

  • Use of Photoprotective Agents: For fixed samples, consider using antifade reagents in the mounting medium to help reduce photobleaching.

  • Consider the Environment: ICG photobleaching is significant under aerobic conditions. The presence of proteins like albumin can stabilize ICG monomers and, in some contexts, enhance photobleaching.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing ICG imaging based on preclinical and clinical studies.

Table 1: In Vivo ICG Dose Optimization for Tumor Detection

Animal ModelTumor TypeICG Dose (mg/kg)Imaging Time (post-injection)Resulting Tumor-to-Normal Ratio (TNR)Reference
MouseFootpad Cancer0.512 h1.7 ± 0.2
MouseFootpad Cancer112 h2.4 ± 0.2
MouseFootpad Cancer212 h3.8 ± 0.4
MouseFootpad Cancer512 h5.2 ± 0.7
HumanLung Cancer (C/T ratio >50%)212 h3.3 ± 1.2

Table 2: In Vitro ICG Concentration for Cellular Imaging

Cell LineICG ConcentrationObservationReference
VX2 tumor cells0 - 125 µg/mlFluorescence intensity increases with concentration, with the highest signal at 100 µg/ml.
Human RPE cells> 0.1%Reduced cell vitality after 3 minutes of illumination.

Experimental Protocols

Protocol 1: In Vivo ICG Imaging for Tumor Detection in a Mouse Model

This protocol provides a general framework for optimizing ICG concentration and imaging time for deep tissue tumor imaging in mice.

G cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging cluster_analysis Analysis Prep_ICG Prepare fresh ICG solution in appropriate solvent. Inject_ICG Administer ICG via intravenous injection. Prep_ICG->Inject_ICG Prep_Animal Prepare tumor-bearing mouse (anesthetize, position). Prep_Animal->Inject_ICG Image_Acq Acquire fluorescence images at predefined time points (e.g., 3, 6, 12, 24 hours). Inject_ICG->Image_Acq Analyze_Data Quantify fluorescence intensity in tumor and normal tissue. Calculate Tumor-to-Normal Ratio (TNR). Image_Acq->Analyze_Data

Experimental workflow for in vivo ICG imaging.

Methodology:

  • ICG Preparation: Dissolve ICG powder in sterile water or another appropriate solvent to the desired stock concentration. Further dilute to the final injection concentrations. It is recommended to prepare this solution fresh before each experiment.

  • Animal Preparation: Anesthetize the tumor-bearing mouse according to your institution's approved animal care protocols. Position the animal within the imaging system.

  • ICG Administration: Intravenously inject the prepared ICG solution. The volume of injection should be consistent across all animals.

  • Fluorescence Imaging: At various time points post-injection (e.g., 3, 6, 12, and 24 hours), acquire fluorescence images using a suitable in vivo imaging system. Ensure that the excitation and emission wavelengths are set appropriately for ICG (excitation ~780 nm, emission >800 nm).

  • Data Analysis: Using the imaging software, draw regions of interest (ROIs) over the tumor and an adjacent area of normal tissue. Quantify the average fluorescence intensity for each ROI. Calculate the Tumor-to-Normal Ratio (TNR) by dividing the average fluorescence intensity of the tumor by that of the normal tissue.

  • Optimization: Repeat the experiment with different ICG concentrations to determine the dose that provides the highest TNR at the optimal time point.

Protocol 2: In Vitro ICG Staining and Imaging of Cultured Cells

This protocol outlines a general procedure for staining cultured cells with ICG for fluorescence microscopy.

Methodology:

  • Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

  • ICG Preparation: Prepare a stock solution of ICG in an appropriate solvent. Dilute the stock solution in cell culture medium to achieve the desired final concentrations for staining.

  • Cell Staining: Remove the culture medium from the cells and replace it with the ICG-containing medium. Incubate the cells for a specific period (e.g., 15-60 minutes). This incubation time may need to be optimized.

  • Washing: After incubation, remove the ICG-containing medium and wash the cells several times with a balanced salt solution (e.g., PBS) to remove unbound ICG.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for ICG.

  • Dose-Response: To optimize the ICG concentration, test a range of concentrations and evaluate the resulting fluorescence intensity and any potential cytotoxicity. For example, concentrations from 2.5 µM to 50 µM have been used for in vitro cell staining.

References

Technical Support Center: Improving the Stability of Indocyanine Green (ICG) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Indocyanine green (ICG) instability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my freshly prepared ICG solution losing its color and fluorescence so quickly?

A1: this compound is notoriously unstable in aqueous environments. The observed loss of color and fluorescence is due to the degradation of the ICG molecule. This degradation can be accelerated by several factors, including exposure to light, elevated temperatures, and suboptimal pH. In aqueous solutions, ICG molecules also have a tendency to aggregate, which can lead to fluorescence quenching and altered absorption spectra.[1][2] The FDA recommends that reconstituted ICG solutions be used within six hours due to this rapid degradation.

Q2: What are the primary degradation pathways of ICG in an aqueous solution?

A2: In the presence of air and light, ICG in an aqueous solution can degrade through three main pathways:

  • Double-bond cleavage: This results in the formation of carbonyl-containing fragments.

  • Truncation: This leads to the production of a pentamethine homologue.

  • Oxidative dimerization: This pathway results in the formation of a non-fluorescent dimer.[3]

Q3: How does the concentration of ICG affect its stability in water?

A3: The stability of ICG in an aqueous solution is concentration-dependent. Paradoxically, more concentrated ICG solutions (e.g., 1.0 mM) tend to be more stable than dilute solutions.[4][5] This is because at higher concentrations, ICG molecules form aggregates (H- and J-aggregates) which can offer some protection against certain degradation pathways. However, aggregation can also lead to fluorescence quenching, so optimizing the concentration for your specific application is crucial.

Q4: What is the optimal pH and temperature for storing aqueous ICG solutions?

A4: For short-term storage, aqueous ICG solutions are most stable in the dark at low temperatures (e.g., 4°C). When stored under these conditions, an ICG solution can be stable for up to three days with only a 20% loss in fluorescence intensity. The optimal pH range for ICG stability is between 7 and 8. Acidic or highly alkaline conditions can rapidly accelerate degradation.

Troubleshooting Guide

Issue 1: Rapid Decrease in Fluorescence Signal

Problem: The fluorescence intensity of my ICG solution is decreasing much faster than expected during my experiment.

Possible Causes & Solutions:

Cause Solution
Photobleaching ICG is susceptible to photobleaching, especially under intense or prolonged light exposure. To mitigate this: • Reduce the intensity of the excitation light source to the lowest level that provides an adequate signal. • Minimize the exposure time of the sample to the excitation light. • Use antifade reagents in your mounting medium for fixed samples.
Chemical Degradation The ICG molecule is degrading in the aqueous environment. • Prepare fresh ICG solutions immediately before use. • If short-term storage is necessary, store the solution at 4°C in the dark. • Consider using a stabilizing agent or encapsulation method (see below).
Aggregation-Induced Quenching At high concentrations, ICG molecules can aggregate, leading to self-quenching of the fluorescence signal. • Optimize the ICG concentration for your specific application to find a balance between signal intensity and quenching. • Use of certain surfactants or encapsulation in nanoparticles can prevent aggregation.
Issue 2: Inconsistent or Non-Reproducible Experimental Results

Problem: I am observing significant variability in my results between different batches of ICG solution or between experiments run on different days.

Possible Causes & Solutions:

Cause Solution
Inconsistent Solution Preparation Minor variations in the preparation of the ICG solution can lead to differences in concentration and aggregation state. • Standardize your protocol for dissolving the ICG powder, including the type of water, mixing time, and temperature. • Always use freshly prepared solutions for critical experiments.
Degradation During Storage Even when stored in the cold and dark, ICG solutions will degrade over time. • Avoid using ICG solutions that have been stored for more than a day or two, even if refrigerated. For long-term experiments, consider preparing fresh solution at each time point.
Variability in Environmental Factors Differences in light exposure and temperature between experiments can affect the rate of ICG degradation. • Conduct all experiments under controlled and consistent lighting and temperature conditions.

Data Presentation: Stability of ICG Under Various Conditions

The following tables summarize quantitative data on the stability of this compound under different storage conditions and with various stabilizing agents.

Table 1: Stability of Free ICG in Aqueous Solution

ConcentrationStorage ConditionsTimeRemaining ICG (%)Reference
Not SpecifiedWater, Room Temperature, Light24 hours~20%
Not SpecifiedWater, 4°C, Dark3 days~80%
Not SpecifiedWhole Blood, 37°C, Light5 hoursStable

Table 2: Stability of ICG with Different Formulations

FormulationStorage ConditionsTimeRemaining ICG (%)Reference
Zein-Phosphatidylcholine NanoparticlesRoom Temperature4 daysMaintained photocytotoxicity
Solutol HS 15 Micelles25°C, Dark4 weeksHigh stability
Deuterated ICG (d5-ICG)Aqueous Solution-3.1-fold decreased degradation rate

Experimental Protocols

Protocol 1: Preparation of ICG-Loaded Liposomes

This protocol describes a thin-film hydration method for encapsulating ICG within liposomes to enhance its stability.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • This compound (ICG)

  • Chloroform

  • Deionized water or desired buffer

Procedure:

  • Dissolve DSPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask. A common molar ratio is 7:3:1, respectively.

  • Create a thin lipid film by evaporating the chloroform using a rotary evaporator.

  • Hydrate the lipid film with an aqueous solution of ICG (e.g., 0.2 mg/mL) by vortexing or sonication. The hydration is typically performed above the phase transition temperature of the lipids (e.g., 60°C for DSPC).

  • To obtain unilamellar vesicles of a specific size, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Remove unencapsulated ICG by size exclusion chromatography or dialysis.

Protocol 2: Assessment of ICG Stability using UV-Vis Spectroscopy

This protocol outlines a method to monitor the degradation of ICG in an aqueous solution over time.

Materials:

  • ICG solution to be tested

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare the ICG solution at the desired concentration and in the desired aqueous medium.

  • Immediately after preparation (t=0), measure the absorbance spectrum of the ICG solution from 600 nm to 900 nm. The characteristic absorbance peak for monomeric ICG is around 780 nm.

  • Store the ICG solution under the desired conditions (e.g., specific temperature, light exposure).

  • At predetermined time intervals (e.g., every hour, every 24 hours), take an aliquot of the solution and measure its absorbance spectrum.

  • The degradation of ICG can be quantified by the decrease in the absorbance at 780 nm over time. The percentage of remaining ICG can be calculated as: (Absorbance at time t / Absorbance at time 0) * 100%.

Mandatory Visualizations

ICG_Degradation_Pathways cluster_conditions Influencing Factors ICG This compound (Aqueous Solution) Degradation Degradation Products ICG->Degradation degrades to Light Light Light->ICG Temperature Temperature Temperature->ICG pH pH pH->ICG Concentration Concentration Concentration->ICG Fragments Carbonyl Fragments Degradation->Fragments:w via Homologue Pentamethine Homologue Degradation->Homologue via Dimer Non-fluorescent Dimer Degradation->Dimer:w via Pathway1 Double-bond Cleavage Pathway2 Truncation Pathway3 Oxidative Dimerization

Caption: Major degradation pathways of this compound (ICG) in aqueous solutions.

Experimental_Workflow_Stabilization cluster_prep Preparation of Stabilized ICG cluster_analysis Stability Assessment start ICG Powder dissolve Dissolve in Aqueous Solution start->dissolve stabilize Add Stabilizing Agent / Encapsulate dissolve->stabilize purify Purification (e.g., Dialysis) stabilize->purify stabilized_icg Stabilized ICG Solution purify->stabilized_icg storage Store under defined conditions (Temperature, Light) stabilized_icg->storage Begin Stability Test sampling Collect Aliquots at Time Intervals storage->sampling measurement Measure Absorbance/Fluorescence (UV-Vis or HPLC) sampling->measurement analysis Analyze Data (Degradation Kinetics) measurement->analysis

Caption: General experimental workflow for preparing and assessing stabilized ICG.

References

Technical Support Center: Indocyanine Green (ICG) Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (SNR) in experiments involving Indocyanine green (ICG) fluorescence imaging.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that can lead to a low signal-to-noise ratio during ICG-based imaging experiments.

Issue 1: Weak or No ICG Fluorescence Signal

Question: I am not detecting a strong fluorescence signal from my sample after ICG administration. What are the potential causes and how can I troubleshoot this?

Answer: A weak or absent ICG signal can stem from several factors, ranging from improper dye preparation and concentration to issues with the imaging hardware.

Troubleshooting Steps:

  • Verify ICG Preparation and Administration:

    • Solvent: Ensure the ICG powder is dissolved in the appropriate solvent as specified by the manufacturer. For in vivo applications, ICG is often reconstituted with sterile water and binds to plasma proteins like albumin upon injection. Using an incorrect solvent, such as NaCl 0.9%, can prevent a fluorescent signal from being obtained.[1]

    • Concentration: The relationship between ICG concentration and fluorescence intensity is not linear. At high concentrations, ICG molecules can aggregate, which leads to a quenching effect and diminished fluorescence.[2] The optimal concentration to achieve the highest signal often lies within a specific range, which can vary depending on the application.[1][3]

    • Administration: Confirm that the intravenous injection was successful and that the dose was appropriate for the subject's weight.

  • Check Imaging System Settings:

    • Light Source: Ensure your illumination source is emitting light within the ICG absorption spectrum (approximately 750-800 nm). Verify the light source is powered on and the intensity is set to an appropriate level.

    • Filters: Check that the correct emission filter is in place to capture the ICG fluorescence spectrum (peak around 810-830 nm) and block the excitation light. Overlapping spectra between excitation and emission can obscure the signal.

    • Detector Settings: Increase the detector's exposure time or gain settings. Be aware that increasing these too much can also amplify noise.

  • Optimize Experimental Geometry:

    • Working Distance: The distance between the camera and the tissue can significantly impact signal intensity. Moving the camera closer to the target tissue can increase the detected signal.

    • Viewing Angle: Position the imaging head perpendicular (90°) to the tissue surface for the most intense signal. Angles between 60° and 90° are often recommended.

Issue 2: High Background Noise or Poor Contrast

Question: My ICG signal is visible, but the background is also very bright, resulting in a low signal-to-noise (or contrast-to-noise) ratio. What can I do to reduce the background?

Answer: High background noise is a common problem that can obscure the true ICG signal. The primary sources are typically tissue autofluorescence and ambient light.

Troubleshooting Steps:

  • Minimize Ambient Light:

    • Perform all imaging procedures in a dark environment. Cover any windows and turn off overhead lights. Even light from a computer screen can contribute to background noise.

    • Many imaging systems are designed for use in darkness to minimize ambient light interference.

  • Address Tissue Autofluorescence:

    • Wavelength Selection: Autofluorescence from biological tissues is generally stronger at shorter wavelengths. ICG is advantageous because it operates in the near-infrared (NIR) window (700-900 nm), where tissue autofluorescence is significantly lower compared to the visible spectrum. Ensure your filter set is optimized for the NIR range.

    • Time-Gated Imaging: Advanced techniques like time-gating can help discriminate the ICG fluorescence signal from background autofluorescence, which often has a shorter lifetime. This can enhance contrast, especially for deep tissue imaging.

  • Optimize ICG Dose and Timing:

    • Dose: A dose that is too high can lead to excessive background fluorescence from non-target tissues. The optimal dose often varies by the target tissue or tumor histology.

    • Timing: The time between ICG injection and imaging is critical. Imaging in the "second window" (typically hours to a day after injection) can allow for clearance of ICG from the bloodstream and non-target tissues, thereby improving the tumor-to-background ratio.

  • Software and Image Processing:

    • Background Subtraction: Real-time background subtraction is a feature on some imaging systems that can improve contrast, especially when operating under ambient light is unavoidable.

    • Region of Interest (ROI) Analysis: When quantifying SNR, the definition and selection of the background ROI can significantly impact the calculated values. Consistency in ROI selection is crucial for reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for fluorescence imaging?

A1: The optimal ICG concentration is application-dependent and represents a balance between achieving a strong signal and avoiding concentration-dependent quenching effects. Studies have shown that fluorescence intensity can decrease significantly when ICG concentration exceeds certain thresholds. For example, one ex vivo study identified an optimal concentration range between 0.00195 and 0.025 mg/ml. Another study noted that the SNR peaked at approximately 10 µM and then decreased due to quenching.

Q2: How does the choice of solvent affect ICG's fluorescent properties?

A2: The solvent has a significant impact on ICG's fluorescence. ICG's photophysical properties, including its brightness and photostability, vary across different solvents like ethanol, water, and biological media such as fetal bovine serum (FBS) or whole blood. For instance, ICG is known to be brighter and more photostable in blood and FBS compared to water. It is crucial to use the recommended solvent for reconstitution; dissolving ICG in a 0.9% NaCl solution may result in no fluorescent signal.

Q3: What is photobleaching and how can I minimize it?

A3: Photobleaching is the irreversible degradation of a fluorophore (like ICG) upon exposure to light, leading to a progressive loss of signal intensity over time. To minimize photobleaching, you should:

  • Reduce the intensity of the excitation light to the lowest level that provides an adequate signal.

  • Decrease the detector's exposure time.

  • Avoid repeated or prolonged imaging of the same area.

Q4: Can patient-specific factors affect the ICG signal?

A4: Yes, physiological factors can influence fluorescence intensity. For example, in clinical settings, patients with a higher Body Mass Index (BMI) or inflammation (like cholecystitis) may exhibit lower fluorescence intensity. The vascularity of the tissue of interest is also a critical factor, as ICG relies on blood flow for delivery.

Q5: Are there differences between various NIR imaging systems?

A5: Yes, there can be significant differences between commercially available fluorescence imaging systems in terms of their light sources, detectors, filters, and software capabilities. These differences can affect the sensitivity and overall performance of ICG imaging. Therefore, it is important to standardize protocols as much as possible for the specific system being used.

Quantitative Data Summary

Table 1: Reported Optimal ICG Concentrations for Fluorescence Intensity

Application/SolventOptimal Concentration RangeSource
Ex vivo (Albumin/NaCl)0.00195 - 0.025 mg/mL
In vitro (Serial Dilution)Peak SNR at ~10 µM
In vivo (Flap Perfusion)2.5 mg/mL (most favorable)
General In vivoQuenching noticeable > 0.1 mg/mL
In vitro (PBS buffer)Significant reduction > 25 µM

Table 2: Key Experimental Parameters Influencing ICG Signal

ParameterRecommendationImpact on SignalSource
Working Distance Close proximity to tissueSignal is most intense when the laparoscope is held closer.
Viewing Angle 60° - 90° (perpendicular)A perpendicular angle provides the most intense signal.
Ambient Light DarknessAmbient light significantly reduces fluorescence intensity.
ICG Dose (in vivo) Weight-adjustedSeems preferable over a fixed dose to optimize signal.

Experimental Protocols

Protocol: General Methodology for Optimizing ICG Signal-to-Noise Ratio

This protocol provides a general workflow for researchers to systematically optimize their ICG imaging experiments.

  • Preparation and System Setup:

    • Prepare the ICG solution according to the manufacturer's instructions, using the specified solvent (e.g., sterile water for injection).

    • Work in a darkened room to eliminate ambient light. Turn off all non-essential light sources.

    • Power on the NIR fluorescence imaging system and allow the light source and detector to warm up and stabilize.

    • Select the appropriate filter set for ICG (Excitation: ~780 nm, Emission: >800 nm).

  • Phantom Testing and Calibration (Recommended):

    • Create a phantom with serial dilutions of ICG in a relevant medium (e.g., water with albumin) to determine the concentration at which SNR is maximal for your system.

    • Image the phantom at various camera distances, angles, and detector settings (exposure, gain) to find the optimal hardware configuration.

  • In Vivo/Ex Vivo Imaging Procedure:

    • Administer the predetermined optimal dose of ICG to the subject (e.g., via intravenous injection for in vivo studies).

    • Position the imaging camera at the optimal working distance and angle relative to the tissue of interest, as determined during phantom testing or based on literature recommendations (e.g., close and perpendicular).

    • Begin image acquisition at the appropriate time point post-injection. This may be immediately for perfusion studies or after a delay (hours to a day) for tumor imaging to leverage the "second window" effect.

    • Adjust detector exposure and gain settings to achieve a bright signal without saturating the detector.

    • Minimize the duration of light exposure on the sample to prevent photobleaching.

  • Image Analysis:

    • Acquire images of the target region and a background region (an area without specific ICG uptake).

    • Use image analysis software to measure the mean fluorescence intensity of the signal (S) and background (B) regions, as well as the standard deviation of the background (N).

    • Calculate the Signal-to-Noise Ratio (SNR) or Contrast-to-Noise Ratio (CNR) using a consistent formula for your experiments.

Visualizations

Troubleshooting_Workflow start Start: Low SNR Issue check_signal Is the ICG signal weak or absent? start->check_signal check_background Is the background noise excessively high? check_signal->check_background No icg_prep Verify ICG Prep: - Correct Solvent? - Optimal Concentration? - Proper Administration? check_signal->icg_prep Yes ambient_light Minimize Ambient Light: - Work in Darkness? - Turn Off Room Lights? check_background->ambient_light Yes end_unsolved Consult Instrument Specialist check_background->end_unsolved No / Still an issue system_settings Check System Settings: - Light Source On/Correct λ? - Correct Emission Filter? - Increase Detector Gain/Exposure? icg_prep->system_settings geometry Optimize Geometry: - Reduce Camera Distance? - Set Perpendicular Angle (90°)? system_settings->geometry end_solved End: SNR Improved geometry->end_solved autofluorescence Reduce Autofluorescence: - Optimized NIR Filters? - Consider Time-Gating? ambient_light->autofluorescence dose_timing Optimize Dose & Timing: - Is Dose Too High? - Image in 'Second Window'? autofluorescence->dose_timing dose_timing->end_solved

Caption: Troubleshooting workflow for diagnosing and resolving low ICG signal-to-noise ratio.

Factors_Affecting_SNR center ICG Signal-to-Noise Ratio icg_factors ICG Properties icg_factors->center instrument_factors Instrumentation instrument_factors->center sample_factors Sample/Tissue Properties sample_factors->center exp_factors Experimental Setup exp_factors->center concentration Concentration (Quenching) concentration->icg_factors photostability Photobleaching photostability->icg_factors solvent Solvent/Aggregation solvent->icg_factors light_source Light Source (λ, Intensity) light_source->instrument_factors detector Detector (Gain, Exposure) detector->instrument_factors filters Optical Filters filters->instrument_factors autofluorescence Autofluorescence autofluorescence->sample_factors perfusion Blood Perfusion perfusion->sample_factors bmi BMI / Tissue Type bmi->sample_factors ambient_light Ambient Light ambient_light->exp_factors distance Working Distance distance->exp_factors angle Viewing Angle angle->exp_factors

References

Best practices for storing and handling Indocyanine green powder

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling Indocyanine green (ICG) powder. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store unopened vials of ICG powder?

Unreconstituted ICG powder should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[1][2] It is crucial to keep the vials in their original packaging to protect them from light.[3]

Q2: What is the recommended procedure for reconstituting ICG powder?

Under sterile conditions, ICG powder should be dissolved using the appropriate solvent.[4][5] For most in vivo applications, Sterile Water for Injection (SWFI) is the recommended diluent. For in vitro experiments, organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be used. Always refer to the manufacturer's specific instructions for the correct volume of solvent to add. Gently shake the vial to ensure the powder is completely dissolved.

Q3: How long is a reconstituted ICG solution stable?

Reconstituted ICG solutions are unstable and should be used promptly. For clinical and in vivo use, it is recommended to use the solution within 6 hours of preparation. When diluted in water and stored at 4°C in the dark, ICG can be stable for up to three days, though a 20% loss in fluorescence intensity may occur. For optimal results, it is best to use the solution within one or two days when stored under these conditions. Aqueous solutions stored at room temperature should not be kept for more than one day.

Q4: What solvents can be used to dissolve ICG powder?

The choice of solvent depends on the intended application.

  • Sterile Water for Injection (SWFI): The standard for clinical and in vivo use.

  • Phosphate-Buffered Saline (PBS): The solubility of ICG in PBS (pH 7.2) is approximately 0.5 mg/mL.

  • Organic Solvents: For laboratory procedures, ICG is soluble in ethanol (~1 mg/mL), DMSO (~10 mg/mL), and DMF (~10 mg/mL). When using organic solvents, it is recommended to purge them with an inert gas.

Q5: What are the optimal excitation and emission wavelengths for ICG?

ICG exhibits excitation maxima between 750 nm and 800 nm, with an emission maximum at or above 800 nm. The exact wavelengths can shift depending on the solvent and whether the ICG is bound to plasma proteins.

Troubleshooting Guide

This section addresses common problems encountered during ICG-based experiments.

Problem 1: Weak or No Fluorescence Signal

A weak or absent ICG signal can arise from several factors. Follow this workflow to identify and resolve the issue.

G cluster_start Start cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Weak or No Signal prep Check ICG Preparation start->prep First, review preparation conc Optimize Concentration prep->conc No issue? remake Prepare Fresh Solution prep->remake Issue found? storage Verify Storage conc->storage No improvement? titrate Titrate Concentration conc->titrate Signal still weak? imaging Adjust Imaging Parameters storage->imaging No degradation? new_vial Use New ICG Vial storage->new_vial Degradation suspected? gain Increase Gain/Exposure imaging->gain Final adjustment

Troubleshooting workflow for a weak or nonexistent ICG signal.
  • ICG Preparation: Ensure the ICG was reconstituted correctly and used within its stability window. ICG is unstable in aqueous solutions and should be used within 6 hours. If the solution is old, prepare a fresh batch.

  • Concentration: The concentration of ICG may be too low. It's important to titrate the concentration to find the optimal balance for your specific application.

  • Storage: Improper storage of the ICG powder can lead to degradation. Ensure it was stored in a light-resistant container at the correct temperature.

  • Imaging Parameters: The settings on your imaging system may need adjustment. Increase the gain or exposure time to enhance signal detection.

Problem 2: High Background Fluorescence

High background can obscure the specific ICG signal, leading to poor image contrast.

  • Optimize ICG Concentration and Incubation Time: Excessive ICG concentration or prolonged incubation can cause non-specific binding. Titrate these parameters to find the best signal-to-noise ratio.

  • Washing Steps: Ensure sufficient washing steps are performed after ICG incubation to remove any unbound dye. The number and duration of washes will depend on the sample type.

  • Choice of Solvent: The solvent used can affect ICG's aggregation state and background binding. Consider if an alternative solvent is appropriate for your experiment.

  • Imaging Parameters: Adjust the gain and offset on your imaging system to minimize background noise.

Problem 3: Rapid Signal Fading (Photobleaching)

ICG is susceptible to photodegradation, which can cause the signal to fade quickly during imaging.

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.

  • Minimize Exposure Time: Limit the sample's exposure to light by using shorter camera exposure times or by only illuminating the sample during image acquisition.

Data Summary Tables

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference
Dimethyl Sulfoxide (DMSO)~10 mg/mL
Dimethylformamide (DMF)~10 mg/mL
Ethanol~1 mg/mL
PBS (pH 7.2)~0.5 mg/mL

Table 2: Stability of Reconstituted this compound Solutions

Storage ConditionDuration of StabilityNotesReference
Diluted in water, 4°C, in the darkUp to 3 days~20% loss of fluorescence intensity. Recommended use within 1-2 days.
Room Temperature (Aqueous)Not recommended for more than 1 daySignificant degradation can occur.
Clinical/In Vivo UseWithin 6 hoursStandard recommendation for reconstituted solutions for injection.
37°C in whole blood, light exposureStable for 5 hoursRelevant for in vivo blood-related studies.

Experimental Protocols

Protocol 1: Reconstitution of ICG Powder for In Vivo Imaging

This protocol describes the reconstitution of a 25 mg vial of ICG powder to a final concentration of 2.5 mg/mL.

  • Aseptic Preparation: Perform all steps under sterile conditions in a laminar flow hood.

  • Inspect Vial: Before use, visually inspect the vial of lyophilized ICG powder. It should be a green powder. Note that the powder may cling to the vial or appear lumpy due to the freeze-drying process.

  • Add Solvent: Using a sterile syringe, add 10 mL of Sterile Water for Injection (SWFI) to the 25 mg vial of ICG. This will result in a concentration of 2.5 mg/mL.

  • Dissolve Powder: Gently shake the vial until the powder is completely dissolved. The resulting solution should be a clear, green liquid.

  • Inspect Solution: Visually inspect the reconstituted solution for any particulate matter. If a precipitate is present, do not use the solution and discard the vial.

  • Use Promptly: Use the prepared solution within 6 hours of reconstitution. Discard any unused portion.

Workflow for the reconstitution of ICG powder for in vivo use.

Protocol 2: Quality Control of ICG Solution using UV-Vis Spectrophotometry

This protocol provides a basic method to check for ICG degradation by monitoring its absorbance spectrum.

  • Prepare a Stock Solution: Reconstitute ICG in the desired solvent (e.g., water, DMSO) to a known concentration (e.g., 1 mg/mL).

  • Dilute the Solution: Prepare a dilution of the stock solution in the same solvent to a concentration that falls within the linear range of the spectrophotometer (typically in the µg/mL range).

  • Acquire Spectrum: Measure the absorbance spectrum of the diluted solution from 600 nm to 900 nm using a UV-Vis spectrophotometer. Use the pure solvent as a blank.

  • Analyze Peak Absorbance: A fresh, high-quality ICG solution should exhibit a peak spectral absorption around 780-800 nm.

  • Monitor for Degradation: Degradation of ICG can lead to a decrease in the peak absorbance and a potential shift in the peak wavelength. Comparing the spectrum of a freshly prepared solution to one that has been stored can indicate the degree of degradation. High-Performance Liquid Chromatography (HPLC) can also be used for a more detailed analysis of impurities and degradation products.

References

Technical Support Center: Indocyanine Green (ICG) In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Indocyanine green (ICG) in vivo imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize motion artifacts and ensure high-quality, reproducible data.

Troubleshooting Guides

This section addresses common problems encountered during ICG in vivo imaging experiments that can be attributed to motion artifacts.

Issue 1: My fluorescence signal is blurry and lacks sharp definition.

  • Question: My ICG fluorescence images appear blurred, and the anatomical structures are not well-defined. What is the likely cause and how can I fix it?

  • Answer: Blurring in fluorescence imaging is a classic sign of motion artifacts. During the image acquisition, physiological movements such as respiration and cardiac activity can cause the subject to move, leading to a loss of image sharpness.

    Troubleshooting Steps:

    • Animal Stabilization: Ensure the animal is securely and comfortably positioned on the imaging stage. Use appropriate restraints such as stereotaxic frames for head imaging or custom-made cradles for whole-body imaging.

    • Anesthesia Protocol: Verify that the anesthesia is stable and at an appropriate depth to prevent involuntary muscle movement. Monitor vital signs throughout the experiment.

    • Gating Techniques: For dynamic or long-exposure imaging, employ respiratory and/or cardiac gating to synchronize image acquisition with the animal's physiological cycles.

    • Image Acquisition Parameters: Reduce the acquisition time per frame if possible. Faster acquisitions can "freeze" motion.

    • Post-Processing: If motion has already occurred, use image registration algorithms to retrospectively correct for the movement between frames.

Issue 2: The fluorescence intensity fluctuates significantly in my region of interest (ROI) over time.

  • Question: I'm observing erratic changes in ICG fluorescence intensity within my ROI in a time-series acquisition. What could be causing this?

  • Answer: Unstable fluorescence intensity can be caused by subtle movements of the subject, leading to the ROI shifting in and out of the intended anatomical area.

    Troubleshooting Steps:

    • Review Raw Data: Play the image sequence as a movie to visually inspect for any subtle movements of the subject.

    • Refine Animal Restraint: Improve the physical stabilization of the animal. Even minor movements can cause significant intensity fluctuations.

    • Implement Motion Correction: Apply a post-acquisition image registration algorithm to align all frames in the time series to a reference frame. This will stabilize the ROI and allow for more accurate intensity measurements.

    • Check for Physiological Instability: Monitor the animal's vital signs to ensure that the fluctuations are not due to physiological changes affecting ICG biodistribution.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the minimization of motion artifacts in ICG in vivo imaging.

Animal Preparation and Stabilization

  • Question: What is the best way to anesthetize an animal for ICG imaging to minimize movement?

  • Answer: Inhalant anesthetics like isoflurane are generally preferred for their rapid onset and recovery, allowing for precise control over the depth of anesthesia. Maintaining a stable plane of anesthesia is crucial to prevent both gross and fine muscle movements.

  • Question: How can I physically restrain the animal to prevent motion?

  • Answer: The method of restraint depends on the imaging area. For brain imaging, a stereotaxic frame is effective. For abdominal or thoracic imaging, custom-made cradles or commercially available imaging chambers that gently hold the animal in a fixed position are recommended. The key is to ensure the animal is secure without compromising its physiological state.

Data Acquisition Strategies

  • Question: What is the difference between prospective and retrospective gating?

  • Answer:

    • Prospective Gating: Uses real-time physiological signals (e.g., ECG for cardiac cycle, respiratory sensor for breathing) to trigger image acquisition at a specific phase of the cycle. This minimizes motion artifacts during acquisition.

    • Retrospective Gating: Acquires image data continuously along with physiological signals. In post-processing, the images are sorted and reconstructed based on the corresponding phase of the physiological cycle. This method can be more flexible but may require more complex data processing.

  • Question: When should I use gating techniques?

  • Answer: Gating is highly recommended for any long-duration scans (e.g., time-series to track ICG biodistribution) or when imaging organs that are significantly affected by physiological motion, such as the heart, lungs, and liver.

Post-Processing Techniques

  • Question: What is image registration and how can it help with motion artifacts?

  • Answer: Image registration is a computational process of aligning a series of images to a single reference image. This corrects for spatial shifts and rotations that occur between frames due to subject motion, effectively stabilizing the image sequence.

  • Question: What are the common types of image registration algorithms?

  • Answer: Image registration algorithms can be broadly categorized as intensity-based or feature-based. Intensity-based methods use the pixel intensity values to find the optimal alignment, while feature-based methods identify and match common features (e.g., anatomical landmarks) between images. The choice of algorithm depends on the specific characteristics of the image data.

Data Presentation

The following tables summarize quantitative data on the impact of motion correction techniques.

Table 1: Impact of Respiratory Gating on Lung Tumor Volume Measurement in Micro-CT

This table demonstrates the reduction in measurement variance, a proxy for motion artifact reduction, when using respiratory gating. Data is adapted from a study on micro-CT imaging of murine lung tumors.[1][2]

Imaging ConditionVariance in Volume Calculation (%)
Non-gated15.8
Gated5.9
Post-mortem (no motion)2.9

Table 2: Comparison of Signal-to-Noise Ratio (SNR) and Contrast-to-Noise Ratio (CNR) in Prospective vs. Retrospective Gating in Cardiac MRI

This table illustrates the trade-offs in image quality metrics between different gating strategies in murine cardiac MRI.[3][4][5]

Gating MethodRelative SNRRelative CNR
Prospective GatingHigherLower
Retrospective GatingLowerHigher

Experimental Protocols

Protocol 1: Anesthesia and Animal Preparation for ICG Imaging

  • Anesthesia Induction: Anesthetize the mouse using 2-3% isoflurane in an induction chamber.

  • Animal Positioning: Once anesthetized, transfer the mouse to the imaging stage and position it in a stereotaxic frame (for head imaging) or a suitable cradle (for body imaging). Ensure the animal is secure but not overly constricted.

  • Maintenance of Anesthesia: Maintain anesthesia using 1-2% isoflurane delivered via a nose cone.

  • Physiological Monitoring: Continuously monitor the animal's heart rate, respiratory rate, and body temperature throughout the experiment. Use a heating pad to maintain body temperature.

  • Catheter Placement: If required for ICG injection, place a catheter in the tail vein.

Protocol 2: Intravenous ICG Injection for In Vivo Imaging

  • ICG Preparation: Dissolve ICG powder in sterile water or saline to the desired concentration (typically 0.1-1.0 mg/kg body weight). Ensure the solution is fresh and protected from light.

  • Injection: Slowly inject the ICG solution intravenously via the tail vein catheter.

  • Flushing: Immediately after injection, flush the catheter with a small volume of sterile saline to ensure the full dose is delivered.

  • Image Acquisition: Begin image acquisition according to the experimental plan. The timing will depend on the specific application and the target being imaged.

Protocol 3: Post-Acquisition Image Registration for Motion Correction

  • Select a Reference Frame: Choose a frame from the image sequence that is of high quality and representative of the desired anatomical position. This is often a frame from early in the sequence before significant motion has occurred.

  • Choose a Registration Algorithm: Select an appropriate image registration algorithm based on the nature of the motion (e.g., rigid for simple shifts, affine for rotation and scaling, or deformable for more complex distortions).

  • Apply the Transformation: Apply the chosen algorithm to align each frame in the sequence to the reference frame.

  • Create a Motion-Corrected Sequence: Generate a new image sequence from the registered frames.

  • Verify the Correction: Visually inspect the new sequence to confirm that the motion has been successfully corrected.

Mandatory Visualizations

TroubleshootingWorkflow cluster_issue Observed Issue cluster_physical Physical Stabilization cluster_acquisition Data Acquisition cluster_post Post-Processing cluster_solution Solution Start Blurry Image or Fluctuating Intensity CheckAnesthesia Is anesthesia stable and at the correct depth? Start->CheckAnesthesia CheckAnesthesia->CheckAnesthesia CheckRestraint Is the animal securely and comfortably restrained? CheckAnesthesia->CheckRestraint Yes CheckRestraint->CheckRestraint UseGating Are you using respiratory/cardiac gating? CheckRestraint->UseGating Yes UseGating->UseGating OptimizeAcq Can acquisition time per frame be reduced? UseGating->OptimizeAcq Yes ApplyRegistration Apply post-acquisition image registration OptimizeAcq->ApplyRegistration No End Motion Artifacts Minimized OptimizeAcq->End Yes ApplyRegistration->End

Caption: Troubleshooting workflow for motion artifacts in ICG imaging.

GatingDecisionTree cluster_start Decision Point cluster_gating Gating Strategy cluster_no_gating Alternative Strategy cluster_outcome Expected Outcome Start Is the imaging duration long or the target organ mobile? Prospective Use Prospective Gating (Real-time triggering) Start->Prospective Yes NoGating Short acquisition time and robust stabilization Start->NoGating No Retrospective Use Retrospective Gating (Post-acquisition sorting) Prospective->Retrospective Real-time signal poor? OutcomeGating Reduced motion artifacts during acquisition/reconstruction Prospective->OutcomeGating Retrospective->OutcomeGating OutcomeNoGating Motion 'frozen', may require registration NoGating->OutcomeNoGating

Caption: Decision tree for selecting a motion correction strategy.

References

Technical Support Center: Indocyanine Green (ICG) Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for autofluorescence in Indocyanine Green (ICG) imaging experiments.

Troubleshooting Guide: Autofluorescence Correction

High autofluorescence can significantly impact the quality and accuracy of ICG imaging data by reducing the signal-to-background ratio (SBR). This guide addresses common issues and provides solutions to mitigate the effects of autofluorescence.

Question: Why is my background signal so high, obscuring the ICG fluorescence?

Answer: High background fluorescence, or autofluorescence, is a common challenge in ICG imaging. It originates from endogenous fluorophores within the tissue, such as collagen and elastin, as well as from external sources like diet.[1][2] Here are several strategies to reduce high background fluorescence:

  • Optimize Experimental Conditions: Modifying your experimental setup can dramatically reduce autofluorescence.

    • Dietary Changes: For preclinical imaging in rodents, switching from a standard chow diet, which contains high levels of chlorophyll, to a purified diet can reduce autofluorescence in the gastrointestinal tract by more than two orders of magnitude.[1][3][4]

    • Wavelength Selection: Shifting to longer excitation and emission wavelengths can significantly improve the SBR. Excitation wavelengths of 760 nm or 808 nm are preferable to 670 nm. Imaging in the near-infrared II (NIR-II) window (1000-1700 nm) further minimizes tissue scattering and autofluorescence.

  • Image Processing Techniques: Post-acquisition processing can digitally separate the ICG signal from autofluorescence.

    • Spectral Unmixing: This powerful technique treats autofluorescence as a distinct fluorescent component and mathematically separates its signal from the ICG signal. This requires acquiring images at multiple wavelengths (a lambda stack).

    • Fluorescence Lifetime Imaging (FLT): ICG and endogenous fluorophores have different fluorescence lifetimes. FLT systems can distinguish between these components based on their decay rates, providing high sensitivity and specificity for tumor identification.

    • Background Subtraction: A simple and effective method is to acquire an image of the tissue before ICG injection and subtract this "autofluorescence" image from the post-injection images.

Question: How do I perform spectral unmixing to correct for autofluorescence?

Answer: Spectral unmixing is a computational method that separates the emission spectra of multiple fluorophores, including autofluorescence, within an image.

Experimental Protocol: Spectral Unmixing for Autofluorescence Correction

This protocol outlines the general steps for performing spectral unmixing. Specific parameters will need to be optimized for your imaging system and experimental model.

1. Acquire Reference Spectra:

  • ICG Spectrum: Acquire an image of a known concentration of ICG in a non-fluorescent medium (e.g., PBS or plasma) using your imaging system's spectral imaging mode.
  • Autofluorescence Spectrum: Acquire a spectral image of the tissue of interest before the injection of ICG. This will serve as the reference spectrum for autofluorescence.

2. Acquire Experimental Data:

  • Administer ICG to your sample.
  • Acquire a spectral image (lambda stack) of the region of interest at the desired time points.

3. Perform Linear Unmixing:

  • Use imaging software with spectral unmixing capabilities (e.g., ImageJ with a spectral unmixing plugin, MATLAB, or commercial software provided with your imaging system).
  • Input the reference spectra for ICG and autofluorescence.
  • The software algorithm will then calculate the contribution of each component to the total fluorescence signal in each pixel of your experimental image, generating separate images for the ICG signal and the autofluorescence.

Question: What is Fluorescence Lifetime Imaging (FLT) and how can it help with autofluorescence?

Answer: Fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon. This lifetime is an intrinsic property of a molecule and its environment. Autofluorescence from tissues generally has a shorter lifetime compared to ICG, especially when ICG is bound to proteins in a tumor environment. FLT imaging systems use pulsed lasers and sensitive detectors to measure these decay times, allowing for the effective separation of the ICG signal from the autofluorescence background. This technique has been shown to provide a 10-fold reduction in error rates for tumor identification compared to traditional intensity-based imaging.

Logical Workflow for Autofluorescence Correction

The following diagram illustrates a decision-making workflow for choosing an appropriate autofluorescence correction method.

autofluorescence_correction_workflow Workflow for Autofluorescence Correction start High Autofluorescence Detected pre_acquisition Pre-acquisition Optimization start->pre_acquisition Possible? post_acquisition Post-acquisition Correction start->post_acquisition Not Possible diet Modify Animal Diet (e.g., Purified Diet) pre_acquisition->diet Yes wavelength Optimize Wavelengths (Longer Excitation/Emission) pre_acquisition->wavelength Yes spectral_unmixing Spectral Unmixing post_acquisition->spectral_unmixing Spectral System? flt Fluorescence Lifetime Imaging (FLT) post_acquisition->flt FLT System? subtraction Background Subtraction post_acquisition->subtraction No Special System diet->post_acquisition wavelength->post_acquisition end Corrected ICG Image spectral_unmixing->end flt->end subtraction->end

Caption: Decision workflow for selecting an autofluorescence correction strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of autofluorescence in near-infrared (NIR) imaging?

A1: In the NIR window, endogenous fluorophores such as collagen and elastin are major contributors to autofluorescence. In preclinical studies, chlorophyll from standard rodent chow is a significant source of autofluorescence in the gastrointestinal tract.

Q2: Can I completely eliminate autofluorescence?

A2: While complete elimination is challenging, the methods described above can significantly reduce autofluorescence to a level where it does not interfere with the ICG signal. A combination of pre-acquisition optimization and post-acquisition correction often yields the best results.

Q3: Is there a "best" method for autofluorescence correction?

A3: The optimal method depends on the specific experimental setup, available equipment, and the biological question being addressed.

  • For preclinical studies, optimizing the animal's diet and the imaging wavelengths is a highly effective first step.

  • If your imaging system has spectral or lifetime capabilities, spectral unmixing and FLT offer more sophisticated and accurate correction.

  • Simple background subtraction is a viable option when specialized equipment is not available.

Q4: How does ICG concentration affect background signal?

A4: Using an excessive concentration of ICG can lead to non-specific binding and contribute to a higher background signal. It is important to titrate the ICG concentration to find the optimal balance between signal intensity and background noise for your specific application.

Q5: Are there software tools available to help with autofluorescence correction?

A5: Yes, many commercial imaging systems come with built-in software for background subtraction and spectral unmixing. Additionally, open-source platforms like ImageJ/Fiji have plugins available for these purposes. For more advanced analysis, custom scripts can be developed in environments like MATLAB.

Quantitative Data Summary

The following tables summarize quantitative data on the effectiveness of different autofluorescence correction methods.

Table 1: Effect of Experimental Condition Optimization on Autofluorescence

Parameter ChangedOriginal ConditionModified ConditionReduction in AutofluorescenceReference
Diet Chow-fed micePurified diet> 2 orders of magnitude
Excitation Wavelength 670 nm760 nm or 808 nm> 2 orders of magnitude
Emission Window NIR-I (700-975 nm)NIR-II (1000-1600 nm)> 2 orders of magnitude

Table 2: Comparison of Autofluorescence Correction Techniques

TechniquePrinciple of CorrectionKey AdvantageKey DisadvantageReference
Spectral Unmixing Mathematical separation of emission spectraHigh accuracy in separating signalsRequires a spectral imaging system
Fluorescence Lifetime Imaging (FLT) Differentiation based on fluorescence decay ratesVery high sensitivity and specificityRequires a specialized and often expensive FLT system
Background Subtraction Digital removal of pre-injection signalSimple to implement with any imaging systemAssumes autofluorescence is constant over time
Wavelength Optimization Minimizing excitation of endogenous fluorophoresSignificantly improves SBR without complex processingMay not be possible with all imaging systems

Experimental Workflow Diagram

The diagram below illustrates the general experimental workflow for ICG imaging with autofluorescence correction.

icg_imaging_workflow General ICG Imaging Workflow with Autofluorescence Correction cluster_pre Pre-Acquisition cluster_acq Acquisition cluster_post Post-Acquisition exp_design Experimental Design (Diet, Wavelengths) ref_image Acquire Pre-injection Reference Image (for Autofluorescence Spectrum/Subtraction) exp_design->ref_image icg_admin Administer ICG ref_image->icg_admin image_acq Acquire ICG Image Data (Spectral, Lifetime, or Intensity) icg_admin->image_acq correction Apply Correction Method (Unmixing, FLT Analysis, Subtraction) image_acq->correction analysis Quantitative Analysis of Corrected Image correction->analysis

References

Technical Support Center: Enhancing Indocyanine Green (ICG) Stability through Encapsulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the encapsulation of Indocyanine Green (ICG) to enhance its stability.

Frequently Asked Questions (FAQs)

Q1: Why does my free ICG solution degrade so quickly?

A1: this compound is notoriously unstable in aqueous solutions.[1][2][3] This instability is due to several factors:

  • Aggregation: ICG molecules tend to self-aggregate in aqueous environments, forming dimers and higher-order oligomers. This aggregation alters the dye's spectral properties and reduces its fluorescence quantum yield.[4][5]

  • Hydrolysis: The polymethine chain of ICG is susceptible to hydrolysis, leading to the breakdown of the molecule and loss of its near-infrared (NIR) absorption and fluorescence characteristics.

  • Photodegradation: Exposure to light, especially NIR light used for excitation, can accelerate the degradation of ICG.

  • Thermal Degradation: Elevated temperatures also contribute to the rapid degradation of ICG in solution.

Q2: What are the most common methods to improve ICG stability?

A2: Encapsulation within nanocarriers is the most effective strategy to protect ICG from degradation and improve its stability. Commonly used nanocarriers include:

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic ICG in their aqueous core and/or lipophilic ICG within the lipid membrane.

  • Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to form a solid matrix that entraps ICG, shielding it from the aqueous environment.

  • Micelles: Amphiphilic molecules can self-assemble into micelles in aqueous solutions, providing a hydrophobic core where ICG can be sequestered.

  • Hybrid Nanoparticles: Combining materials, such as zein and phosphatidylcholine, can create hybrid nanoparticles that offer enhanced stability for ICG.

Q3: My encapsulated ICG still shows poor stability. What could be the problem?

A3: Several factors can contribute to the instability of encapsulated ICG. Here are some common troubleshooting points:

  • Low Encapsulation Efficiency: If a significant portion of the ICG is not successfully encapsulated, the "free" ICG in the solution will degrade rapidly, leading to an overall decrease in stability. Refer to the troubleshooting guide below for tips on improving encapsulation efficiency.

  • Nanoparticle Instability: The stability of the nanocarrier itself is crucial. If the liposomes, nanoparticles, or micelles are not stable and dissociate, the encapsulated ICG will be released into the aqueous environment and degrade. Check the formulation parameters of your nanocarrier, such as lipid composition, polymer molecular weight, and surfactant concentration.

  • ICG Loading Ratio: A high ICG-to-carrier ratio can sometimes compromise the stability of the nanocarrier and the ICG itself. Optimizing the loading concentration is essential.

  • Storage Conditions: Even when encapsulated, ICG formulations should be stored under optimal conditions. This typically means protection from light and storage at low temperatures (e.g., 4°C) to minimize degradation.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency
Possible Cause Suggested Solution
Suboptimal formulation parameters Optimize the ratio of ICG to the encapsulating material (e.g., lipid, polymer). For liposomes, adjust the lipid composition and cholesterol content. For PLGA nanoparticles, vary the polymer concentration and type.
Inefficient encapsulation method For liposomes, ensure the thin-film hydration process is complete and extrusion is performed at the correct temperature. For PLGA nanoparticles prepared by emulsion-solvent evaporation, optimize sonication/homogenization parameters (power, time) to achieve a stable emulsion.
ICG properties The purity and salt form of ICG can influence its encapsulation. Ensure you are using a high-quality ICG source. Some studies have shown that different salt forms of ICG can have different entrapment efficiencies.
Purification issues Inefficient removal of unencapsulated ICG can lead to an overestimation of encapsulation efficiency initially, followed by a rapid apparent degradation. Use appropriate purification methods like dialysis or size exclusion chromatography to effectively separate the nanoparticles from free ICG.
Issue 2: Nanoparticle Aggregation
Possible Cause Suggested Solution
Unfavorable surface charge Measure the zeta potential of your nanoparticles. A zeta potential close to neutral can lead to aggregation due to a lack of electrostatic repulsion. Modify the surface charge by incorporating charged lipids (e.g., DSPE-PEG) or polymers.
High particle concentration Highly concentrated nanoparticle suspensions are more prone to aggregation. Dilute the sample if necessary for storage.
Inappropriate storage buffer The pH and ionic strength of the storage buffer can affect nanoparticle stability. Store nanoparticles in a buffer that maintains a stable surface charge and minimizes screening effects.
Lyophilization/Freezing issues If you are lyophilizing or freezing your samples for long-term storage, ensure you are using an appropriate cryoprotectant (e.g., trehalose, sucrose) to prevent aggregation upon reconstitution.

Data Presentation: Comparison of Encapsulation Methods

The following tables summarize quantitative data from various studies on ICG encapsulation to provide a comparative overview of different methods.

Table 1: Physicochemical Properties of ICG-Loaded Nanocarriers

Encapsulation MethodCarrier MaterialParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
LiposomesDSPC, Cholesterol, DSPE-PEG2k129.26 ± 28.54-27.12 ± 1.5628.12 ± 4.27
Liposomes (PEGylated)DSPC:CH:DSPE-PEG2K94.68 ± 3.12-82.15 ± 2.32
PLGA NanoparticlesPLGA-NH2~200+32.9 ± 5.67-
PLGA NanoparticlesPLGA300-410-Up to 74
Zein-PC Hybrid NPZein, DMPC, CHOL229 ± 36-9.3 ± 1.5>99
MicellesSolutol HS 15~12-2.1 ± 1.7~95
MicellesPSMA30.8 ± 2.5-87

Table 2: Stability of Free vs. Encapsulated ICG

FormulationStorage ConditionStability OutcomeReference
Free ICGAqueous solution, room temp, light>65% degradation after 6 days
Free ICGAqueous solution, 37°CEmission decreased to 17% within 96h
Liposomal ICGIn vivo (mouse)Vascular retention time > 75 min (vs. ~20 min for free ICG)
PLGA-encapsulated ICGDistilled water60% decrease in fluorescence vs. 97.8% for free ICG after 4 days
Zein-PC Hybrid NPAqueous solution, room temp, lightAlmost completely inhibited ICG degradation over 6 days
Micellar ICG (Solutol HS 15)Aqueous solutionStable for over 4 weeks
Micellar ICG (PSMA)Aqueous solution, 37°CMaintained 97% of original emission after 96h

Experimental Protocols

Protocol 1: Liposomal Encapsulation of ICG (Thin-Film Hydration Method)

This protocol is adapted from studies utilizing the thin-film hydration method for liposome preparation.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2k)

  • This compound (ICG)

  • Organic solvent (e.g., Chloroform)

  • Hydration buffer (e.g., sterile water, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

  • Dialysis membrane

Procedure:

  • Lipid Film Formation: Dissolve the lipids in a defined molar ratio in an organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous solution of ICG by gentle agitation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Extrusion: Subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form small, unilamellar vesicles (SUVs) with a uniform size distribution.

  • Purification: Remove the unencapsulated ICG by dialyzing the liposomal suspension against ultrapure water or a suitable buffer.

Protocol 2: PLGA Nanoparticle Encapsulation of ICG (Oil-in-Water Emulsion-Solvent Evaporation Method)

This protocol is based on the oil-in-water (o/w) emulsion-solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound (ICG)

  • Organic solvent (e.g., Dichloromethane - DCM)

  • Solvent for ICG (e.g., Methanol)

  • Aqueous phase containing a surfactant (e.g., Polyvinyl alcohol - PVA solution)

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve PLGA in an organic solvent (e.g., DCM). Dissolve ICG in a suitable solvent (e.g., methanol). Mix the two solutions.

  • Emulsification: Add the organic phase to the aqueous surfactant solution under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid PLGA nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation. Wash the nanoparticles multiple times with deionized water to remove residual surfactant and unencapsulated ICG.

  • Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer for storage or use.

Visualizations

Encapsulation_Workflow cluster_liposome Liposomal Encapsulation cluster_plga PLGA Nanoparticle Encapsulation l_start Lipids + ICG in Organic Solvent l_film Thin Lipid Film (Solvent Evaporation) l_start->l_film l_hydrate Hydration with Aqueous ICG Solution l_film->l_hydrate l_extrude Extrusion l_hydrate->l_extrude l_purify Purification (e.g., Dialysis) l_extrude->l_purify l_final Stable Liposomal ICG l_purify->l_final p_start PLGA + ICG in Organic Solvent p_emulsify Emulsification (in Aqueous Surfactant) p_start->p_emulsify p_evap Solvent Evaporation p_emulsify->p_evap p_wash Washing & Centrifugation p_evap->p_wash p_final Stable PLGA-ICG Nanoparticles p_wash->p_final

Caption: General experimental workflows for liposomal and PLGA nanoparticle encapsulation of ICG.

ICG_Stability_Issues cluster_degradation Degradation Pathways ICG Free ICG in Aqueous Solution Aggregation Aggregation (Dimers, Oligomers) ICG->Aggregation Hydrolysis Hydrolysis of Polymethine Chain ICG->Hydrolysis Photo_Thermal Photodegradation & Thermal Degradation ICG->Photo_Thermal Encapsulation Encapsulation (Liposomes, NPs, Micelles) ICG->Encapsulation Solution Loss Loss of Fluorescence & Therapeutic Efficacy Aggregation->Loss Hydrolysis->Loss Photo_Thermal->Loss Stable_ICG Stabilized ICG Encapsulation->Stable_ICG Protection

Caption: Factors leading to ICG instability and the role of encapsulation as a stabilizing solution.

References

Validation & Comparative

A Comparative Guide to Indocyanine Green and Methylene Blue for Sentinel Lymph Node Detection

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological surgery, the precise identification of sentinel lymph nodes (SLNs)—the first lymph nodes to which cancer cells are most likely to spread—is critical for accurate staging and determining the course of treatment. Tracers are indispensable tools in this process, guiding surgeons to these key nodes. This guide provides an objective comparison between two prominent tracers: the near-infrared fluorescent dye, Indocyanine green (ICG), and the conventional visible dye, Methylene blue (MB).

Mechanism of Action and Visualization

Both ICG and MB function by mapping the lymphatic drainage pathways from a tumor to its corresponding sentinel nodes. However, their methods of visualization are fundamentally different.

  • Methylene Blue (MB): A traditional blue dye that is injected near the tumor. It is absorbed by the lymphatic vessels and physically stains the sentinel nodes blue, allowing for direct visual identification by the surgeon. This method is accessible and does not require specialized imaging equipment.[1][2]

  • This compound (ICG): A fluorescent dye that, upon injection, binds to plasma proteins and travels through the lymphatic channels. When excited by a near-infrared (NIR) light source (around 800 nm), ICG emits fluorescence, which is captured in real-time by a dedicated NIR camera system. This provides a dynamic, fluorescent map of the lymphatic drainage and highlights the sentinel nodes, which appear green on the monitor.[3][4]

The general workflow for lymphatic mapping using either tracer follows a similar initial path, but the detection phase diverges significantly based on the technology required.

G Patient Patient Preparation (Pre-operative) Injection Tracer Injection (Peritumoral/Periareolar) Patient->Injection Migration Tracer Migrates via Lymphatic Vessels Injection->Migration Identification Surgical Identification of Sentinel Lymph Node(s) Migration->Identification Excision Node Excision & Pathological Analysis Identification->Excision G cluster_icg This compound (ICG) Workflow cluster_mb Methylene Blue (MB) Workflow ICG_Inject Inject ICG Solution ICG_Camera Activate NIR Camera System ICG_Inject->ICG_Camera ICG_Visualize Real-time Visualization of Fluorescent Lymphatic Flow ICG_Camera->ICG_Visualize ICG_Incision Incision Over Brightest Fluorescent Signal ICG_Visualize->ICG_Incision ICG_Excise Excise Fluorescent Node(s) ICG_Incision->ICG_Excise MB_Inject Inject MB Solution MB_Wait Wait 10-15 Minutes for Dye Uptake MB_Inject->MB_Wait MB_Incision Standard Surgical Incision in Nodal Basin MB_Wait->MB_Incision MB_Visualize Visual Search for Blue-Stained Nodes/Vessels MB_Incision->MB_Visualize MB_Excise Excise Blue Node(s) MB_Visualize->MB_Excise

References

A Comparative Guide to Validating Indocyanine Green Uptake in Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely utilized in research and clinical settings for visualizing tumor vasculature and assessing tumor perfusion. Its accumulation in cancerous tissues, largely attributed to the enhanced permeability and retention (EPR) effect, makes it a valuable tool for fluorescence-guided surgery and drug delivery studies. This guide provides a comprehensive comparison of methods to validate ICG uptake in tumor models, alongside an evaluation of alternative NIR dyes, supported by experimental data and detailed protocols.

Performance Comparison of NIR Dyes for Tumor Imaging

The selection of a fluorescent dye is critical for successful in vivo imaging. While ICG is the most established, several alternatives offer potential advantages in brightness, stability, and targeting specificity.

FeatureThis compound (ICG)Methylene Blue (MB)IR-780IRDye 800CW
Excitation (nm) ~780~665~780~774
Emission (nm) ~820~686~810~789
Quantum Yield Low in aqueous solutionsLowHigher than ICGHigher than ICG
Tumor Uptake Mechanism Primarily EPR effect, endocytosisNon-specific stainingPreferential accumulation in cancer cellsCan be conjugated to targeting ligands
Advantages FDA-approved, extensive clinical data, good safety profileLow cost, readily availableHigher fluorescence intensity and stability than ICG[1]High brightness and photostability, suitable for conjugation[2]
Limitations Low quantum yield, rapid clearance, non-specific uptakeLimited tissue penetration, rapid clearanceHydrophobic, requires formulation for in vivo use[3]Requires conjugation for specific targeting
Reported Tumor-to-Background Ratio (TBR) ~2.5 in rat models[4]Generally lower than ICGEnhanced intra-tumoral accumulation with nanoparticle formulation[3]Variable, depends on targeting ligand
Sentinel Lymph Node Detection Rate 100%93%Not typically used for this applicationNot typically used for this application

Experimental Protocols for Validating Dye Uptake

Accurate validation of NIR dye uptake is crucial for interpreting experimental results. Below are detailed protocols for in vivo, ex vivo, and in vitro validation.

Protocol 1: In Vivo Fluorescence Imaging of Tumor-Bearing Mice

This protocol outlines the procedure for real-time, non-invasive imaging of NIR dye accumulation in subcutaneous tumor models.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenografts)

  • NIR fluorescent dye (e.g., ICG, IR-780) dissolved in a biocompatible solvent (e.g., sterile PBS or DMSO)

  • In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy) with appropriate filters

  • Anesthesia system (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (2% for induction, 1-1.5% for maintenance).

    • Place the mouse on the imaging stage within the imaging system. Maintain body temperature using a warming pad.

  • Pre-injection Imaging:

    • Acquire a baseline fluorescence image to determine autofluorescence levels.

  • Dye Administration:

    • Administer the NIR dye solution via tail vein injection. A typical dose for ICG is 1-5 mg/kg body weight.

  • Post-injection Imaging:

    • Acquire fluorescence images at multiple time points post-injection (e.g., 5 min, 15 min, 30 min, 1h, 4h, 8h, 24h) to monitor dye distribution and tumor accumulation. Use appropriate excitation and emission filters for the selected dye.

  • Data Analysis:

    • Using the imaging software, draw regions of interest (ROIs) over the tumor and adjacent normal tissue (e.g., muscle).

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the Tumor-to-Background Ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

Protocol 2: Ex Vivo Biodistribution Analysis

This protocol describes the quantification of dye accumulation in various organs and the tumor after in vivo imaging.

Materials:

  • Euthanized mice from the in vivo imaging experiment

  • Surgical tools for dissection

  • In vivo imaging system or a dedicated ex vivo imaging system

  • Phosphate-buffered saline (PBS)

Procedure:

  • Tissue Harvesting:

    • Immediately after the final in vivo imaging time point, humanely euthanize the mouse.

    • Perfuse the circulatory system with PBS to remove blood from the organs.

    • Carefully dissect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).

  • Ex Vivo Imaging:

    • Arrange the excised tumor and organs on a non-fluorescent surface within the imaging system.

    • Acquire a fluorescence image of all tissues.

  • Data Analysis:

    • Draw ROIs around each organ and the tumor.

    • Quantify the average fluorescence intensity for each tissue.

    • Normalize the fluorescence intensity to the weight of the tissue to determine the percentage of injected dose per gram of tissue (%ID/g).

Protocol 3: In Vitro Cellular Uptake Assay

This protocol details the measurement of NIR dye uptake in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., human squamous cell carcinoma SCC026) and non-cancer cell lines (e.g., HaCaT)

  • Cell culture medium and supplements

  • NIR fluorescent dye (e.g., ICG)

  • Fluorescence microscope or a plate reader with fluorescence capabilities

  • 96-well black-walled plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well black-walled plate at a desired density and allow them to adhere overnight.

  • Dye Incubation:

    • Prepare a working solution of the NIR dye in cell culture medium. A typical concentration for ICG is 0.6 µg/ml.

    • Remove the old medium from the cells and add the dye-containing medium.

    • Incubate the cells for various time points (e.g., 15 min, 30 min, 1h, 2.5h, 24h) at 37°C.

  • Washing:

    • After incubation, remove the dye-containing medium and wash the cells three to five times with PBS to remove extracellular dye.

  • Fluorescence Measurement:

    • For plate reader: Add fresh medium or PBS to the wells and measure the fluorescence intensity using the appropriate excitation and emission wavelengths.

    • For fluorescence microscopy: Image the cells to visualize intracellular dye accumulation.

  • Data Analysis:

    • Quantify the fluorescence intensity and compare the uptake between different cell lines, concentrations, and incubation times.

Mechanisms of this compound Uptake in Tumors

The preferential accumulation of ICG in tumors is a multi-faceted process. Initially, the leaky vasculature and poor lymphatic drainage of tumors, known as the Enhanced Permeability and Retention (EPR) effect, lead to the passive accumulation of ICG, which binds to plasma proteins like albumin. Subsequently, cancer cells can internalize ICG through endocytic pathways.

G ICG ICG in Bloodstream ICG_Albumin ICG-Albumin Complex ICG->ICG_Albumin Albumin Albumin Albumin->ICG_Albumin Tumor_Vasculature Leaky Tumor Vasculature (EPR Effect) ICG_Albumin->Tumor_Vasculature Extravasation Tumor_Interstitial Tumor Interstitial Space Tumor_Vasculature->Tumor_Interstitial Cancer_Cell Cancer Cell Tumor_Interstitial->Cancer_Cell Binding to cell membrane Endocytosis Endocytosis Cancer_Cell->Endocytosis Clathrin Clathrin-mediated Endocytosis->Clathrin Caveolin Caveolin-mediated Endocytosis->Caveolin Intracellular_Vesicles Intracellular Vesicles Clathrin->Intracellular_Vesicles Caveolin->Intracellular_Vesicles Retention Intracellular Retention Intracellular_Vesicles->Retention

Cellular uptake pathway of this compound in tumor cells.

Studies have suggested that both clathrin-mediated and caveolin-mediated endocytosis may play a role in the internalization of ICG by cancer cells. This active uptake, combined with the passive accumulation from the EPR effect, leads to a higher concentration of ICG in tumors compared to surrounding healthy tissues.

Experimental Validation Workflow

A systematic approach is necessary to validate the uptake of ICG or its alternatives in tumor models. The following workflow outlines the key stages of this process.

G Start Start: Select NIR Dye (ICG or Alternative) InVitro In Vitro Validation (Cellular Uptake Assay) Start->InVitro InVivo In Vivo Validation (Animal Imaging) InVitro->InVivo Proceed if uptake is confirmed ExVivo Ex Vivo Validation (Biodistribution) InVivo->ExVivo At study endpoint Quantification Data Quantification (TBR, %ID/g, etc.) InVivo->Quantification Microscopy Microscopic Validation (Tissue Sections) ExVivo->Microscopy For detailed localization ExVivo->Quantification Microscopy->Quantification Comparison Comparative Analysis Quantification->Comparison Conclusion Conclusion Comparison->Conclusion

Workflow for validating NIR dye uptake in tumor models.

This comprehensive validation process, from initial in vitro screening to detailed ex vivo analysis, ensures a thorough understanding of the selected NIR dye's performance in a given tumor model. By following these protocols and considering the comparative data, researchers can make informed decisions to advance their cancer imaging and therapeutic research.

References

A Quantitative Comparison of ICG and IRDye 800CW for Near-Infrared (NIR) Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Near-infrared (NIR) fluorescence imaging has emerged as a powerful tool in preclinical research and clinical practice, offering deep tissue penetration and high signal-to-noise ratios.[1][2] Among the available NIR fluorophores, Indocyanine Green (ICG) and IRDye 800CW are two of the most prominent agents. ICG is the only NIR dye approved by the Food and Drug Administration (FDA) for a range of clinical applications, while IRDye 800CW is extensively used in preclinical research and is undergoing evaluation in numerous clinical trials.[3][4][5] This guide provides an objective, data-driven comparison of their performance characteristics to aid researchers in selecting the appropriate agent for their specific application.

Physicochemical and Optical Properties

The fundamental performance of a fluorophore is dictated by its intrinsic optical and physical properties. IRDye 800CW generally exhibits superior optical characteristics, including a significantly higher molar extinction coefficient and quantum yield in aqueous solutions, which contributes to its greater brightness. While ICG's quantum yield is lower in simple aqueous solutions, its brightness increases in blood due to binding with plasma proteins. A key differentiator is the chemical reactivity; IRDye 800CW contains an N-hydroxysuccinimide (NHS) ester, enabling stable, covalent conjugation to biomolecules, whereas ICG lacks this functionality and is not suitable for direct covalent coupling.

PropertyThis compound (ICG)IRDye 800CW
Molar Extinction Coefficient (ε) ~150,000 M⁻¹cm⁻¹ (in water)~240,000 M⁻¹cm⁻¹ (in PBS)
Quantum Yield (Φ) 0.9% (in aqueous solution)3.3% (in aqueous solution)
8.6% (in TCB buffer)8.0% (nanocolloidal albumin conjugate in TCB)
Absorption Max (λabs) ~780-800 nm (solvent/aggregation dependent)~774-778 nm (solvent dependent)
Emission Max (λem) ~810-830 nm (solvent/aggregation dependent)~789-794 nm (solvent dependent)
Molecular Weight ~775 g/mol ~1166 g/mol (NHS Ester)
Covalent Conjugation Not possible directly; requires chemical modificationYes, via NHS ester to primary/secondary amines
Photostability Moderate; prone to photodegradationHigh; better photostability than ICG in PBS
Solubility Difficult to dissolve in salineGood solubility in saline
Clinical Approval FDA approved for clinical useInvestigational use in clinical trials

In Vivo Imaging Performance

In practical applications, the performance of a dye is evaluated by its brightness, retention, and tumor-to-background ratio (TBR) in a biological environment. When conjugated to targeting moieties like antibodies or peptides, IRDye 800CW excels in providing high-contrast images due to its specific accumulation and high stability. ICG, which is typically used in its free form, is effective for applications like angiography and sentinel lymph node (SLN) mapping but can suffer from rapid clearance and lower retention in target tissues over extended periods.

For instance, in a study on sentinel node detection, a nanocolloidal albumin-IRDye 800CW conjugate showed no decrease in fluorescence signal after 24 hours, whereas the signal from an ICG/human serum albumin mixture strongly decreased or disappeared entirely. However, other studies have noted that the brightness of ICG can be significantly higher than IRDye 800CW in blood. This highlights that the optimal choice is highly dependent on the specific imaging context, such as the biological target and the required imaging window.

Performance MetricThis compound (ICG)IRDye 800CW
Brightness in Blood Reported to be significantly brighter than IRDye 800CW in some studies.Generally lower brightness than ICG in blood.
Brightness in PBS Lower brightness than IRDye 800CW-RM26 conjugate.IRDye 800CW-RM26 conjugate was 3.6 times brighter than ICG.
Sentinel Node Retention Poor retention; signal decreases or disappears by 24 hours.Excellent retention; stable signal observed at 24 hours (as albumin conjugate).
Tumor Imaging Used for tumor imaging via the Enhanced Permeability and Retention (EPR) effect.Widely used for targeted tumor imaging when conjugated to antibodies or peptides, providing high TBR.
Clearance Rapidly cleared, primarily by the liver.Unconjugated dye clears within 24 hours; conjugate clearance depends on the biomolecule.

Experimental Methodologies and Workflows

Accurate comparison and application of these dyes require standardized and reproducible experimental protocols. Below are representative methodologies for key procedures.

Workflow for Antibody-Targeted NIR Fluorescence Imaging

The ability to conjugate IRDye 800CW to targeting vectors is a primary advantage for specific tumor imaging. The following diagram illustrates a typical experimental workflow.

G cluster_prep Preparation cluster_invivo In Vivo Imaging cluster_analysis Analysis prep_dye 1. Dissolve IRDye 800CW NHS Ester in DMSO prep_ab 2. Prepare Antibody in Azide-Free Buffer (pH 8.5) conjugate 3. Mix Dye and Antibody Incubate for 2h at 20°C purify 4. Purify Conjugate (e.g., Size Exclusion Chromatography) inject 5. Inject Conjugate Intravenously into Animal Model purify->inject exvivo 8. Ex Vivo Imaging of Tumors and Organs distribute 6. Allow for Distribution and Tumor Accumulation (e.g., 24-72h) image 7. Image with NIR System (e.g., ~780nm Ex / ~800nm Em) image->exvivo quantify 9. Quantify Biodistribution and Tumor-to-Background Ratio

Workflow for targeted NIR imaging with an IRDye 800CW-antibody conjugate.
Protocol 1: Covalent Labeling of Antibodies with IRDye 800CW NHS Ester

This protocol is a generalized procedure for conjugating IRDye 800CW to a monoclonal antibody (mAb).

  • Reagent Preparation :

    • Dissolve IRDye 800CW NHS ester in anhydrous DMSO to a concentration of 10-20 mg/mL.

    • Prepare the antibody in an azide-free buffer, such as phosphate-buffered saline (PBS), at a pH of 8.5. The presence of primary amines (e.g., Tris) or sodium azide should be avoided as they interfere with the reaction.

  • Conjugation Reaction :

    • Add the dissolved IRDye 800CW NHS ester to the antibody solution. The molar ratio of dye to protein is critical; for IgG antibodies (~150 kDa), a final dye-to-protein ratio of 1:1 to 2:1 is often targeted to avoid altering the antibody's biodistribution.

    • Incubate the reaction mixture for 2 hours at room temperature (20-25°C), protected from light.

  • Purification :

    • Remove unconjugated dye from the labeled antibody using size exclusion chromatography (e.g., spin/desalting columns) or extensive dialysis against PBS.

  • Characterization :

    • Determine the degree of labeling by measuring the absorbance of the conjugate at the dye's maximum (~778 nm) and the protein's maximum (280 nm).

    • Assess the purity and confirm the removal of free dye using size exclusion chromatography.

Protocol 2: In Vivo NIR Fluorescence Imaging (General Procedure)

This protocol outlines the general steps for performing in vivo NIR imaging in a mouse tumor model.

  • Animal Model : Use tumor-bearing mice (e.g., subcutaneous xenografts). For targeted imaging with an IRDye 800CW-antibody conjugate, the tumor should express the target antigen.

  • Agent Administration :

    • For ICG , intravenously inject a dose typically ranging from 0.1 to 1 mg/kg through the tail vein.

    • For IRDye 800CW conjugates , intravenously inject the labeled agent. The optimal dose and imaging time point must be determined empirically but often involves injecting 1 nmole of the agent and imaging 24-72 hours post-injection.

  • Imaging Procedure :

    • Anesthetize the mouse according to approved animal care protocols.

    • Place the mouse in a NIR fluorescence imaging system equipped with an appropriate excitation light source (e.g., ~780 nm) and emission filter (e.g., >800 nm).

    • Acquire fluorescence images at various time points post-injection to monitor biodistribution, tumor accumulation, and clearance.

  • Ex Vivo Analysis :

    • At the final time point, euthanize the mouse and excise the tumor and major organs (liver, spleen, kidneys, etc.).

    • Image the excised tissues using the NIR imaging system to confirm in vivo findings and quantify the biodistribution of the fluorescent agent.

Logical Comparison of Key Attributes

The choice between ICG and IRDye 800CW depends on a trade-off between clinical translatability, the need for targeted imaging, and desired photophysical properties. The diagram below summarizes the core decision-making factors.

G cluster_icg This compound (ICG) cluster_irdye IRDye 800CW icg ICG icg_fda FDA Approved (Clinical Use) icg->icg_fda icg_conj No Covalent Conjugation icg->icg_conj icg_photo Moderate Photostability icg->icg_photo icg_app Applications: - Angiography - SLN Mapping (untargeted) - Perfusion Assessment icg->icg_app irdye IRDye 800CW irdye_fda Investigational (Clinical Trials) irdye->irdye_fda irdye_conj Stable Covalent Conjugation (NHS Ester) irdye->irdye_conj irdye_photo High Photostability irdye->irdye_photo irdye_app Applications: - Targeted Tumor Imaging - Molecular Imaging - Preclinical Research irdye->irdye_app

Comparison of the primary attributes and applications of ICG and IRDye 800CW.

Conclusion

ICG and IRDye 800CW are both highly valuable fluorophores for NIR imaging, but they serve different, albeit sometimes overlapping, purposes.

  • ICG remains the agent of choice for clinically approved, untargeted applications such as angiography and perfusion studies, leveraging its established safety profile and favorable interaction with blood components. Its primary limitations are its inability to be covalently conjugated and its relatively lower photostability.

  • IRDye 800CW is the superior option for preclinical and translational research that requires targeted imaging. Its chemical functionality allows for stable conjugation to a wide range of biomolecules, enabling the development of highly specific imaging agents. Its excellent photostability and brightness make it ideal for quantitative and longitudinal studies.

Ultimately, the selection between ICG and IRDye 800CW should be based on the specific requirements of the research question or clinical application, with ICG favored for its clinical approval in untargeted imaging and IRDye 800CW for its flexibility and performance in targeted molecular imaging.

References

Assessing Tissue Viability: A Comparative Guide to Indocyanine Green Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of tissue viability is a critical determinant of procedural success and patient outcomes. This guide provides an objective comparison of Indocyanine green (ICG) fluorescence angiography with other established methods for evaluating tissue perfusion and viability, supported by experimental data and detailed methodologies.

This compound (ICG) fluorescence angiography is a real-time, intraoperative imaging technique that has gained significant traction across various surgical disciplines for its ability to visualize tissue perfusion.[1][2] This non-invasive method involves the intravenous injection of ICG, a fluorescent dye that binds to plasma proteins and remains within the intravascular space.[3] When excited by near-infrared (NIR) light, the dye emits a fluorescent signal that is captured by a specialized camera, providing a direct visual assessment of blood flow to the tissue .[1][3]

The primary advantage of ICG lies in its ability to offer an objective, reproducible evaluation of tissue perfusion, moving beyond the subjective nature of clinical assessment. While visual interpretation of the fluorescence is common, the trend is shifting towards quantitative analysis of the fluorescence signal to standardize the assessment and improve predictive accuracy for tissue necrosis.

Comparison with Alternative Methods

While ICG fluorescence angiography is a powerful tool, it is important to consider its performance in relation to other available methods for tissue viability assessment. These include traditional clinical assessment, fluorescein angiography, and laser Doppler flowmetry.

Method Principle Advantages Disadvantages Sensitivity Specificity Positive Predictive Value (PPV) Negative Predictive Value (NPV) Reference
This compound (ICG) Fluorescence Angiography Near-infrared fluorescence imaging of an intravascular dye.Real-time visualization, high sensitivity, objective quantification possible, repeatable during surgery.Requires specialized equipment, potential for over-prediction of necrosis, signal can be affected by external factors.88% - 100%83% - 92%VariesVaries
Clinical Assessment Visual inspection of tissue color, capillary refill, temperature, and bleeding.No special equipment needed, universally available.Subjective, low specificity (10-30%), unreliable in predicting necrosis.Low10% - 30%VariesVaries
Fluorescein Angiography Fluorescence imaging of a dye that leaks into the extravascular space.Good for assessing capillary leakage and smaller vessels.Longer half-life (not easily repeatable), potential for allergic reactions, requires a different light source than ICG.VariesVariesVariesVaries
Laser Doppler Flowmetry Measures blood cell movement in the microvasculature.Continuous, non-invasive monitoring.Provides data for a single point, operator-dependent, less effective for assessing larger tissue areas.VariesVariesVariesVaries

Experimental Protocols

This compound (ICG) Fluorescence Angiography

Objective: To intraoperatively assess tissue perfusion and viability.

Materials:

  • This compound (ICG) powder for injection

  • Sterile water for injection

  • Near-infrared (NIR) camera system with an appropriate light source (e.g., Stryker PINPOINT, SPY Elite)

  • Syringes and needles for injection

Procedure:

  • Patient Preparation: Standard surgical preparation of the area of interest.

  • ICG Reconstitution: Reconstitute the ICG powder with sterile water to a concentration of 2.5 mg/mL.

  • Dosage and Administration: Administer a bolus injection of ICG intravenously. The typical dosage ranges from 0.1 to 0.5 mg/kg, with a common dose being 2.5 mg to 12.5 mg per injection.

  • Imaging:

    • Position the NIR camera system approximately 20-30 cm from the tissue to be assessed.

    • Activate the NIR mode on the camera system.

    • Begin recording immediately before or concurrently with the ICG injection.

    • Observe the inflow of the fluorescent dye in real-time on the monitor. The tissue should begin to fluoresce within 15-30 seconds of injection.

  • Assessment:

    • Qualitative: Visually assess the uniformity and intensity of the fluorescence across the tissue. Areas with poor or absent fluorescence may indicate ischemia.

    • Quantitative: If the system allows, use software to analyze the fluorescence intensity over time. Key parameters include:

      • Tmax: Time to maximum fluorescence intensity.

      • T1/2max: Time to reach half of the maximum intensity.

      • Slope: The rate of fluorescence increase.

  • Repeat Injections: Due to the short half-life of ICG (3-4 minutes), the procedure can be repeated if necessary to assess changes in perfusion after surgical interventions.

Fluorescein Angiography

Objective: To assess tissue microvasculature and capillary leakage.

Materials:

  • Sodium fluorescein solution (10% or 25%)

  • Blue light source (wavelength ~490 nm)

  • Camera with a barrier filter to detect yellow-green fluorescence (~530 nm)

  • Syringes and needles for injection

Procedure:

  • Patient Preparation: Standard surgical preparation and baseline color photographs of the area.

  • Dosage and Administration: Inject a bolus of sodium fluorescein intravenously. A typical dose is 500 mg.

  • Imaging:

    • Illuminate the tissue with the blue light source.

    • Begin taking a series of photographs before and after the dye reaches the tissue (approximately 10-20 seconds post-injection).

    • Capture images at regular intervals for the first minute, followed by delayed images at 5 and 10 minutes.

  • Assessment:

    • Evaluate the images for the pattern and timing of vascular filling.

    • Identify areas of hyperfluorescence (leakage, staining, pooling) or hypofluorescence (blocked fluorescence, filling defects).

Visualizing the Workflow and Decision-Making Process

To better understand the application of these techniques, the following diagrams illustrate the experimental workflow for ICG fluorescence angiography and a comparison of the decision-making logic when using ICG versus clinical assessment.

ICG_Workflow cluster_pre Pre-Procedure cluster_proc Procedure cluster_post Assessment prep Patient Preparation injection IV Bolus Injection of ICG prep->injection icg_prep ICG Reconstitution icg_prep->injection imaging NIR Camera Imaging injection->imaging Real-time qualitative Qualitative Assessment (Visual Inspection) imaging->qualitative quantitative Quantitative Analysis (Software-based) imaging->quantitative

Figure 1. Experimental workflow for ICG fluorescence angiography.

Decision_Making cluster_icg ICG Fluorescence Angiography cluster_clinical Clinical Assessment start Assess Tissue Viability icg_assess Observe Fluorescence start->icg_assess clinical_assess Observe Color, Bleeding, Capillary Refill start->clinical_assess icg_well_perfused Homogeneous, Bright Fluorescence icg_assess->icg_well_perfused Good Perfusion icg_poor_perfused No or Low Fluorescence icg_assess->icg_poor_perfused Poor Perfusion preserve_tissue Preserve Tissue icg_well_perfused->preserve_tissue Decision resect_tissue Resect Tissue icg_poor_perfused->resect_tissue Decision clinical_viable Pink, Brisk Bleeding, Good Refill clinical_assess->clinical_viable Appears Viable clinical_nonviable Pale/Dusky, Sluggish Bleeding, Poor Refill clinical_assess->clinical_nonviable Appears Non-Viable clinical_viable->preserve_tissue Decision clinical_nonviable->resect_tissue Decision

Figure 2. Comparison of decision-making with ICG vs. clinical assessment.

Conclusion

This compound fluorescence angiography represents a significant advancement in the intraoperative assessment of tissue viability. Its ability to provide real-time, objective data on tissue perfusion offers a clear advantage over the subjective nature of clinical assessment. While other techniques like fluorescein angiography and laser Doppler have their specific applications, ICG's favorable safety profile, repeatability, and the potential for quantitative analysis position it as a valuable tool for researchers and clinicians aiming to improve surgical outcomes and advance the development of new therapeutic interventions. Future research should continue to focus on standardizing quantitative ICG analysis to establish definitive perfusion thresholds for various tissue types, further enhancing its predictive accuracy.

References

Unveiling Microscopic Truths: A Comparative Guide to Cross-Validating ICG Imaging with Histology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of in-vivo imaging techniques against the gold standard of histology is paramount. This guide provides a comprehensive comparison of Indocyanine Green (ICG) fluorescence imaging with histological analysis, offering supporting data, detailed experimental protocols, and visual workflows to facilitate rigorous scientific investigation.

This compound (ICG) is a near-infrared (NIR) fluorescent dye widely utilized for various in-vivo imaging applications, including tumor demarcation, sentinel lymph node mapping, and perfusion assessment. Its clinical utility is predicated on the accurate correlation of its fluorescent signal with underlying tissue pathology. Histological examination remains the definitive method for tissue analysis. Therefore, a thorough cross-validation of ICG imaging findings with histology is crucial for the confident interpretation of imaging data in both preclinical and clinical research.

Quantitative Comparison of ICG Imaging and Histology

The performance of ICG imaging across different applications can be quantified by comparing imaging results with definitive histological findings. The following tables summarize key performance metrics from various studies.

Tumor Margin Assessment

The accurate delineation of tumor margins is critical for complete surgical resection. ICG accumulates in cancerous tissues due to the enhanced permeability and retention (EPR) effect, allowing for real-time intraoperative visualization of tumors.

Study FocusICG DoseSensitivity (%)Specificity (%)Reference
Breast Cancer0.5 mg/kg66.6793.33[1]
Breast Cancer1.0 mg/kg87.574.42[1]
Soft Tissue Sarcoma2.0-2.5 mg/kg22.288.9[2][3]
Head and Neck Cancer15 mg (pre-dosed)10091[4]
Sentinel Lymph Node (SLN) Mapping

ICG is used to identify sentinel lymph nodes, the first lymph nodes to which cancer cells are most likely to spread from a primary tumor.

Cancer TypeICG Detection Rate (%)Histology-Confirmed Metastasis Detection Rate (%)False Negative Rate (%)Reference
Gastric Cancer10090.1 (Accuracy: 98.6%)Not Reported
Uterine Cancer95Not Reported (Bilateral Mapping: 85%)Not Reported
Breast Cancer97.895.2Not Reported
Endometrial Cancer95Not Reported (Higher SLN yield than Methylene Blue)Not Reported
Vulvar Cancer82.791.08 (Sensitivity vs. Technetium)Not Reported
Perfusion Assessment

ICG angiography provides real-time visualization of blood flow. Histological analysis of microvessel density (MVD) can serve as a ground truth for tissue perfusion.

Study FocusICG ParameterCorrelation with MVD (r)p-valueReference
Colorectal Cancer XenograftsPerfusion Fraction (fp)0.749< 0.001
Colorectal Cancer XenograftsPseudo-diffusion Coefficient (Dp)0.782< 0.001

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible and comparable results when cross-validating ICG imaging with histology.

ICG Administration and In-Vivo Imaging

1. ICG Preparation:

  • Reconstitute lyophilized ICG powder with sterile water for injection to a stock concentration of 2.5 mg/mL.

  • Further dilute the stock solution with sterile saline to the desired final concentration for injection.

2. Dosage and Administration Route:

  • Tumor Imaging: Administer ICG intravenously (IV) via the tail vein at a dose ranging from 0.5 to 5 mg/kg. The optimal dose may vary depending on the tumor model and imaging system.

  • Lymph Node Mapping: Inject ICG subcutaneously or peritumorally at a concentration of approximately 1.25 mg/mL.

  • Perfusion Assessment: Administer a bolus IV injection of ICG, typically at a dose of 1.25 to 5 mg.

3. Imaging Time Points:

  • Tumor Imaging (EPR effect): Optimal imaging time is typically between 6 to 24 hours post-injection to allow for clearance from the vasculature and accumulation in the tumor.

  • Lymph Node Mapping: Imaging can be performed within minutes of injection as the dye drains through the lymphatic vessels.

  • Perfusion Assessment: Imaging is performed immediately after the bolus injection to visualize the vascular flow dynamics.

4. Near-Infrared (NIR) Fluorescence Imaging System:

  • Use an imaging system equipped with an excitation light source in the range of 760-800 nm and an emission filter around 830 nm.

  • Standardize imaging parameters such as exposure time, gain, and working distance to ensure consistent data acquisition.

Tissue Processing and Histology

1. Tissue Excision and Fixation:

  • Following in-vivo imaging, euthanize the animal according to approved protocols and carefully excise the fluorescent tissue along with surrounding normal tissue.

  • For correlation with fluorescence microscopy, a portion of the fresh tissue can be embedded in optimal cutting temperature (OCT) compound and snap-frozen in liquid nitrogen.

  • For standard histology, fix the remaining tissue in 10% neutral buffered formalin for 24-48 hours.

2. Tissue Sectioning:

  • For frozen sections, cut cryosections at 5-10 µm thickness using a cryostat.

  • For formalin-fixed tissues, process through graded alcohols and xylene, and embed in paraffin wax. Cut paraffin sections at 4-5 µm thickness using a microtome.

3. Hematoxylin and Eosin (H&E) Staining:

  • Deparaffinization and Rehydration (for paraffin sections):

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 1 change, 3 minutes.

    • Distilled water: rinse well.

  • Staining:

    • Mayer's Hematoxylin: 3-5 minutes.

    • Wash in running tap water.

    • Differentiate in 1% acid alcohol (briefly dip).

    • 'Blue' in Scott's tap water substitute or running tap water.

    • Eosin Y: 1-2 minutes.

  • Dehydration and Mounting:

    • 95% Ethanol: 2 changes, 2 minutes each.

    • 100% Ethanol: 2 changes, 2 minutes each.

    • Xylene: 2 changes, 2 minutes each.

    • Mount with a permanent mounting medium.

Mandatory Visualizations

Enhanced Permeability and Retention (EPR) Effect Pathway

The accumulation of ICG in tumors is primarily attributed to the EPR effect. This diagram illustrates the underlying mechanism.

EPR_Effect cluster_0 Normal Vasculature cluster_1 Tumor Vasculature Normal_Endothelium Tight Endothelial Junctions Normal_Pericytes Continuous Pericyte Coverage Normal_Lumen Blood Flow ICG_Normal ICG-Albumin Complex ICG_Normal->Normal_Endothelium No Extravasation ICG_Tumor ICG-Albumin Complex Tumor_Endothelium Leaky Endothelial Junctions Tumor_Interstitium Tumor Interstitium (Poor Lymphatic Drainage) Tumor_Endothelium->Tumor_Interstitium Tumor_Pericytes Discontinuous Pericyte Coverage Tumor_Lumen Blood Flow ICG_Tumor->Tumor_Endothelium Extravasation

Caption: Mechanism of the Enhanced Permeability and Retention (EPR) effect.

Experimental Workflow: ICG Imaging to Histological Validation

This workflow diagram outlines the key steps involved in the cross-validation process.

Workflow cluster_animal_prep In-Vivo Phase cluster_tissue_proc Ex-Vivo Phase cluster_analysis Analysis Phase Animal_Model Establish Animal Model (e.g., Tumor Xenograft) ICG_Admin ICG Administration (Route and Dose Specific) Animal_Model->ICG_Admin InVivo_Imaging In-Vivo NIR Fluorescence Imaging ICG_Admin->InVivo_Imaging Tissue_Exc Tissue Excision InVivo_Imaging->Tissue_Exc Data_Corr Data Correlation and Quantitative Analysis InVivo_Imaging->Data_Corr Gross_Imaging Ex-Vivo Fluorescence Imaging of Specimen Tissue_Exc->Gross_Imaging Tissue_Fix Tissue Fixation (Formalin or Freezing) Gross_Imaging->Tissue_Fix Tissue_Sect Tissue Sectioning Tissue_Fix->Tissue_Sect HE_Stain H&E Staining Tissue_Sect->HE_Stain Microscopy Histological Analysis (Microscopy) HE_Stain->Microscopy Microscopy->Data_Corr

Caption: Experimental workflow for ICG imaging and histological validation.

References

A Head-to-Head Comparison of Indocyanine Green (ICG) Imaging Systems for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate Indocyanine Green (ICG) imaging system is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of commercially available ICG imaging systems, supported by experimental data and detailed protocols to aid in the evaluation process.

This compound (ICG) is a near-infrared (NIR) fluorescent dye widely used in medical diagnostics and research. Its favorable safety profile and spectral properties, with an absorption peak around 800 nm and an emission peak around 830 nm, allow for deep tissue penetration and high signal-to-background ratios.[1][2] ICG's utility extends from assessing tissue perfusion and lymphatic drainage to advanced applications in cancer imaging and monitoring drug delivery.[3][4] The performance of an ICG imaging system is paramount to leveraging the full potential of this dye. Key performance metrics include sensitivity, spatial resolution, imaging depth, and quantitative accuracy. This guide will delve into a head-to-head comparison of several preclinical and clinical ICG imaging systems, providing a framework for selecting the optimal system for your research needs.

Quantitative Performance Comparison

The performance of ICG imaging systems can be quantitatively evaluated using standardized phantoms and protocols. The following tables summarize key performance metrics for a selection of preclinical and clinical ICG imaging systems based on available data.

Preclinical ICG Imaging Systems

Preclinical systems are designed for small animal imaging and offer high resolution and sensitivity, often with advanced quantitative capabilities.

FeatureLi-Cor Pearl TrilogyPerkinElmer Solaris
Detector Type Thermoelectrically Cooled CCDsCMOS
Excitation Wavelength(s) 685 nm, 785 nm470 - 800 nm (tunable)
Emission Wavelength(s) 720 nm, 820 nmWide spectral range
Spatial Resolution 85, 170, or 255 µm[5]High resolution (specifics not detailed)
Sensitivity 1 nM (for IRDye 800CW and ICG)Nanomolar level
Field of View (FOV) 11.2 cm x 8.4 cmOpen field, suitable for large animals
Quantitative Capabilities YesYes
Key Features Dual-channel NIR fluorescence, bioluminescence detection, FieldBrite™ Xi2 Optical TechnologyOpen-air system for invasive and non-invasive imaging, ambient light operation
Clinical ICG Imaging Systems

Clinical systems are optimized for surgical guidance and intraoperative decision-making, with a focus on real-time imaging and ergonomic design.

FeatureStryker SPY EliteKarl Storz IMAGE1 S™ Rubina®Richard Wolf System greenQuest SPECTRUM®
Detector Type Not specified4K/3D with NIR/ICG4K with NIR/ICGHigh Definition (HD) with dedicated sensors
Excitation Wavelength(s) Laser-generated NIRLaser-free LEDLaser-free LED (600-900 nm)Not specified
Emission Wavelength(s) Not specified>800 nm800-850 nmNot specified
Spatial Resolution Not specifiedHigh resolution (4K)High resolution (4K)High Definition
Sensitivity 10 nM (for ICG)Not specifiedHigh fluorescence sensitivityHigh sensitivity
Imaging Modes Fluorescence imaging for perfusion assessment4K, 3D, Overlay, Monochromatic, Intensity MapWhite light, greenICG (overlay), greenICG pure (monochromatic)Color, up to two fluorescence channels, overlay
Key Features Real-time visualization of tissue perfusionModular design, laser-free LED light sourceSimultaneous white light and ICG imaging, automatic light intensity adjustmentOpen and laparoscopic use, simultaneous multi-channel fluorescence imaging

Experimental Protocols for System Evaluation

To ensure an objective comparison of ICG imaging systems, standardized experimental protocols are essential. The following are detailed methodologies for assessing key performance characteristics.

Experimental Workflow for ICG Imaging System Performance Evaluation

G Experimental workflow for ICG imaging system evaluation. cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_comp Comparison prep_phantom Prepare Phantoms (USAF Target, Dilution Series) acq_res Image USAF 1951 Target prep_phantom->acq_res acq_sens Image Dilution Phantom prep_phantom->acq_sens prep_system System Setup & Calibration prep_system->acq_res prep_system->acq_sens analyze_res Determine Limiting Resolution (lp/mm) acq_res->analyze_res acq_lin Image Dilution Phantom (Varying Exposure/Gain) acq_sens->acq_lin analyze_sens Calculate Limit of Detection (LOD) acq_sens->analyze_sens analyze_lin Plot Signal vs. Concentration (Linearity) acq_lin->analyze_lin compare Compare Performance Metrics analyze_res->compare analyze_sens->compare analyze_lin->compare

Caption: Workflow for evaluating ICG imaging system performance.

Protocol 1: Determination of Spatial Resolution

Objective: To measure the spatial resolution of an ICG imaging system in line pairs per millimeter (lp/mm).

Materials:

  • USAF 1951 resolution test chart.

  • Homogeneous, turbid, ICG-doped phantom.

  • ICG imaging system to be tested.

Methodology:

  • Phantom Preparation: Prepare a flat, homogeneous, turbid phantom containing a clinically relevant concentration of ICG. Ensure the phantom surface is smooth and free of air bubbles.

  • Target Placement: Place the USAF 1951 resolution test chart in direct contact with the surface of the ICG-doped phantom.

  • Image Acquisition:

    • Position the imaging system at its optimal working distance from the phantom.

    • Adjust the focus, exposure time, and gain to obtain a clear image of the resolution target.

    • Capture images of the target at the center and at four off-axis positions within the field of view.

  • Data Analysis:

    • Visually inspect the acquired images to identify the smallest group of bars that can be clearly distinguished as separate lines.

    • The corresponding spatial frequency in lp/mm for that group and element represents the limiting resolution of the system.

    • For a more objective analysis, the Contrast Transfer Function (CTF) can be calculated by measuring the contrast as a function of spatial frequency.

Protocol 2: Assessment of Sensitivity and Linearity

Objective: To determine the limit of detection (LOD) and the linear dynamic range of an ICG imaging system.

Materials:

  • Multi-well plate (e.g., 96-well).

  • ICG stock solution.

  • Solvent (e.g., DMSO, water, or plasma-mimicking solution).

  • ICG imaging system.

  • Image analysis software.

Methodology:

  • Phantom Preparation:

    • Prepare a serial dilution of ICG in the chosen solvent within the multi-well plate. Concentrations should span a wide range, from nanomolar to micromolar, to capture the system's full dynamic range.

    • Include a blank well with only the solvent as a negative control.

  • Image Acquisition:

    • Place the multi-well plate in the imaging system.

    • Acquire images using a fixed exposure time and gain setting that avoids saturation at the highest concentrations.

    • To assess linearity across different settings, repeat image acquisition with varying exposure times.

  • Data Analysis:

    • Sensitivity (LOD):

      • Using image analysis software, draw regions of interest (ROIs) over each well and measure the mean fluorescence intensity.

      • The LOD is typically defined as the lowest concentration that produces a signal significantly above the background noise (e.g., mean of the blank well + 3 standard deviations).

    • Linearity:

      • Plot the mean fluorescence intensity for each concentration against the known ICG concentration.

      • Perform a linear regression analysis on the data points that fall within the linear portion of the curve. The range of concentrations that fit this linear model represents the linear dynamic range of the system.

ICG in Cancer Research: Cellular Uptake and Retention

For researchers in oncology and drug development, understanding the mechanism of ICG accumulation in tumors is crucial for interpreting imaging data. While initially considered a non-specific agent, studies have shown that ICG preferentially accumulates and is retained in tumor tissue. This phenomenon is attributed to several factors, including the enhanced permeability and retention (EPR) effect in the tumor microenvironment and active cellular uptake by cancer cells.

The cellular uptake of ICG is a complex process that is not fully elucidated but is thought to involve endocytosis. Studies have shown that ICG uptake is temperature-dependent and can be inhibited by blocking clathrin-mediated endocytosis. Once inside the cell, ICG can be localized to various organelles, including the Golgi-endoplasmic reticulum system, mitochondria, and lysosomes. The rate of ICG uptake has also been correlated with the proliferation rate of cancer cells.

G Simplified signaling pathway of ICG uptake in cancer cells. ICG_ext Extracellular ICG Binding ICG binds to cell membrane ICG_ext->Binding Membrane Cell Membrane Endocytosis Clathrin-mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Golgi_ER Golgi/ER Endosome->Golgi_ER Retention Intracellular Retention & Fluorescence Signal Lysosome->Retention Mitochondria Mitochondria Golgi_ER->Mitochondria Golgi_ER->Retention Mitochondria->Retention

Caption: Cellular uptake pathway of ICG in cancer cells.

Conclusion

The choice of an ICG imaging system should be guided by the specific requirements of the intended research applications. For preclinical studies requiring high sensitivity and resolution for detailed molecular and cellular imaging, systems like the Li-Cor Pearl Trilogy and PerkinElmer Solaris offer robust capabilities. For clinical and translational research, particularly in surgical settings, systems such as the Stryker SPY Elite, Karl Storz IMAGE1 S™ Rubina®, Richard Wolf System green, and Quest SPECTRUM® provide real-time, high-definition imaging crucial for intraoperative guidance.

By utilizing the standardized experimental protocols outlined in this guide, researchers can objectively evaluate and compare the performance of different ICG imaging systems. A thorough understanding of a system's quantitative performance, coupled with an appreciation for the underlying biological mechanisms of ICG fluorescence, will empower researchers to make informed decisions and advance their scientific and drug development goals.

References

Navigating the Near-Infrared Landscape: A Comparative Guide to Indocyanine Green and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorescent dye is a critical decision that profoundly impacts the quality and reliability of experimental data. Indocyanine Green (ICG), the first NIR fluorophore approved by the U.S. Food and Drug Administration (FDA), has been a cornerstone of bioimaging for decades. However, its limitations have spurred the development of a new generation of NIR dyes with enhanced properties. This guide provides an objective comparison of ICG's performance against key alternatives, supported by experimental data and detailed methodologies, to empower informed decisions in your research.

This compound's utility is well-established in applications such as angiography, sentinel lymph node (SLN) mapping, and fluorescence-guided surgery. Its approval for clinical use provides a significant advantage.[1][2][3] However, researchers must contend with several inherent drawbacks that can affect experimental outcomes. These include poor stability in aqueous solutions, a short plasma half-life, susceptibility to photobleaching, and concentration-dependent shifts in its spectral properties due to aggregation.[4][5] Furthermore, its relatively low quantum yield and rapid clearance from target tissues can limit signal intensity and imaging duration.

This guide will delve into a comparative analysis of ICG with other prominent NIR dyes: Methylene Blue, IRDye 800CW, and the emerging alternative, Indocyanine Blue (ICB).

Quantitative Comparison of NIR Dye Properties

The following tables summarize the key performance characteristics of ICG and its alternatives based on published experimental data.

Table 1: Photophysical and Physicochemical Properties

PropertyThis compound (ICG)IRDye 800CWIndocyanine Blue (ICB)Methylene Blue (MB)
Excitation Max (nm) ~780~774~690~665
Emission Max (nm) ~820~789~710~686
Quantum Yield (Φf) Low (~0.012 - 0.13)Moderate (~0.09 - 0.12)Higher than ICG in aqueous solutionsLow
Stability in Aqueous Solution Low, degrades over timeHighFavorableModerate
Plasma Residence Time Short (t1/2 = 2-4 min)Longer, especially when conjugatedRapid systemic clearanceShort
Protein Binding High, binds non-covalently to albumin and lipoproteinsCan be covalently conjugatedInteracts with serum proteinsBinds to plasma proteins
Tendency for Aggregation High, leading to fluorescence quenchingLowReduced H-aggregates in the presence of serum proteinsModerate

Table 2: Performance in Sentinel Lymph Node (SLN) Detection

ParameterThis compound (ICG)Methylene Blue (MB)Nanocolloidal Albumin-IRDye 800CW
Detection Rate 100%93%High
Mean No. of SLNs Detected 3.5 ± 1.732.4 ± 1.49N/A
Retention in SLN Poor, rapid passage to higher tier nodesN/AOptimal, no decrease in signal after 24h

In-Depth Dye Comparisons

ICG vs. Methylene Blue

Methylene Blue is a historically used dye for SLN biopsy. However, studies have shown that ICG offers superior performance. In a comparative study on breast cancer patients, ICG demonstrated a 100% SLN detection rate compared to 93% for Methylene Blue. Furthermore, ICG identified a significantly higher average number of SLNs per patient (3.5 vs. 2.4). The primary limitation of Methylene Blue is its reliance on visual identification of blue staining, which can be subjective and is not quantifiable in the same way as fluorescence imaging.

ICG vs. IRDye 800CW

IRDye 800CW has emerged as a robust alternative to ICG, addressing several of its key limitations. A significant advantage of IRDye 800CW is its superior stability in aqueous solutions. Unlike ICG, which binds non-covalently to proteins, IRDye 800CW can be covalently conjugated to a wide range of biomolecules, enabling targeted imaging with high specificity. This property has been leveraged to create tracers like nanocolloidal albumin-IRDye 800CW, which exhibits excellent retention in sentinel lymph nodes, a critical weakness of ICG. While the quantum yield of this specific conjugate is similar to ICG, its stability and retention properties offer a significant advantage for prolonged imaging studies.

ICG vs. Indocyanine Blue (ICB)

Indocyanine Blue is a newer analog of ICG with a shorter polymethine bridge, resulting in absorption and emission peaks approximately 100 nm shorter than ICG. This shifts its spectral properties into the 700 nm range of the NIR window, opening possibilities for multi-channel imaging. ICB demonstrates favorable solubility and optical properties in aqueous environments and, importantly, exhibits a higher quantum yield than ICG in such solutions. Its rapid systemic clearance can be advantageous for applications requiring minimal background interference, such as angiography and lymph node mapping.

Experimental Methodologies

To ensure the objective comparison of NIR dyes, standardized experimental protocols are essential. Below are detailed methodologies for assessing key performance parameters.

Protocol for Determining Photostability

Objective: To quantify and compare the rate of photobleaching of different NIR dyes under controlled illumination.

Materials:

  • Spectrofluorometer with a temperature-controlled sample holder and time-scan mode

  • Light source (e.g., Xenon lamp)

  • Monochromator or bandpass filter for excitation wavelength selection

  • Quartz cuvettes (1 cm path length)

  • NIR dyes (ICG, IRDye 800CW, etc.)

  • Appropriate solvent (e.g., PBS, DMSO, Ethanol)

Procedure:

  • Sample Preparation: Prepare working solutions of each NIR dye in the chosen solvent. The concentration should be adjusted to yield an absorbance of approximately 0.05 at the dye's absorption maximum (λmax) to minimize inner filter effects.

  • Spectrofluorometer Setup:

    • Set the excitation wavelength to the λmax of the dye being tested.

    • Set the emission wavelength to the emission maximum (λem) of the dye.

    • Set appropriate excitation and emission slit widths (e.g., 5 nm).

    • Enable the time-scan mode to record fluorescence intensity over time.

  • Photobleaching Measurement:

    • Place the cuvette with the dye solution into the sample holder.

    • Record the initial fluorescence intensity (F₀).

    • Continuously illuminate the sample with the excitation light.

    • Record the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a duration sufficient to observe a significant decrease in fluorescence (e.g., 30-60 minutes).

  • Control: Measure the fluorescence intensity of a sample kept in the dark for the same duration to account for any chemical degradation independent of light exposure.

  • Repeat: Repeat the measurement for each NIR dye under identical experimental conditions.

Data Analysis:

  • Normalize the fluorescence intensity at each time point (F(t)) to the initial intensity (F₀).

  • Plot the normalized fluorescence intensity (F(t)/F₀) as a function of time for each dye.

  • The rate of photobleaching can be quantified by determining the photobleaching half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Protocol for Determining Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φf) of a sample NIR dye relative to a known standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Sample NIR dye

  • Standard NIR dye with a known quantum yield in the same solvent (e.g., ICG in DMSO)

  • Solvent

Procedure:

  • Sample Preparation: Prepare a series of dilute solutions of both the sample and standard dyes in the same solvent, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength to ensure linearity.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each solution of the sample and the standard. The same excitation wavelength must be used for all measurements.

    • Integrate the area under the fluorescence emission curve for each measurement.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Determine the gradient (slope) of each line.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) Where:

      • Φ_std is the quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients of the sample and standard plots, respectively.

      • η_sample and η_std are the refractive indices of the sample and standard solutions (which are assumed to be the same if the same solvent is used).

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate important workflows and relationships.

experimental_workflow Workflow for NIR Dye Comparison cluster_prep Sample Preparation cluster_photo Photostability Assay cluster_qy Quantum Yield Assay cluster_comp Comparative Analysis prep_dyes Prepare Dye Solutions (ICG, IRDye 800CW, etc.) prep_conc Adjust Concentration (Absorbance ~0.05) prep_dyes->prep_conc photo_measure Measure Fluorescence vs. Time (Continuous Illumination) prep_conc->photo_measure qy_abs Measure Absorbance prep_conc->qy_abs photo_analyze Calculate Photobleaching Half-life (t½) photo_measure->photo_analyze comparison Compare Performance Metrics photo_analyze->comparison qy_analyze Calculate Relative Quantum Yield (Φf) qy_abs->qy_analyze qy_fluor Measure Fluorescence Intensity qy_fluor->qy_analyze qy_analyze->comparison

Caption: Workflow for comparing the photophysical properties of NIR dyes.

ICG_Limitations Key Limitations of this compound (ICG) cluster_limitations ICG This compound (ICG) lim1 Poor Aqueous Stability ICG->lim1 lim2 Low Photostability (Photobleaching) ICG->lim2 lim3 Low Quantum Yield ICG->lim3 lim4 Aggregation & Self-Quenching ICG->lim4 lim5 Short Plasma Half-life ICG->lim5 lim6 Poor Tissue Retention ICG->lim6

Caption: A summary of the primary limitations associated with this compound.

Conclusion

While this compound remains a clinically relevant NIR dye, its inherent limitations necessitate a careful consideration of alternatives for many research and preclinical applications. Dyes such as IRDye 800CW offer superior stability and the potential for covalent conjugation, enabling targeted imaging with improved pharmacokinetics. Emerging fluorophores like Indocyanine Blue provide new spectral windows for multiplexed imaging and may offer higher quantum yields.

The choice of an NIR dye should be guided by the specific requirements of the application, including the need for high photostability, brightness, specific targeting, and prolonged imaging windows. By understanding the comparative performance of these dyes and employing standardized evaluation protocols, researchers can select the optimal tool to generate high-quality, reproducible data and advance the frontiers of biomedical imaging.

References

A Researcher's Guide: Validating ICG Targeting Efficiency In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating the targeting efficiency of Indocyanine Green (ICG) conjugates is a critical step in preclinical development. This guide provides a comparative overview of in vitro and in vivo validation methodologies, complete with experimental protocols, data interpretation, and a summary of the distinct advantages and limitations of each approach.

The journey of a targeted therapeutic or diagnostic agent from concept to clinic is paved with rigorous validation. For agents utilizing ICG, a near-infrared (NIR) fluorescent dye, confirming that the conjugate specifically accumulates at the desired site—be it a tumor, inflamed tissue, or a specific cell type—is paramount. This validation is typically a two-stage process: initial, rapid screening in a controlled cellular environment (in vitro) followed by confirmation in a complex, whole-organism system (in vivo).

In Vitro Validation: The Cellular Proving Ground

In vitro assays offer a rapid, cost-effective, and high-throughput method to assess the fundamental binding and uptake of ICG-targeted agents at the cellular level. These experiments are crucial for initial screening, mechanism-of-action studies, and optimizing conjugate design before committing to more complex animal studies.

Key Experimental Methods
  • Fluorescence Microscopy: This qualitative technique provides direct visual evidence of ICG conjugate localization. By treating target cells (and non-target control cells) with the ICG conjugate, researchers can visualize its binding to the cell surface or its internalization into the cytoplasm or specific organelles.[1][2] Co-staining with cellular markers (e.g., DAPI for the nucleus) can further pinpoint the subcellular location.[3]

  • Flow Cytometry: A powerful quantitative tool, flow cytometry measures the fluorescence intensity of individual cells within a large population.[2][4] This allows for a statistical assessment of how many cells have taken up the ICG conjugate and the relative amount of uptake per cell (Mean Fluorescence Intensity, MFI). It is highly sensitive and ideal for comparing the targeting efficiency of different conjugate formulations or concentrations.

  • Cytotoxicity Assays (for therapeutic conjugates): For ICG conjugates designed for photothermal (PTT) or photodynamic (PDT) therapy, in vitro cytotoxicity assays are essential. Assays like the MTS or CCK-8 assay measure cell viability after the cells are incubated with the ICG conjugate and then exposed to an NIR laser. A significant decrease in the viability of target cells compared to control cells or non-irradiated cells validates the therapeutic targeting efficiency.

Illustrative In Vitro Workflow

The following diagram outlines a typical workflow for validating ICG targeting efficiency in vitro.

InVitro_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Seed Seed Target & Control Cells in Plates Culture Culture Cells to Desired Confluency Seed->Culture Treat Incubate Cells with Targeted ICG Conjugate Culture->Treat Wash Wash to Remove Unbound Conjugate Treat->Wash Microscopy Fluorescence Microscopy Wash->Microscopy Flow Flow Cytometry Wash->Flow Tox Cytotoxicity Assay (with NIR laser) Wash->Tox

A typical workflow for in vitro validation of ICG targeting.
Sample Experimental Protocol: Flow Cytometry

This protocol details the steps for quantifying the uptake of a targeted ICG conjugate in cancer cells expressing a specific surface receptor.

  • Cell Preparation: Seed target cells (receptor-positive) and control cells (receptor-negative) in a 6-well plate at a density of 2.5 x 10^5 cells per well and culture for 48 hours.

  • Incubation: Remove the culture medium and add fresh, serum-free medium containing the targeted ICG conjugate at a final concentration of 25 µM. Incubate for 30 minutes at 37°C.

  • Washing: Aspirate the ICG-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound conjugate.

  • Cell Detachment: Detach the cells using a gentle cell scraper or a non-enzymatic dissociation solution to preserve surface receptors.

  • Analysis: Centrifuge the cells, resuspend them in 500 µL of flow buffer (e.g., PBS with 1% BSA), and analyze using a flow cytometer equipped with a 635 nm or similar laser for excitation and a 780/60 bandpass filter for emission.

  • Data Interpretation: Compare the Mean Fluorescence Intensity (MFI) of the target cells to that of the control cells. A significantly higher MFI in the target cell population indicates successful and specific uptake.

Data Presentation: In Vitro Uptake
Cell LineTargeting MoietyICG Conc. (µM)Uptake Metric (MFI)Fold Increase vs. Control
HT-1080 (High Proliferation)Non-specific2515,00015x
U2OS (Medium Proliferation)Non-specific259,5009.5x
MCF-7 (Low Proliferation)Non-specific254,0004x
Control (Non-cancerous)Non-specific251,0001x

Data adapted from studies showing correlation between cell proliferation and ICG uptake.

In Vivo Validation: The Whole-Organism Reality Check

While in vitro tests are informative, they cannot replicate the complex physiological environment of a living organism. In vivo validation using animal models (typically mice) is the definitive test of a targeted ICG conjugate's performance, accounting for factors like blood circulation, metabolism, excretion, and non-specific organ accumulation.

Key Experimental Methods
  • Whole-Body NIR Imaging: Non-invasive imaging systems, such as the In-Vivo Imaging System (IVIS), allow for real-time visualization and tracking of the ICG conjugate's biodistribution after administration (e.g., intravenous injection). Images taken at various time points (e.g., 1, 24, 48 hours) reveal the kinetics of accumulation at the target site (e.g., a tumor) and clearance from non-target tissues.

  • Ex Vivo Organ Analysis: After the final in vivo imaging time point, the animal is euthanized, and major organs (liver, spleen, kidneys, lungs, heart) and the target tissue (tumor) are harvested. These tissues are then imaged ex vivo to provide a clearer, more sensitive signal without interference from overlying tissues. This confirms the biodistribution seen in the whole-body scans.

  • Quantitative Biodistribution: For the most precise quantification, the harvested organs are weighed and homogenized. The amount of ICG in each organ is then measured using fluorescence spectroscopy. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g), providing a definitive measure of targeting efficiency and off-target accumulation.

  • Histological Analysis: Target tissues and major organs can be sectioned and analyzed via fluorescence microscopy. This provides microscopic confirmation that the ICG conjugate has reached the intended cells within the tissue architecture and helps assess any potential tissue-level toxicity.

Illustrative In Vivo Workflow

The diagram below shows a standard workflow for in vivo validation experiments.

InVivo_Workflow cluster_prep Preparation cluster_treat Administration & Imaging cluster_analysis Ex Vivo Analysis Model Establish Animal Model (e.g., Tumor Xenograft) Inject Administer Targeted ICG (e.g., IV Injection) Model->Inject LiveImage In Vivo Imaging at Multiple Time Points Inject->LiveImage Harvest Euthanize & Harvest Organs and Tumor LiveImage->Harvest OrganImage Ex Vivo Organ Imaging Harvest->OrganImage Quantify Quantify ICG per Organ (%ID/g) Harvest->Quantify Histo Histological Analysis Harvest->Histo Logical_Flow Start Develop Targeted ICG Conjugate InVitro In Vitro Validation (Uptake, Specificity, Toxicity) Start->InVitro Decision Promising Results? (High Specificity & Efficacy) InVitro->Decision InVivo In Vivo Validation (Biodistribution, Efficacy, Safety) Decision->InVivo  Yes Redesign Re-formulate or Redesign Conjugate Decision->Redesign No   End Preclinical Candidate InVivo->End Redesign->InVitro

References

Safety Operating Guide

Navigating the Disposal of Indocyanine Green: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. Indocyanine Green (ICG), a fluorescent dye widely used in medical diagnostics and research, requires specific procedures for its disposal due to its potential hazards. This guide provides a comprehensive, step-by-step plan for the safe management and disposal of ICG waste.

Hazard Profile and Safety Precautions

This compound is classified with several hazards that necessitate careful handling. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] Therefore, adherence to proper personal protective equipment (PPE) protocols is essential.

Hazard & Safety Information Details References
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2]
Primary State Solid (Lyophilized Powder)
Required PPE - Chemical-impermeable gloves- Safety goggles with side-shields- Protective clothing- Respirator (if dust exposure is likely)
Handling Environment Handle in a well-ventilated area, such as a fume hood, to avoid dust formation and inhalation.
Stability Reconstituted aqueous solutions are unstable and must be used or disposed of within 6 hours.

Operational Protocol for ICG Waste Management

This protocol outlines the procedures for handling ICG from initial use through to final disposal. It is critical to prevent the release of ICG into the environment by avoiding disposal down the drain or in general waste streams.

Step 1: Segregation of ICG Waste

Proper waste segregation at the point of generation is the first step. All items that have come into contact with ICG must be treated as chemical waste.

  • Solid Waste:

    • Unused or expired ICG powder.

    • Contaminated PPE (gloves, lab coats).

    • Contaminated lab supplies (e.g., weigh boats, pipette tips, vials, absorbent pads).

  • Liquid Waste:

    • Unused or expired reconstituted ICG solutions.

    • Contaminated solvents or buffers used for cleaning glassware.

Step 2: Collection and Containment of ICG Waste

All ICG waste must be collected in designated, properly labeled containers.

  • Container Selection: Use suitable, sealable, and clearly labeled chemical waste containers. For solid waste, a labeled, sealed bag or a wide-mouth solid waste container is appropriate. For liquid waste, use a leak-proof, screw-cap container.

  • Labeling: The waste container must be labeled "Hazardous Waste: this compound" and should include the relevant hazard pictograms (e.g., irritant).

  • Storage: Store the sealed waste containers in a designated, secure area, away from incompatible materials and protected from light.

Step 3: Managing Spills

In the event of a spill, immediate and proper cleanup is required to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.

  • Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat. For large spills of powder, respiratory protection may be necessary.

  • Contain the Spill:

    • For solid (powder) spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Avoid dry sweeping. Mechanically collect the material using spark-proof tools and place it into a designated hazardous waste container.

    • For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Clean the Area: Once the spilled material is collected, decontaminate the area with soap and water or an appropriate laboratory detergent. Collect the cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent pads, contaminated PPE) must be placed in the sealed hazardous waste container.

Step 4: Final Disposal Procedure

The recommended method for the final disposal of this compound waste is through a licensed chemical waste management facility.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Method of Destruction: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. This ensures that the compound and any potentially toxic degradation products are destroyed safely.

  • Packaging for Transport: Ensure waste containers are sealed, labeled, and ready for transport according to institutional and regulatory guidelines. Contaminated packaging from the original product should be punctured to prevent reuse before disposal.

Workflow for ICG Disposal

The following diagram illustrates the logical steps and decision points in the this compound waste management process.

ICG_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_containment Containment & Storage cluster_disposal Final Disposal cluster_spill Emergency: Spill Management start Start: Using ICG ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle ICG in Ventilated Area ppe->handling waste_generated Waste Generated? handling->waste_generated solid_waste Solid Waste (Unused powder, contaminated labware, PPE) waste_generated->solid_waste Yes liquid_waste Liquid Waste (Unused reconstituted solution) waste_generated->liquid_waste Yes collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store Sealed Containers in Designated Safe Area collect_solid->store_waste collect_liquid->store_waste ehs_contact Contact EHS for Waste Pickup store_waste->ehs_contact incineration Dispose via Licensed Chemical Incineration ehs_contact->incineration end End of Process incineration->end spill Spill Occurs contain_spill Contain & Absorb Spill spill->contain_spill collect_spill Collect Cleanup Materials contain_spill->collect_spill collect_spill->collect_solid

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Logistics for Handling Indocyanine Green (ICG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Effective ICG Handling, from Operation to Disposal.

Indocyanine Green (ICG) is a fluorescent dye with broad applications in medical diagnostics and research. While generally considered to have a low hazard profile, proper handling and disposal are crucial to ensure personnel safety and maintain experimental integrity. This guide provides essential, immediate safety protocols, operational plans, and disposal procedures for laboratory professionals working with ICG.

Hazard Identification and Personal Protective Equipment (PPE)

ICG is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, adherence to appropriate PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side shields or a face shield.Protects against splashes of ICG solutions and airborne dust particles that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile). Protective clothing, such as a lab coat.Prevents skin contact, which can cause irritation.[1] Regular inspection of gloves for any signs of degradation or perforation is crucial.
Respiratory Protection NIOSH-approved particulate respirator (e.g., N95) or higher.Required when handling ICG powder or when there is a potential for aerosol generation to prevent respiratory tract irritation.[1]

Operational Plan: From Preparation to Handling

Safe handling of ICG involves a systematic approach from preparation to use. Following these steps will minimize exposure risks and ensure the stability of the dye.

Workflow for Safe Handling of this compound

ICG_Handling_Workflow ICG Safe Handling Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Procedure a Don Appropriate PPE b Work in a Ventilated Area (e.g., Fume Hood) a->b c Reconstitute ICG Powder with Sterile Water or DMSO b->c d Use Sterile Techniques for All Manipulations c->d e Protect from Light d->e f Use Reconstituted Solution Promptly e->f g Decontaminate Work Surfaces f->g h Segregate and Label Waste g->h i Doff PPE Correctly h->i j Wash Hands Thoroughly i->j

A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocol: Reconstitution of ICG

A common procedure in many experimental settings is the reconstitution of lyophilized ICG powder.

  • Preparation : Ensure all necessary materials are within a clean and decontaminated workspace, preferably a chemical fume hood. Don all required PPE.

  • Reconstitution : Under sterile conditions, use a sterile syringe to add the appropriate volume of sterile water or Dimethyl Sulfoxide (DMSO) to the vial containing the ICG powder.[2]

  • Dissolution : Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.

  • Inspection : Visually inspect the solution for any particulate matter. If a precipitate is present, the solution should be discarded.

  • Light Protection : Once reconstituted, protect the ICG solution from light by wrapping the vial in aluminum foil or using an amber tube.

  • Usage : Use the reconstituted ICG solution promptly, as it is unstable in aqueous solutions. It is recommended to use it within 6 hours of preparation.

Quantitative Data: Stability and Glove Performance

While specific occupational exposure limits for ICG have not been established, understanding its stability and the protective capabilities of gloves against its common solvents is critical for risk assessment.

Stability of Aqueous this compound Solutions

ConditionStability DurationNotes
Reconstituted with sterile water, used within 6 hoursRecommendedPer manufacturer's instructions for clinical use.

Glove Breakthrough Times for Common ICG Solvents

Glove MaterialThicknessChemicalBreakthrough Time (minutes)
NitrileNot SpecifiedDimethyl Sulfoxide (DMSO)>480
NeopreneNot SpecifiedDimethyl Sulfoxide (DMSO)>480
Butyl RubberNot SpecifiedDimethyl Sulfoxide (DMSO)>480

Note: This data is for pure DMSO and may not reflect the performance with ICG solutions. It is crucial to consult the glove manufacturer's specific chemical resistance data.

Disposal Plan: Managing ICG Waste

Proper segregation and disposal of ICG waste are essential to prevent environmental contamination and ensure regulatory compliance. ICG waste should be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation :

    • Liquid Waste : Collect all aqueous and organic solutions containing ICG in a dedicated, clearly labeled, and leak-proof hazardous waste container. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.

    • Solid Waste : Dispose of all ICG-contaminated items, including gloves, pipette tips, vials, and absorbent materials, in a designated solid hazardous waste container.

  • Labeling : Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other institutional or regulatory-required hazard information.

  • Storage : Store sealed waste containers in a designated and secure area, away from incompatible materials, until collection by the institution's EHS or a licensed hazardous waste disposal contractor.

  • Empty Containers : The original ICG vials should be triple-rinsed with a suitable solvent (e.g., water or DMSO). The first rinseate should be collected as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal with copious amounts of water, but this is subject to institutional and local regulations.

Decontamination and Spill Response:

In the event of a spill, prompt and safe cleanup is necessary to minimize exposure and contamination.

Spill Cleanup Procedure:

  • Alert Personnel : Immediately alert others in the vicinity of the spill.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE : Before cleaning, don the appropriate PPE, including a respirator if ICG powder was spilled.

  • Containment : For liquid spills, contain the spill using absorbent pads or other suitable materials, working from the outside in.

  • Cleanup :

    • Liquid Spills : Absorb the spill with inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Solid Spills : Carefully sweep or vacuum the spilled powder. Avoid creating dust. A HEPA-filtered vacuum is recommended.

  • Decontamination : Decontaminate the spill area. A 10% bleach solution followed by a water rinse can be effective for many surfaces. However, for sensitive equipment, consult the manufacturer's guidelines.

  • Disposal : Collect all cleanup materials (absorbent pads, contaminated PPE, etc.) in a sealed, labeled hazardous waste container for disposal.

  • Reporting : Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indocyanine Green
Reactant of Route 2
Reactant of Route 2
Indocyanine Green

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.